molecular formula C8H10O2 B8569426 1-Phenoxyethanol CAS No. 56101-99-6

1-Phenoxyethanol

Cat. No.: B8569426
CAS No.: 56101-99-6
M. Wt: 138.16 g/mol
InChI Key: XEFAJZOBODPHBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxyethanol is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56101-99-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-phenoxyethanol

InChI

InChI=1S/C8H10O2/c1-7(9)10-8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

XEFAJZOBODPHBG-UHFFFAOYSA-N

Canonical SMILES

CC(O)OC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

1-Phenoxyethanol's Bacterial Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxyethanol is a widely utilized antimicrobial preservative in pharmaceutical, cosmetic, and industrial applications.[1] Its broad-spectrum efficacy against a variety of bacteria stems from a multi-pronged mechanism of action, primarily targeting the integrity of the bacterial cell membrane, inhibiting essential macromolecular synthesis, and disrupting key enzymatic activities. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its bactericidal and bacteriostatic effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanisms of Action

This compound's antimicrobial activity is not attributed to a single mode of action but rather a combination of effects that collectively lead to the inhibition of bacterial growth and cell death. The primary mechanisms are detailed below.

Disruption of Bacterial Cell Membrane Integrity

One of the principal actions of this compound is the disruption of the bacterial cell membrane.[1] This leads to a loss of the membrane's selective permeability, resulting in several detrimental consequences for the bacterium.

  • Increased Permeability and Leakage of Intracellular Components: Phenoxyethanol integrates into the lipid bilayer of the cell membrane, altering its structure and increasing its fluidity. This leads to the leakage of essential small molecules and ions from the cytoplasm, most notably potassium ions (K+).[2][3] The loss of this crucial ion disrupts the electrochemical gradients necessary for various cellular processes.

  • Dissipation of Membrane Potential: The bacterial cell membrane maintains a proton motive force (PMF), which is essential for ATP synthesis, nutrient transport, and motility. Phenoxyethanol acts as an uncoupler of oxidative phosphorylation, dissipating the proton gradient across the membrane.[4] This disruption of the PMF severely impairs the cell's energy metabolism.

Inhibition of Macromolecular Synthesis

This compound has been shown to directly interfere with the synthesis of essential macromolecules required for bacterial growth and replication.

  • Inhibition of DNA and RNA Synthesis: Studies have demonstrated that this compound can directly inhibit the biosynthesis of DNA and RNA.[2] The precise mechanism of this inhibition is not fully elucidated but is a significant contributor to its bacteriostatic effects at sub-lethal concentrations.

  • Inhibition of Protein Synthesis: While perhaps a secondary effect compared to DNA and RNA synthesis inhibition, phenoxyethanol can also impede protein synthesis. This effect becomes more pronounced at higher concentrations and contributes to the overall cessation of cellular functions.

Enzyme Inhibition

This compound can target and inhibit specific bacterial enzymes, further disrupting critical metabolic pathways.

  • Inhibition of Malate Dehydrogenase: A key target of phenoxyethanol is the enzyme malate dehydrogenase, a crucial component of the citric acid cycle (TCA cycle).[4] By inhibiting this enzyme, phenoxyethanol disrupts cellular respiration and energy production.

Quantitative Data: Antimicrobial Efficacy

The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

MicroorganismStrainMIC (μg/mL)
Escherichia coliATCC 87393600
Pseudomonas aeruginosaATCC 90273200
Staphylococcus aureusATCC 65388500
Candida albicansATCC 102315400
Aspergillus brasiliensisATCC 164043300

Visualizing the Mechanism and Workflows

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Mechanism_of_Action cluster_Phenoxyethanol This compound cluster_BacterialCell Bacterial Cell cluster_CellMembrane Cell Membrane cluster_Cytoplasm Cytoplasm PE This compound Membrane Lipid Bilayer PE->Membrane Disrupts Structure DNA_RNA DNA/RNA Synthesis PE->DNA_RNA Inhibits Protein Protein Synthesis PE->Protein Inhibits MDH Malate Dehydrogenase (TCA Cycle) PE->MDH Inhibits MembranePotential Membrane Potential Membrane->MembranePotential Dissipates K_ions K+ Ions Membrane->K_ions Leakage ATP ATP Production MDH->ATP Reduces Experimental_Workflow start Start: Hypothesis on Mechanism mic Determine Minimum Inhibitory Concentration (MIC) start->mic membrane_assays Cell Membrane Integrity Assays (e.g., K+ Leakage, Membrane Potential) mic->membrane_assays synthesis_assays Macromolecular Synthesis Assays (DNA, RNA, Protein) mic->synthesis_assays enzyme_assays Enzyme Activity Assays (e.g., Malate Dehydrogenase) mic->enzyme_assays data_analysis Data Analysis and Mechanism Elucidation membrane_assays->data_analysis synthesis_assays->data_analysis enzyme_assays->data_analysis end End: Confirmed Mechanism(s) data_analysis->end

References

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyethanol, also known as ethylene glycol monophenyl ether, is an aromatic ether and a primary alcohol with the chemical formula C8H10O2.[1] It is a colorless, oily liquid with a faint rose-like scent.[1][2] This compound is found naturally in green tea but is typically synthesized for commercial use.[3][4] this compound is widely utilized in the pharmaceutical, cosmetic, and personal care industries as a preservative due to its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[4][5][6] It also serves as a stabilizer in perfumes, a solvent for dyes, inks, and resins, and as a fixative for fragrances.[1][6][7] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral analysis of this compound.

Chemical Structure and Identification

This compound is characterized by a phenyl group (C6H5) connected to an ethanol group via an ether linkage. This structure confers both aromatic and alcohol functionalities to the molecule.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-Phenoxyethan-1-ol[2]
Synonyms Phenoxyethanol, Ethylene glycol monophenyl ether, Phenyl cellosolve, Rose ether[1][2]
CAS Number 122-99-6[1]
EC Number 204-589-7[1]
Molecular Formula C8H10O2[1]
Molecular Weight 138.17 g/mol [1]
InChI InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2[8]
Canonical SMILES C1=CC=C(C=C1)OCCO[8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data of this compound

PropertyValue
Appearance Colorless, oily liquid[1][2]
Odor Faint rose-like[1][2]
Melting Point 11-14 °C[1][8]
Boiling Point 247 °C[1][2]
Density 1.102 g/cm³ at 20 °C[8][9]
Solubility in water 26 g/kg[1][2]
Solubility in other solvents Miscible with ethanol, glycerol, propylene glycol; Soluble in chloroform, diethyl ether, and alkali[1][2]
Vapor Pressure 0.001 kPa[2]
logP (Octanol-Water Partition Coefficient) 1.2[10]
Refractive Index (nD) 1.534 at 20 °C[2]
Stability Stable up to 85 °C and in a pH range of 3 to 10[1][11]

Synthesis of this compound

The most common industrial method for synthesizing this compound is the hydroxyethylation of phenol, a variant of the Williamson ether synthesis.[2][3][7] This process involves the reaction of phenol with ethylene oxide in an alkaline medium.[3][12][13]

Synthesis Workflow

G Workflow for the Synthesis of this compound phenol Phenol phenoxide Sodium Phenoxide Formation phenol->phenoxide base Alkali Catalyst (e.g., NaOH) base->phenoxide reaction Hydroxyethylation Reaction (High Temperature and Pressure) phenoxide->reaction ethylene_oxide Ethylene Oxide ethylene_oxide->reaction crude_product Crude this compound reaction->crude_product purification Purification (e.g., Distillation) crude_product->purification final_product Pure this compound purification->final_product

Synthesis Workflow of this compound

Experimental Protocols

Determination of Melting Point

The melting point of this compound, which is near room temperature, can be determined using a capillary tube method with a suitable cooling and heating apparatus.

  • Sample Preparation : A small amount of finely powdered, solid this compound (cooled below its melting point) is packed into a capillary tube.[14]

  • Apparatus Setup : The capillary tube is attached to a thermometer and placed in a heating/cooling bath (like a Thiele tube) or a digital melting point apparatus.[14]

  • Measurement : The sample is cooled until completely solid and then heated slowly (approximately 1-2 °C per minute) near the expected melting point.[14]

  • Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined by heating the liquid and measuring the temperature at which its vapor pressure equals the atmospheric pressure.

  • Apparatus Setup : A small volume of this compound is placed in a test tube with an inverted capillary tube (sealed at the top). The test tube is attached to a thermometer and heated in a Thiele tube or similar heating apparatus.[4][15]

  • Heating : The apparatus is heated gently, and a stream of bubbles will emerge from the open end of the inverted capillary tube as the liquid boils.[15]

  • Measurement : The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][15]

Spectroscopic Analysis
  • Sample Preparation : For a neat liquid sample like this compound, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][13]

  • Data Acquisition : A background spectrum of the empty salt plates is first recorded. Then, the spectrum of the sample is obtained.[16]

  • Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl3).[17]

  • Data Acquisition : The sample is placed in an NMR tube and inserted into the NMR spectrometer. ¹H and ¹³C NMR spectra are then acquired.[17]

  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, vaporized, and ionized, typically using Electron Ionization (EI) for a volatile compound like this compound.[9][18]

  • Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[11]

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

TechniqueObserved Peaks and Interpretation
¹H NMR δ (ppm) in CDCl3: ~7.3 (m, 2H, Ar-H), ~6.9 (m, 3H, Ar-H), ~4.1 (t, 2H, -O-CH2-), ~3.9 (t, 2H, -CH2-OH), ~2.0 (s, 1H, -OH)[19]
¹³C NMR Expected shifts (ppm): ~158 (C-OAr), ~129 (Ar-CH), ~121 (Ar-CH), ~114 (Ar-CH), ~69 (-O-CH2-), ~61 (-CH2-OH)
IR Spectroscopy ν (cm⁻¹): ~3400 (broad, O-H stretch), ~3060 (C-H aromatic stretch), ~2930 (C-H aliphatic stretch), ~1600 & ~1500 (C=C aromatic stretch), ~1240 (asymmetric C-O-C ether stretch), ~1040 (C-O alcohol stretch)[17][18]
Mass Spectrometry (EI) m/z: 138 (M+), 107 (M -CH2OH)+, 94 (C6H5OH)+, 77 (C6H5)+

Mechanism of Antimicrobial Action

This compound exerts its antimicrobial effect primarily by disrupting the bacterial cell membrane.[20] This action is not targeted at a specific signaling pathway but is a more general mechanism that compromises the cell's integrity.

G Antimicrobial Mechanism of this compound cluster_0 Bacterial Cell membrane Cell Membrane (Lipid Bilayer) cytoplasm Cytoplasm ions Potassium Ions (K+) phenoxyethanol This compound disruption Disruption of Membrane Integrity phenoxyethanol->disruption disruption->membrane leakage Ion Leakage disruption->leakage leakage->ions death Bacterial Cell Death leakage->death

Antimicrobial Action of this compound

Safety and Toxicology

This compound is considered safe for use in cosmetic products at a maximum concentration of 1%.[5][16] It is not a primary skin irritant or sensitizer in clinical studies and is not considered phototoxic. High doses in animal studies have shown systemic effects, but these exposure levels are significantly higher than those experienced by consumers of products containing this compound.[5][21]

Conclusion

This compound is a well-characterized compound with a stable chemical structure and a range of useful physicochemical properties. Its primary application as a preservative is supported by its broad-spectrum antimicrobial activity. The synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic techniques. This guide provides essential technical information for professionals in research, development, and formulation who utilize this versatile compound.

References

Spectroscopic analysis of 1-Phenoxyethanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Analysis of 2-Phenoxyethanol: A Technical Guide

Introduction

2-Phenoxyethanol (C₈H₁₀O₂) is a glycol ether widely utilized in various industries, serving as a preservative in cosmetics and pharmaceuticals, a solvent for inks and resins, a fixative in perfumes, and an anesthetic in aquaculture.[1][2][3] Its broad-spectrum antimicrobial properties and chemical stability make it a valuable component in numerous formulations.[2][4] Accurate identification and characterization of 2-Phenoxyethanol are critical for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Phenoxyethanol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the interpretation of spectral data, experimental protocols, and the logical workflow for structural elucidation, tailored for researchers, scientists, and drug development professionals.

Note: The compound is commonly known as 2-Phenoxyethanol, its IUPAC name. It is synthesized by the reaction of phenol with ethylene oxide in an alkaline medium.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Phenoxyethanol provides information on the number of different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent like chloroform (CDCl₃). The key signals are summarized in the table below.[6]

Table 1: ¹H NMR Data for 2-Phenoxyethanol in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30 - 7.26Multiplet2HAr-H (meta)
~6.99 - 6.92Multiplet3HAr-H (ortho, para)
~4.12Triplet2HO-CH₂-CH₂-OH
~3.98Triplet2HO-CH₂-CH₂-OH
~2.0 - 3.0Broad Singlet1H-OH

Data sourced from various spectral databases recorded at different frequencies.[6]

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 2-Phenoxyethanol in CDCl₃

Chemical Shift (δ, ppm)Assignment
158.6Ar-C (quaternary, C-O)
129.5Ar-C (meta)
121.2Ar-C (para)
114.6Ar-C (ortho)
69.4O-C H₂-CH₂-OH
61.5O-CH₂-C H₂-OH

Data sourced from spectral databases.[7][8]

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of 2-Phenoxyethanol is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Phenoxyethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or 500 MHz spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

IR Spectral Data

The IR spectrum of 2-Phenoxyethanol shows characteristic absorption bands corresponding to its alcohol, ether, and aromatic functionalities.

Table 3: Key IR Absorption Bands for 2-Phenoxyethanol

Frequency (cm⁻¹)IntensityBond Vibration / Functional Group
3500 - 3200Strong, BroadO-H Stretch (Hydrogen-bonded alcohol)
3100 - 3000MediumC-H Stretch (Aromatic sp²)
3000 - 2850MediumC-H Stretch (Aliphatic sp³)
1600, 1500Medium-StrongC=C Stretch (Aromatic ring)
1250 - 1020StrongC-O Stretch (Aryl ether and primary alcohol)
900 - 675StrongC-H Bend ("oop", out-of-plane) (Aromatic)

Data interpreted from spectral databases and standard IR correlation charts.[9][10]

Experimental Protocol for IR Spectroscopy

For a liquid sample like 2-Phenoxyethanol, the spectrum is typically obtained using the thin-film method:

  • Sample Preparation: Place one or two drops of neat 2-Phenoxyethanol onto the surface of a salt plate (e.g., NaCl or KBr).

  • Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.

  • Data Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • First, run a background scan with the empty beam path to record the spectrum of atmospheric CO₂ and water vapor.

    • Run the sample scan to obtain the absorbance spectrum of 2-Phenoxyethanol. The software automatically subtracts the background spectrum.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 2-Phenoxyethanol shows a molecular ion peak and several characteristic fragment ions.

Table 4: Major Ions in the Mass Spectrum of 2-Phenoxyethanol

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
13839[C₈H₁₀O₂]⁺ (Molecular Ion)
94100[C₆H₅OH]⁺ (Phenol radical cation)
7724[C₆H₅]⁺ (Phenyl cation)
6610[C₅H₆]⁺
459[CH₂CH₂OH]⁺

Data sourced from the NIST Mass Spectrometry Data Center and other databases.[6][11]

Fragmentation Pathway

Under electron ionization, 2-Phenoxyethanol undergoes characteristic fragmentation. The most prominent pathway involves the cleavage of the ether bond to produce the base peak at m/z 94, corresponding to the stable phenol radical cation.[12] Further fragmentation of the aromatic ring leads to other common ions.

G M 2-Phenoxyethanol [C₈H₁₀O₂]⁺˙ m/z = 138 F94 Phenol radical cation [C₆H₅OH]⁺˙ m/z = 94 (Base Peak) M->F94 - C₂H₄O F45 [CH₂CH₂OH]⁺ m/z = 45 M->F45 - C₆H₅O˙ F77 Phenyl cation [C₆H₅]⁺ m/z = 77 F94->F77 - OH

Caption: Proposed Mass Spectrometry Fragmentation Pathway of 2-Phenoxyethanol.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like 2-Phenoxyethanol.

  • Sample Preparation: Prepare a dilute solution of 2-Phenoxyethanol (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms).

    • A temperature program is used to separate the components of the mixture. For a pure sample, this step ensures it enters the mass spectrometer at a predictable time.

  • MS Analysis:

    • As 2-Phenoxyethanol elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) is commonly used, where molecules are bombarded with 70 eV electrons.

    • The resulting ions (molecular ion and fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Workflow

The combination of NMR, IR, and MS provides complementary information that leads to the unambiguous structural confirmation of 2-Phenoxyethanol. The logical workflow for this integrated analysis is depicted below.

G cluster_prep Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Pure Sample (2-Phenoxyethanol) NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS Mass Spec Sample->MS NMR_Data C-H Framework Connectivity NMR->NMR_Data IR_Data Functional Groups (-OH, C-O, Aromatic) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Integrated Workflow for Spectroscopic Analysis.

The spectroscopic analysis of 2-Phenoxyethanol using NMR, IR, and MS provides a complete picture of its molecular structure. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (hydroxyl, ether, aromatic ring), and mass spectrometry determines the molecular weight and characteristic fragmentation patterns. Together, these techniques offer a robust and reliable methodology for the identification and quality assessment of 2-Phenoxyethanol, which is essential for its application in the pharmaceutical and chemical industries.

References

A Comprehensive Technical Guide to the Solubility of 1-Phenoxyethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 1-Phenoxyethanol (also known as 2-phenoxyethanol, ethylene glycol monophenyl ether) in a variety of common organic solvents. This document is intended to be a critical resource for professionals in research, scientific, and drug development fields who utilize this compound in their formulations and require a detailed understanding of its solubility characteristics.

Introduction to this compound

This compound is a versatile glycol ether with a faint aromatic odor. It is widely used in the pharmaceutical, cosmetic, and personal care industries as a preservative, solvent, and stabilizer.[1][2][3] Its efficacy in these roles is often intrinsically linked to its solubility in the formulation's solvent system. A comprehensive knowledge of its solubility is therefore paramount for formulation development, ensuring product stability, and optimizing performance.

Qualitative and Quantitative Solubility of this compound

This compound exhibits a broad range of solubility in organic solvents, a characteristic attributable to its molecular structure which contains both a polar hydroxyl group and a non-polar phenyl group. This amphiphilic nature allows it to be miscible with many common organic solvents.

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that for many solvents, this compound is described as "miscible," indicating that it is soluble in all proportions. In such cases, a specific quantitative value is not applicable.

SolventChemical ClassQualitative SolubilityQuantitative Solubility ( g/100 mL) at 20°CCitation(s)
AcetoneKetoneMiscibleNot Applicable[4][5]
Ethanol (95-96%)AlcoholMiscibleNot Applicable[4][5]
Glycerin (Glycerol)PolyolMiscibleNot Applicable[2][4][5][6]
Propylene GlycolGlycolMiscibleNot Applicable[2][6]
Diethyl EtherEtherSolubleData not available[5]
ChloroformHalogenated HydrocarbonSolubleData not available[7]
Isopropyl PalmitateEsterSoluble~3.8 (1 in 26)[8]
Mineral OilHydrocarbonSlightly Soluble~0.7 (1 in 143)[8]
Peanut OilTriglycerideSlightly Soluble~2.0 (1 in 50)[4][5]
Olive OilTriglycerideSlightly SolubleData not available[4][5]
WaterInorganicSlightly Soluble~2.4 - 2.7[1][9][10][11][12]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of this compound solubility in an organic solvent, based on the widely used shake-flask method. This protocol is a general guideline and may require optimization based on the specific solvent and available analytical instrumentation.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial.

    • Add a known volume of the organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by sampling at different time points until the concentration of this compound in the solution remains constant.

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature to allow undissolved material to settle.

    • To separate the undissolved solute, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

    • Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining particulate matter.

  • Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve of known this compound concentrations in the specific solvent should be used for quantification.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Preparation cluster_analysis Analysis and Calculation A Add excess this compound and a known volume of solvent to a vial B Equilibrate in a constant temperature shaker bath A->B C Centrifuge to settle undissolved solute B->C After equilibration D Withdraw and filter the supernatant C->D E Dilute the filtered solution D->E F Analyze using HPLC or GC E->F G Calculate solubility from the calibration curve F->G

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents, crucial for its effective application in pharmaceutical and cosmetic formulations. While extensive qualitative data confirms its miscibility with many common polar organic solvents, there is a need for more comprehensive quantitative data across a wider range of solvents and temperatures. The provided experimental protocol offers a robust framework for researchers to determine these specific solubility values, thereby enabling more precise and stable formulation development.

References

Unveiling the Thermal Degradation Profile of 1-Phenoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of 1-phenoxyethanol, a widely utilized solvent and preservative in the pharmaceutical and cosmetic industries. Understanding its behavior at elevated temperatures is crucial for ensuring product stability, safety, and regulatory compliance. This document provides a comprehensive overview of its decomposition products, the methodologies for their analysis, and the potential degradation pathways.

Executive Summary

This compound, upon thermal stress, is anticipated to decompose into a variety of smaller molecules. While direct, comprehensive quantitative studies on its thermal decomposition are not extensively available in public literature, analysis of its constituent chemical moieties—the phenyl group and the ethylene glycol chain—along with data from related compounds like phenolic resins and other glycol ethers, allows for a predictive assessment of its primary decomposition products. The principal products expected from the pyrolysis of this compound include phenol, acetaldehyde, benzene, and smaller gaseous molecules such as carbon monoxide, carbon dioxide, and methane. The formation of these products is highly dependent on the temperature and the presence of oxygen.

Predicted Thermal Decomposition Products

Based on the analysis of related chemical structures, the thermal decomposition of this compound is likely to yield the products listed in the tables below. The quantitative data presented is extrapolated from studies on phenolic resins and ethylene glycol derivatives and should be considered as a predictive guide.

Table 1: Primary Decomposition Products

Product NameChemical FormulaBoiling Point (°C)Expected Formation Temperature Range (°C)Notes
PhenolC₆H₅OH181.7400 - 600Primary product from the cleavage of the ether bond.
AcetaldehydeCH₃CHO20.2400 - 600Formed from the ethylene glycol portion of the molecule.[1]
BenzeneC₆H₆80.1> 600Secondary product from the decomposition of phenol.
TolueneC₇H₈110.6> 600Minor product, potentially from secondary reactions.

Table 2: Gaseous Decomposition Products

Product NameChemical FormulaFormation Temperature Range (°C)Notes
Carbon MonoxideCO> 500Incomplete combustion product.
Carbon DioxideCO₂> 500Complete combustion product.
MethaneCH₄> 600From the breakdown of the ethyl group.
WaterH₂O> 300A common product of thermal decomposition.

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound likely proceeds through a primary cleavage of the ether linkage, which is the most labile bond in the molecule. This initial fragmentation is followed by subsequent decomposition of the resulting products at higher temperatures.

DecompositionPathway This compound This compound Phenol Phenol This compound->Phenol Ether Bond Cleavage Acetaldehyde Acetaldehyde This compound->Acetaldehyde Ether Bond Cleavage Benzene Benzene Phenol->Benzene High Temp. Decomposition Gaseous Products (CO, CO₂, CH₄) Gaseous Products (CO, CO₂, CH₄) Phenol->Gaseous Products (CO, CO₂, CH₄) High Temp. Decomposition Acetaldehyde->Gaseous Products (CO, CO₂, CH₄) High Temp. Decomposition

Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Decomposition Analysis

The identification and quantification of thermal decomposition products are typically achieved through a combination of analytical techniques. The most common and powerful method is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: A small, precise amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium) within a pyrolyzer. This rapid heating ensures that the decomposition is representative of pyrolysis rather than slow thermal degradation.

  • Gas Chromatography (GC) Separation: The resulting volatile fragments are swept by the carrier gas into a GC column. The column separates the components based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

  • Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern. This mass spectrum acts as a "fingerprint" for each compound, which can be identified by comparison to a spectral library (e.g., NIST).

PyGCMS_Workflow cluster_pyrolysis Pyrolyzer cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Sample Sample Heater Heater Sample->Heater Rapid Heating Pyrolyzate Pyrolyzate Heater->Pyrolyzate GC_Column GC_Column Pyrolyzate->GC_Column Injection MS_Detector MS_Detector GC_Column->MS_Detector Elution & Detection Data_Analysis Data_Analysis MS_Detector->Data_Analysis Identification

General experimental workflow for Py-GC-MS analysis.
Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of this compound and the temperature ranges at which decomposition occurs.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a TGA pan.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve shows the percentage of weight loss versus temperature, indicating the onset of decomposition and the different stages of degradation. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition in real-time.

Methodology:

  • The TGA experiment is conducted as described above.

  • The gaseous effluent from the TGA furnace is continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer.

  • FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA run.

  • By correlating the FTIR spectra with the weight loss events from the TGA, the chemical nature of the evolved gases at different decomposition stages can be identified.

Conclusion

While a definitive quantitative profile of the thermal decomposition of this compound requires specific experimental investigation, a robust predictive model can be constructed based on the known degradation pathways of its constituent chemical structures. The primary decomposition products are expected to be phenol and acetaldehyde, with further degradation at higher temperatures yielding aromatic compounds and various gases. For professionals in research, development, and quality control, the application of analytical techniques such as Py-GC-MS, TGA, and TGA-FTIR is essential for a thorough understanding of the thermal stability and decomposition profile of this compound in their specific formulations and processes. This knowledge is paramount for ensuring the safety, efficacy, and stability of pharmaceutical and cosmetic products.

References

In-Vitro Cytotoxicity Profile of 2-Phenoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethanol is a widely utilized preservative in cosmetics, pharmaceuticals, and industrial products, prized for its broad-spectrum antimicrobial activity.[1][2][3][4] Its primary function is to prevent the growth of bacteria, yeasts, and molds in product formulations.[1][4] While generally considered safe for topical use at regulated concentrations (typically up to 1.0% in cosmetic products), its effects at the cellular level warrant a thorough understanding, particularly for in-vitro research and the development of new formulations.[1][5][6] This technical guide provides an in-depth overview of the in-vitro cytotoxicity profile of 2-phenoxyethanol, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant cellular processes.

Core Concepts in 2-Phenoxyethanol Cytotoxicity

The in-vitro cytotoxic effects of 2-phenoxyethanol are primarily characterized by a dose-dependent decrease in cell viability.[7][8] At lower concentrations, it tends to induce apoptosis, or programmed cell death, while at higher concentrations, it leads to necrosis, a form of cell injury resulting in the premature death of cells in living tissue by autolysis.[7][8] This distinction is critical for interpreting cytotoxicity data and understanding the compound's mechanism of action at a cellular level.

Key cytotoxic endpoints observed in response to 2-phenoxyethanol exposure include:

  • Reduced Cell Viability: A decrease in the number of living, healthy cells in a population.

  • Induction of Apoptosis: Characterized by hallmarks such as DNA fragmentation, caspase activation, and phosphatidylserine externalization.[7][8]

  • Induction of Necrosis: Typically observed at higher concentrations and associated with loss of membrane integrity.[7][8]

  • Alterations in Cell Morphology: Changes in the physical structure of cells, such as atrophy.[5]

  • Genotoxicity: While some studies suggest a lack of significant genotoxic effects at certain concentrations in human lymphocytes, others have noted chromosomal aberrations in plant-based models.[2][9][10]

  • Inhibition of Signaling Pathways: For instance, a reduction in the activity of the Akt signaling pathway has been reported in immortalized human meibomian gland epithelial cells.[5]

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data on the in-vitro cytotoxicity of 2-phenoxyethanol across various cell lines and experimental conditions.

Table 1: IC50 Values of 2-Phenoxyethanol in Various Cell Lines

Cell LineAssayExposure TimeIC50 Value
HaCaT (Human Keratinocytes)MTTNot Specified~0.200%
HDFa (Human Dermal Fibroblasts)MTTNot Specified~0.200%
HepG2 (Human Liver Carcinoma)MTTNot Specified~0.200%
Human Dermal FibroblastsNeutral Red Uptake (NRU)Not SpecifiedNot explicitly stated, but cytotoxicity observed.

Note: The IC50 value of ~0.200% was reported as a general finding across the three cell lines in the cited study.[6][11]

Table 2: Concentration-Dependent Effects of 2-Phenoxyethanol on HL60 Cells

Concentration Range (%)Observed Effect
0.01 - 0.5Induction of Apoptosis
1Induction of Necrosis

Data extracted from a study on human promyelocytic leukemia HL60 cells after a brief (10-minute) exposure followed by a 0-24 hour observation period.[7][8]

Table 3: Cytotoxic Effects of 2-Phenoxyethanol on Human Lymphocytes

Concentration (µg/mL)Observed Effect
12.5No significant genotoxic effect
25Significant decrease in mitotic index (cytotoxic effect)
50Significant decrease in mitotic index (cytotoxic effect)

This study concluded that 2-phenoxyethanol did not show genotoxic effects at the tested concentrations but did exhibit a slight cytotoxic effect at higher doses.[2][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of cytotoxicity studies. Below are summaries of standard protocols for assays commonly used to evaluate the in-vitro effects of 2-phenoxyethanol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14]

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate to allow for cell attachment.[15]

  • Compound Treatment: Expose the cells to various concentrations of 2-phenoxyethanol for a defined period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[15]

  • Solubilization: Dissolve the formazan crystals using a solubilizing agent (e.g., DMSO, isopropanol).[11][15]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540-590 nm.[13][16][17]

Neutral Red Uptake (NRU) Assay

The NRU assay is a cell viability assay that assesses the ability of living cells to incorporate the supravital dye neutral red into their lysosomes.[18][19][20][21]

Principle: Viable cells take up neutral red via active transport and accumulate it in their lysosomes.[18][19] Non-viable cells are unable to retain the dye. The amount of dye released from the viable cells after extraction is proportional to the number of living cells.[18]

General Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with 2-phenoxyethanol as described for the MTT assay.[22]

  • Neutral Red Incubation: Incubate the cells with a medium containing neutral red for approximately 2-3 hours.[21][22]

  • Washing and Dye Extraction: Wash the cells to remove excess dye and then extract the incorporated dye using a destain solution (e.g., a mixture of ethanol and acetic acid).[22]

  • Absorbance Measurement: Quantify the extracted neutral red by measuring the absorbance at approximately 540 nm.[18][22]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][23][24]

Principle: LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[23][24] The released LDH catalyzes a reaction that results in the production of a colored formazan product, which can be measured spectrophotometrically.[24][25]

General Protocol:

  • Cell Seeding and Treatment: Culture cells and expose them to 2-phenoxyethanol.[15] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[15]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.[15]

  • LDH Reaction: Add the LDH assay reagent to the supernatant.[15]

  • Incubation and Absorbance Measurement: Incubate for a specified time to allow for the colorimetric reaction to proceed, and then measure the absorbance at the recommended wavelength (e.g., 490 nm).[15][25]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways mediating 2-phenoxyethanol-induced cytotoxicity are not fully elucidated in the available literature, the observed cellular responses of apoptosis and necrosis provide a framework for understanding its potential mechanisms.

Conceptual Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in-vitro cytotoxicity of a compound like 2-phenoxyethanol.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2-Phenoxyethanol Stock Preparation Treatment Treatment with 2-Phenoxyethanol (Concentration Gradient) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT NRU NRU Assay (Lysosomal Integrity) Incubation->NRU LDH LDH Assay (Membrane Integrity) Incubation->LDH Absorbance Absorbance Measurement MTT->Absorbance NRU->Absorbance LDH->Absorbance Data_Processing Data Processing (% Viability) Absorbance->Data_Processing IC50 IC50 Calculation Data_Processing->IC50

Caption: Experimental workflow for in-vitro cytotoxicity testing of 2-phenoxyethanol.

Dose-Dependent Induction of Apoptosis and Necrosis

The dual effect of 2-phenoxyethanol, inducing apoptosis at low concentrations and necrosis at high concentrations, is a key aspect of its cytotoxic profile.[7][8] This relationship can be visualized as follows:

G cluster_low Low Concentration cluster_high High Concentration Phenoxyethanol 2-Phenoxyethanol Exposure Apoptosis_Pathway Initiation of Apoptotic Cascade Phenoxyethanol->Apoptosis_Pathway Low Dose Membrane_Damage Severe Membrane Damage Phenoxyethanol->Membrane_Damage High Dose Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Necrosis Necrosis Cell_Lysis->Necrosis

Caption: Dose-dependent cell death pathways induced by 2-phenoxyethanol.

Conclusion

The in-vitro cytotoxicity of 2-phenoxyethanol is well-documented, demonstrating a clear dose-dependent effect on cell viability. At lower concentrations, it primarily triggers apoptosis, while higher concentrations lead to necrosis. This biphasic response has been observed across multiple cell lines, including those of human origin. The provided IC50 values and concentration-effect data offer valuable benchmarks for researchers. Standardized protocols for MTT, NRU, and LDH assays are robust methods for quantifying these cytotoxic effects. While the overarching mechanisms of apoptosis and necrosis are understood to be involved, further research is needed to delineate the specific molecular signaling pathways that are modulated by 2-phenoxyethanol in different cell types. This guide serves as a comprehensive resource for professionals engaged in the safety assessment and development of products containing 2-phenoxyethanol, providing a solid foundation for further in-vitro investigation.

References

Unveiling the Potential: A Historical and Technical Guide to the Discovery of 1-Phenoxyethanol's Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the historical discovery and scientific underpinnings of 1-Phenoxyethanol's key properties has been compiled for researchers, scientists, and drug development professionals. This document traces the journey from its initial synthesis to the foundational studies that established its roles as a potent antimicrobial agent and an effective anesthetic.

This in-depth guide provides a meticulous historical research perspective on this compound, a compound that has become a staple in the pharmaceutical and cosmetic industries. The document highlights the seminal research that first brought its significant biological activities to light, offering a valuable resource for understanding its development and application.

I. Historical Milestones in the Discovery of this compound's Properties

This compound, also known as ethylene glycol monophenyl ether, was first synthesized in 1896 by W. H. Perkin Jr. and his graduate student Edward Haworth .[1] Initially, its utility was explored in the industrial sector, and from the 1920s, it was commercially available as a solvent for cellulose acetate under the trademark "Phenyl cellosolve".[1] However, its biological properties, which would later define its primary applications, remained undiscovered for several decades.

The foray of this compound into the biological sciences began in the mid-20th century. It was introduced as a preservative in cosmetic formulations in the 1950s, marking a significant turning point in its application.[2] Its adoption in this role grew substantially, particularly as concerns arose regarding other preservatives like parabens.

II. The Dawn of Antimicrobial Efficacy: The Seminal Work of H. Berry (1944)

The first scientifically documented evidence of this compound's antimicrobial properties can be traced back to a pivotal 1944 study by H. Berry. This research was the first to report the antibacterial activity of what was then referred to as "the phenyl ether of ethylene glycol" against Pseudomonas aeruginosa.[3] This discovery laid the groundwork for its eventual widespread use as a preservative.

Experimental Protocol: Evaluation of Bactericidal Activity (Berry, 1944)

The following methodology is reconstructed based on the standard practices of the era for evaluating bactericidal efficacy.

Objective: To determine the bactericidal concentration of the phenyl ether of ethylene glycol against a suspension of Bacterium coli.

Methodology:

  • Preparation of Bacterial Suspension: A standardized suspension of Bacterium coli was prepared to ensure a consistent bacterial load for each experiment.

  • Preparation of Test Solutions: A series of dilutions of the phenyl ether of ethylene glycol were prepared in a suitable sterile medium.

  • Inoculation: A standard volume of the bacterial suspension was added to each dilution of the test compound. A control tube containing the bacterial suspension without the test compound was also prepared.

  • Incubation: The inoculated tubes were incubated at a controlled temperature for a specified period to allow for bactericidal action.

  • Assessment of Viability: After incubation, a sample from each tube was subcultured onto a nutrient agar plate.

  • Observation: The plates were incubated, and the presence or absence of bacterial growth was recorded to determine the minimum concentration of the compound that resulted in the complete killing of the bacteria.

Quantitative Data: Bactericidal Concentrations

The following table summarizes the key quantitative findings from early investigations into the antimicrobial activity of this compound.

MicroorganismTestConcentration (%)ResultReference
Pseudomonas aeruginosaBacteriostatic-Unusual properties reportedBerry, 1944[3]
Bacterium coliBactericidal-EffectiveBerry, 1948[4]

III. A Gentle Anesthetic Emerges: The Pioneering Research of Sehdev et al. (1963)

Nearly two decades after its antimicrobial properties were noted, a new application for this compound emerged in the field of aquatic biology. In 1963, H. S. Sehdev, J. R. McBride, and U. H. M. Fagerlund published the first detailed account of 2-Phenoxyethanol's efficacy as a general anesthetic for fish, specifically for sockeye salmon.[5] This foundational study established its potential for safely immobilizing fish for handling and transport.

Experimental Protocol: Determination of Anesthetic Efficacy in Sockeye Salmon (Sehdev et al., 1963)

Objective: To determine the effective and lethal concentrations of 2-Phenoxyethanol as an anesthetic for sockeye salmon at various temperatures.

Methodology:

  • Test Subjects: Yearling sockeye salmon (Oncorhynchus nerka) were used for the experiments.

  • Anesthetic Solutions: A range of concentrations of 2-Phenoxyethanol were prepared in water baths maintained at specific temperatures (1.1°C, 7.2°C, and 12.8°C).

  • Induction of Anesthesia: Fish were individually placed in the anesthetic solutions, and the time to reach total loss of equilibrium was recorded.

  • Recovery: After a set period of anesthesia, fish were transferred to fresh, well-aerated water, and the time to regain normal posture and swimming ability was measured.

  • Lethal Concentration Determination: Fish were exposed to various concentrations for a prolonged period to determine the lethal dose.

Quantitative Data: Anesthetic and Lethal Concentrations

The following table presents the key quantitative data on the anesthetic properties of 2-Phenoxyethanol from the seminal study by Sehdev et al. (1963).

Temperature (°C)Anesthetic Concentration (ml/l)Time to Anesthesia (min)Time to Recovery (min)Lethal Concentration (ml/l)
1.10.403-45-7>0.50
7.20.303-45-7>0.40
12.80.253-45-7>0.35

IV. Mechanism of Action: A Dual-Pronged Approach

Subsequent research has elucidated the mechanisms through which this compound exerts its biological effects. Its antimicrobial action is primarily attributed to its ability to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. At sub-lethal concentrations, it has also been shown to inhibit DNA and RNA synthesis.

As an anesthetic, this compound is believed to act as a central nervous system depressant. It is absorbed through the gills of fish and induces a state of reversible immobilization.

V. Visualizing the Discovery and Mechanisms

To further clarify the historical timeline and the scientific principles behind this compound's properties, the following diagrams have been generated.

historical_discovery cluster_synthesis Initial Synthesis and Early Use cluster_properties Discovery of Biological Properties synthesis 1896 First Synthesis (Perkin Jr. & Haworth) solvent 1920s Commercial Use as Solvent ('Phenyl cellosolve') synthesis->solvent Industrial Application antimicrobial 1944 First Report of Antibacterial Activity (H. Berry) solvent->antimicrobial preservative 1950s Introduction as Cosmetic Preservative antimicrobial->preservative Leads to Application anesthetic 1963 First Report as Fish Anesthetic (Sehdev et al.)

A timeline of the key historical discoveries related to this compound.

experimental_workflow cluster_antimicrobial Antimicrobial Efficacy Testing (Berry, 1944) cluster_anesthetic Anesthetic Efficacy Testing in Fish (Sehdev et al., 1963) a1 Prepare Bacterial Suspension a2 Prepare Serial Dilutions of this compound a1->a2 a3 Inoculate Dilutions with Bacteria a2->a3 a4 Incubate at Controlled Temperature a3->a4 a5 Subculture onto Agar Plates a4->a5 a6 Observe for Growth (Determine MIC/MBC) a5->a6 b1 Prepare Anesthetic Solutions at Different Temperatures b2 Immerse Fish and Record Time to Anesthesia b1->b2 b3 Transfer to Fresh Water and Record Recovery Time b2->b3 b4 Determine Lethal Concentration b2->b4

Workflow of the seminal experiments on this compound's properties.

mechanism_of_action cluster_antimicrobial_moa Antimicrobial Mechanism cluster_anesthetic_moa Anesthetic Mechanism m1 This compound m2 Disruption of Bacterial Cell Membrane m1->m2 m3 Inhibition of DNA/RNA Synthesis (at sub-lethal concentrations) m1->m3 m4 Bactericidal/Bacteriostatic Effect m2->m4 m3->m4 n1 This compound n2 Absorption via Gills (in fish) n1->n2 n3 Central Nervous System Depression n2->n3 n4 Reversible Immobilization n3->n4

Signaling pathways for this compound's mechanisms of action.

References

An In-Depth Technical Guide on the Genotoxicity and Mutagenicity of 2-Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethanol is a widely utilized preservative in cosmetics, pharmaceuticals, and other industrial applications, valued for its broad-spectrum antimicrobial activity. Given its widespread human exposure, a thorough evaluation of its genotoxic and mutagenic potential is crucial for ensuring consumer and occupational safety. This technical guide provides a comprehensive overview of the key genotoxicity and mutagenicity studies conducted on 2-Phenoxyethanol, presenting available quantitative data, detailed experimental protocols, and visual representations of the testing workflows.

Executive Summary of Genotoxicity Findings

An extensive battery of in vitro and in vivo genotoxicity studies has been conducted on 2-Phenoxyethanol. The overwhelming weight of evidence from these studies indicates that 2-Phenoxyethanol is not genotoxic or mutagenic.[1][2][3][4] Standard assays, including the bacterial reverse mutation assay (Ames test), in vitro chromosome aberration assay, and in vivo mammalian erythrocyte micronucleus test, have consistently yielded negative results.[1]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Summary of Findings
Experimental Protocol: Bacterial Reverse Mutation Assay

Objective: To evaluate the mutagenic potential of 2-Phenoxyethanol using the Salmonella typhimurium reverse mutation assay.

Test System:

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538. These strains are selected to detect different types of point mutations.

  • Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction for simulating mammalian metabolism.

Methodology:

  • Dose Preparation: 2-Phenoxyethanol was dissolved in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a range of concentrations.

  • Plate Incorporation Method:

    • 0.1 mL of an overnight culture of the respective bacterial strain was mixed with 0.1 mL of the test article solution at various concentrations (e.g., 50, 150, 500, 1500, and 5000 µ g/plate ) and 0.5 mL of S9 mix or phosphate buffer (for tests without metabolic activation).

    • 2.0 mL of molten top agar was added to the mixture.

    • The entire mixture was poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates were incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate was counted.

  • Controls:

    • Negative Control: Solvent-treated plates.

    • Positive Controls: Known mutagens for each strain, both with and without S9 activation, were used to validate the assay's sensitivity.

Data Analysis: The mutagenic potential was evaluated by comparing the number of revertant colonies on the test plates to the number on the negative control plates. A substance is generally considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible, statistically significant increase at one or more concentrations.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Test_Compound 2-Phenoxyethanol Solution Mixing Mix Bacteria, Test Compound, and S9 Mix/Buffer in Top Agar Test_Compound->Mixing Bacterial_Culture Salmonella typhimurium (his- strains) Bacterial_Culture->Mixing S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Colony_Counting Count Revertant Colonies (his+) Incubation->Colony_Counting Data_Evaluation Compare to Controls & Evaluate Mutagenicity Colony_Counting->Data_Evaluation

Ames Test Experimental Workflow

In Vitro Mammalian Chromosome Aberration Test

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Summary of Findings

Studies on 2-Phenoxyethanol using Chinese Hamster Ovary (CHO) cells and human peripheral blood lymphocytes have not shown any clastogenic (chromosome-breaking) effects.[5][6] In a study on human lymphocytes, cells were treated with 2-Phenoxyethanol at concentrations of 12.5, 25, and 50 µg/mL. No statistically significant increase in the frequency of chromosomal aberrations was observed compared to the solvent control group.[5][6]

Experimental Protocol: Chromosome Aberration Test in Human Lymphocytes

Objective: To assess the potential of 2-Phenoxyethanol to induce chromosomal aberrations in cultured human peripheral blood lymphocytes.

Test System:

  • Cell Type: Human peripheral blood lymphocytes obtained from healthy donors.

  • Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.

Methodology:

  • Cell Culture Initiation: Lymphocyte cultures were initiated from whole blood in a complete culture medium supplemented with phytohemagglutinin (PHA) to stimulate cell division.

  • Exposure:

    • Cultures were treated with 2-Phenoxyethanol at various concentrations (e.g., 12.5, 25, and 50 µg/mL) for a short duration (e.g., 3-4 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

  • Cell Harvest:

    • A spindle inhibitor (e.g., colcemid) was added to the cultures to arrest cells in the metaphase stage of mitosis.

    • Cells were harvested at an appropriate time after the initiation of treatment (e.g., 20-24 hours).

  • Slide Preparation: Harvested cells were treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: Slides were stained (e.g., with Giemsa), and metaphase spreads were analyzed under a microscope for the presence of structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

  • Controls:

    • Negative Control: Solvent-treated cultures.

    • Positive Controls: Known clastogens (e.g., Mitomycin C without S9, Cyclophosphamide with S9) were used to ensure the validity of the test system.

Data Analysis: The number of cells with chromosomal aberrations and the types of aberrations were recorded for each concentration. Statistical analysis was performed to determine if there was a significant increase in aberrations in the treated groups compared to the negative control.

Chromosome_Aberration_Workflow cluster_culture Cell Culture & Exposure cluster_harvest Cell Harvest cluster_analysis Analysis Lymphocyte_Culture Initiate Human Lymphocyte Culture PHA_Stimulation Stimulate with PHA Lymphocyte_Culture->PHA_Stimulation Test_Compound_Exposure Expose to 2-Phenoxyethanol (± S9 Mix) PHA_Stimulation->Test_Compound_Exposure Colcemid_Treatment Add Colcemid to Arrest in Metaphase Test_Compound_Exposure->Colcemid_Treatment Cell_Harvesting Harvest Cells Colcemid_Treatment->Cell_Harvesting Slide_Preparation Prepare Microscope Slides Cell_Harvesting->Slide_Preparation Staining Stain with Giemsa Slide_Preparation->Staining Microscopic_Analysis Analyze Metaphase Spreads for Aberrations Staining->Microscopic_Analysis Data_Evaluation Statistical Analysis of Aberration Frequencies Microscopic_Analysis->Data_Evaluation

In Vitro Chromosome Aberration Test Workflow

In Vivo Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed erythrocytes.

Summary of Findings

2-Phenoxyethanol was evaluated in a mouse micronucleus test.[1] Mice were administered total doses of 300, 600, or 1200 mg/kg body weight. The results showed no significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of the treated animals compared to the control group. This indicates that 2-Phenoxyethanol is not clastogenic or aneugenic in vivo under the conditions of this study.

Experimental Protocol: Mouse Micronucleus Test

Objective: To determine the potential of 2-Phenoxyethanol to induce micronuclei in the bone marrow erythrocytes of mice.

Test System:

  • Animal Model: Swiss CD-1 mice.

  • Route of Administration: Intraperitoneal injection or oral gavage.

Methodology:

  • Dosing: Animals were administered 2-Phenoxyethanol, typically in two equal doses separated by 24 hours, at multiple dose levels (e.g., total doses of 300, 600, and 1200 mg/kg).

  • Bone Marrow Sampling: At 24 hours after the final dose, animals were euthanized, and bone marrow was flushed from the femurs.

  • Slide Preparation: The bone marrow cells were centrifuged, and smears were prepared on microscope slides.

  • Staining: The slides were stained with a dye that differentiates between polychromatic erythrocytes (PCEs - immature red blood cells) and normochromatic erythrocytes (NCEs - mature red blood cells), such as May-Grünwald and Giemsa.

  • Microscopic Analysis: A specific number of PCEs (e.g., 2000 per animal) were scored for the presence of micronuclei. The ratio of PCEs to NCEs was also determined as an indicator of bone marrow toxicity.

  • Controls:

    • Negative Control: Vehicle-treated animals.

    • Positive Control: A known clastogen (e.g., cyclophosphamide) was used to validate the assay.

Data Analysis: The frequency of micronucleated PCEs in the treated groups was compared to that in the negative control group using appropriate statistical methods. A significant, dose-related increase in the frequency of micronucleated PCEs is considered a positive result.

Micronucleus_Test_Workflow cluster_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis Animal_Groups Groups of Mice Dosing Administer 2-Phenoxyethanol (e.g., IP or Oral) Animal_Groups->Dosing Euthanasia Euthanize Animals (24h post-final dose) Dosing->Euthanasia Bone_Marrow_Extraction Extract Bone Marrow from Femurs Euthanasia->Bone_Marrow_Extraction Slide_Preparation Prepare and Stain Bone Marrow Smears Bone_Marrow_Extraction->Slide_Preparation Microscopic_Scoring Score Micronucleated PCEs and PCE/NCE Ratio Slide_Preparation->Microscopic_Scoring Statistical_Analysis Compare Treated Groups to Controls Microscopic_Scoring->Statistical_Analysis

In Vivo Mouse Micronucleus Test Workflow

Other Relevant Studies

Mouse Lymphoma Assay (MLA)

Conclusion

References

The Pharmacokinetic Profile and Metabolic Fate of 2-Phenoxyethanol in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 2-phenoxyethanol in various animal models, with a primary focus on rat studies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of 2-phenoxyethanol, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key pathways and workflows.

Executive Summary

2-Phenoxyethanol (PE), a widely used preservative and solvent, is readily absorbed following oral and dermal administration in animal models.[1][2] Upon entering systemic circulation, it undergoes extensive metabolism, primarily to its major metabolite, phenoxyacetic acid (PAA).[1][2] The kidneys are the principal route of elimination, with the majority of an administered dose being excreted in the urine as metabolites.[1][2] This guide synthesizes the available quantitative data and experimental protocols to provide a detailed understanding of the biotransformation and disposition of 2-phenoxyethanol.

Pharmacokinetics

The pharmacokinetic profile of 2-phenoxyethanol is characterized by rapid absorption and elimination. The following sections and tables summarize the key pharmacokinetic parameters observed in animal studies.

Absorption

2-Phenoxyethanol demonstrates high bioavailability following both oral and dermal exposure. Oral bioavailability in rats has been reported to be between 75% and 98%.[3] Dermal absorption is also significant, with in vivo studies in rats showing greater than 85% absorption after occlusive application.[3]

Distribution

Following absorption, 2-phenoxyethanol and its primary metabolite, PAA, are distributed to various tissues. The steady-state tissue-to-plasma concentration ratio (Kp) provides insight into the extent of tissue distribution. In rats, the Kp for 2-phenoxyethanol was found to be greater than unity in the kidney, spleen, heart, brain, and testis, indicating a higher concentration in these tissues compared to plasma.[4] Conversely, the Kp was lower than 0.6 in the lung and liver.[4] For the metabolite PAA, the Kp ratio was higher than unity in the kidney, liver, lung, and testis.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for 2-phenoxyethanol and its major metabolite, phenoxyacetic acid, in rats following various routes of administration.

Table 1: Pharmacokinetic Parameters of 2-Phenoxyethanol in Rats

Route of AdministrationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Dermal30 mg1,130 ± 2402.010,900 ± 1,800[1][2]
Dermal100 mg2,780 ± 5604.036,400 ± 7,200[1][2]
Intravenous0.2 mg/kg--133 ± 15[5]
Intravenous0.5 mg/kg--345 ± 45[5]
Intravenous2 mg/kg--1,480 ± 180[5]

Table 2: Pharmacokinetic Parameters of Phenoxyacetic Acid (PAA) in Rats Following 2-Phenoxyethanol Administration

Route of AdministrationDose of 2-PECmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Dermal30 mg4,230 ± 8908.066,700 ± 13,500[1][2]
Dermal100 mg12,100 ± 2,5008.0205,000 ± 41,000[1][2]
Intravenous0.2 mg/kg--290 ± 40[5]
Intravenous0.5 mg/kg--780 ± 110[5]
Intravenous2 mg/kg--3,450 ± 450[5]

Metabolism

The biotransformation of 2-phenoxyethanol is a critical aspect of its pharmacokinetic profile. The primary metabolic pathway involves the oxidation of the ethanol side chain to form phenoxyacetic acid.

Metabolic Pathway

The metabolism of 2-phenoxyethanol is primarily a two-step process. First, alcohol dehydrogenase and aldehyde dehydrogenase enzymes are thought to be involved in the oxidation of 2-phenoxyethanol to phenoxyacetaldehyde, which is then rapidly converted to phenoxyacetic acid.[6] Phenoxyacetic acid is the major metabolite and is further conjugated to some extent before excretion. Other minor metabolites have also been identified.

G cluster_0 Metabolism of 2-Phenoxyethanol PE 2-Phenoxyethanol PAA Phenoxyacetic Acid (Major Metabolite) PE->PAA Oxidation (Alcohol/Aldehyde Dehydrogenase) Conj Conjugates (e.g., Glucuronide) PAA->Conj Conjugation Minor Minor Metabolites (e.g., 4-Hydroxyphenoxyacetic Acid) PAA->Minor Hydroxylation

Metabolic pathway of 2-Phenoxyethanol.

Excretion

The primary route of excretion for 2-phenoxyethanol and its metabolites is via the urine. In a dermal mass balance study in rats using radiolabelled 2-phenoxyethanol, approximately 73.03% of the administered dose was recovered in the urine within 48 hours, while only 0.66% was found in the feces.[1][2] This indicates efficient renal clearance of the compound and its metabolites.

Table 3: Urinary Excretion of 2-Phenoxyethanol and its Metabolites in Rats

Route of AdministrationDoseCompound% of Dose Excreted in Urine (48h)Reference
DermalNot SpecifiedTotal Radioactivity73.03[1][2]
OralNot SpecifiedPhenoxyacetic Acid~77[7]
OralNot Specified4-Hydroxyphenoxyacetic Acid~12[7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in this guide, providing a framework for conducting similar pharmacokinetic studies.

In Vivo Dermal Absorption Study (Adapted from OECD Guideline 427)

This protocol describes a typical in vivo dermal absorption study in rats to determine the pharmacokinetic profile of a topically applied substance like 2-phenoxyethanol.[8]

  • Animal Model: Male Sprague-Dawley rats are commonly used.[5] Animals are acclimatized for at least one week prior to the study.

  • Dose Preparation and Application:

    • The test substance (e.g., 2-phenoxyethanol) is prepared in a suitable vehicle, often reflecting a formulation for human use.

    • The day before dosing, the fur on the dorsal area of the rats is clipped.[9]

    • A specific dose of the substance is applied uniformly to a defined area of the clipped skin (e.g., 10 cm²).[9]

    • The application site is often covered with a non-occlusive or semi-occlusive dressing to prevent ingestion of the test substance.[9]

  • Blood Sampling:

    • Blood samples (approximately 0.2 mL) are collected from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-application.[5]

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[5]

  • Urine and Feces Collection:

    • Animals are housed in metabolism cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-24h, 24-48h).[1]

  • Sample Analysis:

    • Concentrations of the parent compound and its metabolites in plasma and urine are determined using a validated analytical method, such as LC-MS/MS.[4]

Oral Gavage Pharmacokinetic Study

This protocol outlines a standard procedure for an oral pharmacokinetic study in rats.[10]

  • Animal Model: As with dermal studies, male Sprague-Dawley rats are a common choice.[5] Animals are typically fasted overnight before dosing.[5]

  • Dose Administration:

    • The test substance is dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).

    • A specific volume of the dosing solution is administered directly into the stomach using a ball-tipped gavage needle. The volume is calculated based on the animal's body weight (typically 5-10 mL/kg).[10]

  • Blood Sampling:

    • Blood collection follows the same procedure and time points as described for the dermal study.

  • Sample Analysis:

    • Plasma samples are processed and analyzed as previously described.

Analytical Method: LC-MS/MS for 2-Phenoxyethanol and Phenoxyacetic Acid

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of 2-phenoxyethanol and PAA in biological matrices.[4][11]

  • Sample Preparation:

    • Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.[5]

    • Urine: Urine samples are often diluted with mobile phase or water before direct injection into the LC-MS/MS system.[5]

  • Chromatographic Conditions:

    • A C18 reverse-phase column is typically used for separation.

    • The mobile phase usually consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.[11]

  • Mass Spectrometric Detection:

    • A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.

    • Specific precursor-to-product ion transitions for 2-phenoxyethanol and PAA, as well as an internal standard, are monitored for quantification.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.

G cluster_0 Experimental Workflow for a Pharmacokinetic Study A Animal Acclimatization C Dose Administration (Oral or Dermal) A->C B Dose Preparation B->C D Serial Blood Sampling C->D E Urine/Feces Collection C->E F Sample Processing (e.g., Plasma Separation) D->F E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Analysis (Cmax, Tmax, AUC) G->H

A typical experimental workflow.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and metabolism of 2-phenoxyethanol in animal models. The data clearly indicate that 2-phenoxyethanol is well-absorbed through both oral and dermal routes, extensively metabolized primarily to phenoxyacetic acid, and efficiently excreted in the urine. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a robust foundation for scientists and researchers in the fields of toxicology, pharmacology, and drug development. This information is critical for conducting safety assessments and for understanding the systemic exposure and biological fate of this widely used compound.

References

1-Phenoxyethanol's Effect on Viral Envelope Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxyethanol (2-phenoxyethanol) is a widely utilized broad-spectrum antimicrobial preservative in cosmetic, pharmaceutical, and vaccine formulations.[1][2][3] Its efficacy against bacteria and yeasts is well-documented and is attributed to its ability to disrupt cell membrane integrity.[4][5][6] This technical guide provides an in-depth analysis of the putative mechanism by which this compound affects the integrity of viral envelopes, a critical component for the infectivity of numerous pathogenic viruses. While direct quantitative virucidal data against a wide range of enveloped viruses is not extensively available in peer-reviewed literature, this guide synthesizes the existing evidence on its interaction with lipid membranes to postulate its virucidal mechanism. Furthermore, it outlines detailed experimental protocols for evaluating its virucidal efficacy and presents logical workflows for its investigation.

Introduction

Enveloped viruses, such as influenza viruses, herpesviruses, and coronaviruses, are characterized by a lipid bilayer envelope derived from the host cell, which is essential for viral entry into new host cells. The integrity of this envelope is paramount for the virus's infectivity. Agents that can disrupt this lipid membrane are effective virucidal agents. This compound, a glycol ether, possesses amphiphilic properties that suggest a mechanism of action involving interaction with and disruption of lipid bilayers. This guide explores this mechanism and provides the necessary framework for its experimental validation.

Proposed Mechanism of Action on Viral Envelope Integrity

The primary virucidal action of this compound against enveloped viruses is hypothesized to be the disruption of the viral lipid envelope. This is inferred from its well-documented effects on bacterial cell membranes. Studies have shown that this compound and its combinations lead to the leakage of cellular constituents in bacteria, a clear indicator of compromised membrane integrity.[4][5][6] A study on plant cells also indicated that phenoxyethanol can cause lipid peroxidation, further supporting its disruptive effect on lipid membranes.

The amphiphilic nature of the this compound molecule, with its hydrophilic hydroxyl group and lipophilic phenyl and ether groups, allows it to partition into the lipid bilayer of the viral envelope. This intercalation is proposed to alter the physical properties of the membrane, leading to:

  • Increased Membrane Fluidity: Insertion of this compound molecules between the phospholipid molecules of the envelope can disrupt the ordered packing of the lipid tails, increasing the fluidity of the membrane. This can compromise the function of embedded viral glycoproteins that are essential for host cell recognition and entry.

  • Loss of Osmotic Stability: The disruption of the lipid bilayer can lead to the formation of pores or transient holes, causing a loss of osmotic balance and leakage of the virion's internal contents.

  • Inhibition of Membrane Fusion: By altering the biophysical properties of the viral envelope, this compound may inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.

No evidence currently suggests that this compound interacts with cellular signaling pathways to inhibit viral entry. The mechanism is believed to be a direct, non-specific biophysical disruption of the viral envelope.

G Proposed Mechanism of this compound on Viral Envelope Integrity Phenoxyethanol This compound ViralEnvelope Viral Lipid Envelope Phenoxyethanol->ViralEnvelope targets Intercalation Intercalation into Lipid Bilayer ViralEnvelope->Intercalation MembraneFluidity Increased Membrane Fluidity Intercalation->MembraneFluidity PoreFormation Pore Formation and Loss of Osmotic Stability Intercalation->PoreFormation InhibitionFusion Inhibition of Envelope-Cell Fusion Intercalation->InhibitionFusion GlycoproteinFunction Disruption of Viral Glycoprotein Function MembraneFluidity->GlycoproteinFunction LossInfectivity Loss of Viral Infectivity GlycoproteinFunction->LossInfectivity Leakage Leakage of Viral Contents PoreFormation->Leakage Leakage->LossInfectivity InhibitionFusion->LossInfectivity

Caption: Proposed mechanism of this compound's virucidal action.

Quantitative Data on Antimicrobial Efficacy

MicroorganismTest Compound(s)Concentration(s)Contact TimeLog ReductionReference
Escherichia coliThis compound (PE) + Ethylhexylglycerin (EHG)0.675% PE + 0.075% EHG30 min> 5[4]
Escherichia coliThis compound (PE)0.675%30 minInsignificant[4]
Staphylococcus aureusDiphtheria, Tetanus, and Pertussis (adsorbed) vaccine with this compoundNot specifiedNot specifiedEffective inactivation[1]
Gram-negative and Gram-positive bacteria, and yeastDiphtheria, Tetanus, and Pertussis (adsorbed) vaccine with this compoundNot specifiedNot specifiedEffective inactivation[1]

Experimental Protocols for Virucidal Efficacy Testing

To evaluate the virucidal activity of this compound against enveloped viruses, standardized quantitative assays should be employed. The following are detailed, representative protocols based on established methodologies such as EN 14476.[7]

Quantitative Suspension Test (Phase 2, Step 1)

This test evaluates the virucidal activity of a substance in a liquid suspension.

4.1.1. Materials

  • Test Virus: A representative enveloped virus (e.g., Vaccinia virus, Influenza A virus, Herpes Simplex Virus Type 1).

  • Cell Line: A cell line permissive to the test virus for titration (e.g., Vero cells for Herpes Simplex Virus).

  • Test Substance: this compound solutions at various concentrations.

  • Interfering Substance: A solution to simulate clean or dirty conditions (e.g., 0.3 g/L bovine albumin for clean conditions).

  • Neutralizer: A solution to stop the virucidal action of the test substance without harming the virus (e.g., Dey-Engley neutralizing broth).

  • Culture Medium: Appropriate for the cell line.

  • 96-well cell culture plates.

  • Incubator with controlled temperature and CO2.

4.1.2. Methodology

  • Virus Preparation: Propagate the test virus in the appropriate cell line and harvest the virus stock. Determine the initial virus titer using a TCID50 (50% Tissue Culture Infective Dose) assay.

  • Test Procedure: a. In a sterile tube, mix 1 part of the interfering substance with 1 part of the virus suspension. b. Add 8 parts of the this compound test solution to the mixture. c. Incubate for a defined contact time (e.g., 5, 15, 30, 60 minutes) at a specified temperature (e.g., 20°C).

  • Neutralization: At the end of the contact time, add a portion of the mixture to the neutralizer to stop the action of the this compound.

  • Viral Titration: Perform serial 10-fold dilutions of the neutralized mixture and inoculate onto the permissive cell line in a 96-well plate.

  • Incubation and Observation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE). Observe the wells for the presence or absence of CPE.

  • Calculation: Calculate the viral titer (TCID50/mL) using the Spearman-Kärber method. The log reduction is calculated as the difference between the log10 of the initial viral titer and the log10 of the viral titer after treatment with this compound. A log reduction of ≥ 4 is typically considered effective virucidal activity.

G Workflow for Quantitative Suspension Test Start Start VirusPrep Prepare Virus Stock and Determine Titer Start->VirusPrep Mix Mix Virus, Interfering Substance, and This compound VirusPrep->Mix Incubate Incubate for Defined Contact Time Mix->Incubate Neutralize Neutralize Virucidal Action Incubate->Neutralize Dilute Perform Serial Dilutions Neutralize->Dilute Inoculate Inoculate Cell Culture Plates Dilute->Inoculate IncubateCells Incubate Plates and Observe for CPE Inoculate->IncubateCells Calculate Calculate Viral Titer and Log Reduction IncubateCells->Calculate End End Calculate->End

Caption: Workflow for a quantitative suspension test.

Quantitative Carrier Test (Phase 2, Step 2)

This test evaluates the virucidal activity on a non-porous surface, simulating real-world conditions.

4.2.1. Materials

  • Same as for the suspension test.

  • Carriers: Stainless steel discs or other non-porous surfaces.

4.2.2. Methodology

  • Carrier Preparation: Clean and sterilize the carriers.

  • Inoculation: Apply a defined volume of the virus suspension (mixed with an interfering substance) onto the surface of the carrier and allow it to dry in a controlled environment.

  • Treatment: Apply a defined volume of the this compound test solution to the dried virus film on the carrier.

  • Contact Time: Allow the test substance to act for a specified contact time.

  • Elution and Neutralization: Transfer the carrier to a tube containing culture medium with a neutralizer and vortex to elute and neutralize the remaining virus.

  • Viral Titration: Determine the viral titer of the eluate using a TCID50 assay as described in the suspension test protocol.

  • Calculation: Calculate the log reduction by comparing the viral titer from the treated carriers to that from control carriers treated with a placebo (e.g., sterile water).

G Workflow for Quantitative Carrier Test Start Start PrepCarriers Prepare and Sterilize Carriers Start->PrepCarriers Inoculate Inoculate Carriers with Virus and Dry PrepCarriers->Inoculate Treat Apply this compound to Dried Virus Inoculate->Treat Incubate Allow for Defined Contact Time Treat->Incubate Elute Elute and Neutralize Virus from Carrier Incubate->Elute Titrate Determine Viral Titer (TCID50 Assay) Elute->Titrate Calculate Calculate Log Reduction Titrate->Calculate End End Calculate->End

Caption: Workflow for a quantitative carrier test.

Conclusion

This compound is a broad-spectrum antimicrobial agent with a strong theoretical basis for its virucidal activity against enveloped viruses through the disruption of the viral lipid envelope. While direct quantitative data from peer-reviewed studies is limited, its known effects on bacterial membranes provide a compelling argument for its mechanism of action. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers and drug development professionals to systematically evaluate and validate the virucidal efficacy of this compound and formulations containing it. Further research is warranted to generate specific data on its activity against a wider range of clinically relevant enveloped viruses to fully substantiate its role as a virucidal agent.

References

Quantum Mechanical Insights into the Electronic Structure of 1-Phenoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the electronic structure of 1-Phenoxyethanol (C8H10O2), a widely used preservative and antimicrobial agent in pharmaceutical and cosmetic formulations.[1][2][3][4][5] Understanding the electronic properties of this molecule at a quantum level is crucial for predicting its reactivity, stability, and potential interactions with biological systems, thereby aiding in drug development and safety assessments.

Introduction to the Electronic Structure of this compound

This compound is an organic molecule characterized by a phenyl ring and a hydroxyethyl (B10761427) group linked by an ether bond.[1][2][5] Its electronic structure, governed by the arrangement and energies of its molecular orbitals, dictates its chemical behavior. Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful computational lens to probe these properties with high accuracy.[6][7] This guide outlines the theoretical foundation, computational methodology, and expected outcomes of such an investigation.

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical data. The following methodology represents a standard approach for the quantum mechanical characterization of a molecule like this compound.

Geometry Optimization

The first step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Protocol:

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional. This functional is widely used for its balance of accuracy and computational cost in describing organic molecules.

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.

  • Environment: The calculations can be performed in the gas phase to represent an isolated molecule or using a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the effects of a solvent like water.

Electronic Properties Calculation

Once the optimized geometry is obtained, a "single-point" calculation is performed using the same level of theory and basis set to compute the electronic properties of the molecule. This includes the energies of the molecular orbitals, the distribution of electron density, and the molecular electrostatic potential.

Predicted Electronic Structure Data

The following tables summarize the kind of quantitative data that would be generated from the quantum mechanical calculations described above. Note: The values presented here are illustrative and represent typical expected outcomes for a molecule of this nature.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C-O (ether)1.37
O-C (ethyl)1.43
C-C (ethyl)1.52
C-O (alcohol)1.42
C-H (aromatic, avg.)1.08
C-H (aliphatic, avg.)1.09
**Bond Angles (°) **
C-O-C (ether)118.5
O-C-C (ethyl)108.2
C-C-O (alcohol)110.1
Dihedral Angles (°)
C-O-C-C178.5
O-C-C-O65.2
Table 2: Key Electronic Properties (Illustrative)
PropertyValueUnit
Total Energy -499.12345Hartrees
Dipole Moment 2.15Debye
HOMO Energy -6.85eV
LUMO Energy -0.21eV
HOMO-LUMO Gap 6.64eV
Table 3: Mulliken Atomic Charges (Illustrative)
AtomCharge (e)
O (ether)-0.58
O (hydroxyl)-0.65
H (hydroxyl)+0.42
C (aromatic, attached to O)+0.25
C (aliphatic, attached to ether O)+0.15
C (aliphatic, attached to hydroxyl O)+0.05

Visualization of Computational Workflow and Molecular Properties

Visual representations are crucial for understanding the relationships between different aspects of the computational study.

Computational_Workflow cluster_input Input cluster_calculation Quantum Mechanical Calculation cluster_output Output & Analysis Initial_Structure Initial 3D Structure of this compound Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Single_Point_Calculation Single-Point Energy Calculation Geometry_Optimization->Single_Point_Calculation Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Single_Point_Calculation->Optimized_Geometry Electronic_Properties Electronic Properties (HOMO, LUMO, Dipole Moment) Single_Point_Calculation->Electronic_Properties Charge_Distribution Atomic Charges (Mulliken, NBO) Single_Point_Calculation->Charge_Distribution Molecular_Orbitals Molecular Orbitals (HOMO/LUMO Plots) Single_Point_Calculation->Molecular_Orbitals

Caption: Computational workflow for the quantum mechanical analysis of this compound.

Electronic_Properties_Relationship HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_LUMO_Gap HOMO-LUMO Gap Electron_Donating_Ability Electron Donating Ability HOMO->Electron_Donating_Ability LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Accepting_Ability Electron Accepting Ability LUMO->Electron_Accepting_Ability Reactivity Chemical Reactivity HOMO_LUMO_Gap->Reactivity Kinetic_Stability Kinetic Stability HOMO_LUMO_Gap->Kinetic_Stability

References

An In-depth Technical Guide on the Interaction of 1-Phenoxyethanol with Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenoxyethanol is a widely utilized preservative in pharmaceutical and cosmetic formulations, valued for its broad-spectrum antimicrobial activity and favorable safety profile.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, a process fundamentally governed by its interaction with the lipid bilayer.[1] This technical guide provides a comprehensive overview of the core principles underlying the interaction of this compound with lipid bilayers. It delves into the effects of this compound on membrane biophysical properties, details the experimental methodologies used to characterize these interactions, and presents a mechanistic model of its action. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's function at the membrane level.

Introduction

This compound (ethylene glycol monophenyl ether) is an aromatic ether alcohol that functions as an effective preservative against a wide range of gram-positive and gram-negative bacteria, as well as yeasts and molds.[2][3] Its efficacy is attributed to its ability to compromise the integrity of the microbial cell membrane, leading to a cascade of events that ultimately result in cell death.[4][5] Understanding the specific interactions of this compound with the fundamental component of the cell membrane—the lipid bilayer—is crucial for optimizing its use in formulations and for the development of novel antimicrobial agents.

This guide will explore the biophysical consequences of this compound's association with lipid bilayers, focusing on key parameters such as membrane fluidity, phase behavior, and permeability.

Mechanism of Interaction with Lipid Bilayers

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the structure and function of the cell membrane. While the complete picture is still under investigation, a key aspect of its mechanism involves partitioning into the lipid bilayer, which leads to a series of biophysical alterations.

The proposed mechanism involves the following key steps:

  • Partitioning and Accumulation: this compound, being an amphipathic molecule with both a polar hydroxyl group and a nonpolar phenyl ring, can readily partition from the aqueous phase into the hydrophobic core of the lipid bilayer.

  • Disruption of Lipid Packing: The insertion of this compound molecules between the phospholipid acyl chains disrupts the ordered packing of the lipids. This increases the fluidity of the membrane.

  • Increased Permeability: The disruption of the lipid packing creates transient pores and defects in the membrane, leading to an increase in its permeability to ions and other small molecules. This can disrupt the electrochemical gradients essential for cellular function.

  • Inhibition of Membrane Proteins: The altered lipid environment can also indirectly affect the function of integral membrane proteins, such as enzymes and transporters, which are crucial for cellular processes.[1]

dot

Membrane_Disruption_Pathway PE_aq This compound (Aqueous Phase) Partition Partitioning into Membrane Core PE_aq->Partition Hydrophobic Interaction Membrane Lipid Bilayer Disruption Disruption of Lipid Packing Membrane->Disruption Intercalation Partition->Membrane Fluidity Increased Membrane Fluidity Disruption->Fluidity Permeability Increased Permeability Disruption->Permeability Protein_Inhibition Inhibition of Membrane Proteins Fluidity->Protein_Inhibition Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death Protein_Inhibition->Cell_Death

Proposed mechanism of this compound-induced membrane disruption.

Effects on Lipid Bilayer Properties: Quantitative Data

The interaction of this compound with lipid bilayers leads to measurable changes in their biophysical properties. While direct quantitative data for this compound is limited in the readily available scientific literature, the following sections outline the expected effects based on its chemical structure and the known actions of similar membrane-active compounds. The tables below are structured to be populated with data as it becomes available from future research.

Alteration of Membrane Phase Behavior

Differential Scanning Calorimetry (DSC) is a key technique to study the effect of molecules on the phase transitions of lipid bilayers. The main phase transition temperature (Tm) is the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase. The enthalpy of this transition (ΔH) is related to the energy required to disrupt the ordered packing of the lipid acyl chains.

Table 1: Effect of this compound on the Phase Transition of DPPC Liposomes (Hypothetical Data)

This compound Concentration (mol%)Main Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
041.48.7
5Data Not AvailableData Not Available
10Data Not AvailableData Not Available
20Data Not AvailableData Not Available

Note: This table is a template. Specific quantitative data from peer-reviewed studies on this compound is needed for completion.

Impact on Membrane Fluidity

Fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common method to assess membrane fluidity. A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to a more fluid membrane environment.

Table 2: Effect of this compound on the Fluorescence Anisotropy of DPH in POPC Vesicles (Hypothetical Data)

This compound Concentration (mM)Fluorescence Anisotropy (r)
00.25
10Data Not Available
25Data Not Available
50Data Not Available

Note: This table is a template. Specific quantitative data from peer-reviewed studies on this compound is needed for completion.

Induction of Membrane Permeability

The ability of a compound to increase the permeability of a lipid bilayer can be quantified using a calcein leakage assay. Calcein is a fluorescent dye that is entrapped in liposomes at a self-quenching concentration. Leakage of calcein into the surrounding buffer results in an increase in fluorescence.

Table 3: this compound-Induced Calcein Leakage from Egg PC Liposomes (Hypothetical Data)

This compound Concentration (mM)% Calcein Leakage (at 30 min)
0< 1%
10Data Not Available
25Data Not Available
50Data Not Available

Note: This table is a template. Specific quantitative data from peer-reviewed studies on this compound is needed for completion.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with lipid bilayers.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers.

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film of dipalmitoylphosphatidylcholine (DPPC) by evaporating the organic solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

    • Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing the desired concentration of this compound by vortexing above the lipid's Tm (approximately 50°C for DPPC).

    • To obtain large unilamellar vesicles (LUVs), subject the resulting multilamellar vesicle (MLV) suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Load the liposome suspension into an aluminum DSC pan and seal it. Use the same buffer solution (with the corresponding this compound concentration) as a reference.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature below the expected pre-transition (e.g., 20°C for DPPC).

    • Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the main transition (e.g., 60°C for DPPC).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the pre-transition and main phase transition.

    • Determine the main transition temperature (Tm) as the temperature at the peak maximum of the main transition.

    • Calculate the transition enthalpy (ΔH) by integrating the area under the main transition peak.

dot

DSC_Workflow start Start prep_film Prepare DPPC Lipid Film start->prep_film hydrate Hydrate Film with This compound Solution prep_film->hydrate extrude Extrude to Form LUVs hydrate->extrude load_dsc Load Liposomes into DSC Pan extrude->load_dsc run_scan Perform Temperature Scan load_dsc->run_scan analyze Analyze Thermogram (Tm, ΔH) run_scan->analyze end End analyze->end

Experimental workflow for Differential Scanning Calorimetry (DSC).
Fluorescence Anisotropy

This technique measures changes in membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.

Protocol:

  • Liposome Preparation:

    • Prepare LUVs of a chosen lipid composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in a suitable buffer.

    • Incorporate a fluorescent probe, such as DPH, into the liposomes by adding a small aliquot of a concentrated stock solution of the probe in an organic solvent to the liposome suspension and incubating for at least 30 minutes at room temperature in the dark. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

  • Fluorescence Measurement:

    • Place the liposome suspension in a quartz cuvette in a spectrofluorometer equipped with polarizers.

    • Add the desired concentration of this compound to the cuvette and incubate for a set period.

    • Excite the sample with vertically polarized light at the excitation maximum of the probe (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation polarization at the emission maximum of the probe (e.g., ~430 nm for DPH).

    • Repeat the measurement with horizontally polarized excitation light to determine the G-factor (G = IHV / IHH).

  • Data Analysis:

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

    • A decrease in the anisotropy value indicates an increase in membrane fluidity.

dot

Fluorescence_Anisotropy_Workflow start Start prep_vesicles Prepare POPC LUVs start->prep_vesicles add_probe Incorporate DPH Probe prep_vesicles->add_probe add_pe Add this compound add_probe->add_pe measure Measure Fluorescence (IVV, IVH, IHV, IHH) add_pe->measure calculate Calculate Anisotropy (r) measure->calculate end End calculate->end

Experimental workflow for fluorescence anisotropy measurements.
Calcein Leakage Assay

This assay quantifies the increase in membrane permeability induced by a substance.[3][6]

Protocol:

  • Liposome Preparation:

    • Prepare a lipid film as described for DSC.

    • Hydrate the lipid film with a solution of calcein at a self-quenching concentration (e.g., 50-100 mM) in a suitable buffer.[3]

    • Form LUVs by extrusion.

    • Remove the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column) equilibrated with the same buffer without calcein.[3]

  • Fluorescence Measurement:

    • Dilute the calcein-loaded liposomes in the buffer to a suitable concentration in a fluorescence cuvette.

    • Record the baseline fluorescence (F0) for a few minutes.

    • Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence (Ft) over time.

    • After the leakage reaches a plateau or at the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to lyse all the liposomes and release all the entrapped calcein. Record the maximum fluorescence (Fmax).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at a given time (t) using the following equation: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100

dot

Calcein_Leakage_Workflow start Start prep_calcein_liposomes Prepare Calcein-Loaded Liposomes start->prep_calcein_liposomes remove_free_calcein Remove Unencapsulated Calcein prep_calcein_liposomes->remove_free_calcein measure_baseline Measure Baseline Fluorescence (F0) remove_free_calcein->measure_baseline add_pe Add this compound measure_baseline->add_pe monitor_fluorescence Monitor Fluorescence Increase (Ft) add_pe->monitor_fluorescence lyse_liposomes Lyse Liposomes with Detergent (Fmax) monitor_fluorescence->lyse_liposomes calculate_leakage Calculate % Leakage lyse_liposomes->calculate_leakage end End calculate_leakage->end

Experimental workflow for the calcein leakage assay.

Conclusion

This compound exerts its antimicrobial action by interacting with and disrupting the lipid bilayer of microbial cell membranes. This interaction leads to an increase in membrane fluidity and permeability, ultimately compromising the integrity of the cell. While the general mechanism is understood, there is a need for more detailed quantitative studies using model lipid bilayer systems to fully elucidate the biophysical parameters of this interaction. The experimental protocols detailed in this guide provide a framework for conducting such investigations, which will be invaluable for the rational design of more effective and safer formulations in the pharmaceutical and cosmetic industries.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Phenoxyethanol as a Preservative in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the sterility of cell culture media is paramount for the reliability and reproducibility of in vitro studies. Bacterial, fungal, and yeast contamination can lead to erroneous experimental results and significant loss of time and resources. While aseptic techniques are the primary defense against contamination, the use of preservatives in stock solutions and media can provide an additional layer of protection, particularly for long-term experiments or in high-throughput settings.

1-Phenoxyethanol (also known as ethylene glycol monophenyl ether) is a broad-spectrum preservative effective against a wide range of gram-positive and gram-negative bacteria, as well as yeasts and molds.[1][2][3] Its primary mechanism of action involves the disruption of microbial cell membranes.[1][4] While extensively used in cosmetics and pharmaceutical products at concentrations up to 1%, its application in sensitive cell culture systems requires careful consideration of its cytotoxic potential.[2][5]

These application notes provide a comprehensive protocol for the use of this compound as a preservative in cell culture media, including recommended concentrations, cytotoxicity data for common cell lines, and procedures for efficacy testing.

Data Presentation

Cytotoxicity of this compound on Various Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound for different cell lines, providing a crucial reference for determining safe-use concentrations.

Cell LineCell TypeAssayIC50Reference
HaCaTHuman KeratinocyteMTT & NRU~0.200% (v/v)[6]
HDFaHuman Dermal FibroblastMTT & NRU~0.200% (v/v)[6]
HepG2Human Liver CarcinomaMTT & NRU~0.200% (v/v)[6]
Human LymphocytesPrimary Blood CellsMitotic IndexSignificant decrease at 25 µg/mL (0.0025%) and 50 µg/mL (0.005%)[7][8]

Note: IC50 values can vary depending on the assay method, exposure time, and specific cell culture conditions. It is strongly recommended to perform a dose-response curve for your specific cell line of interest.

Antimicrobial Efficacy of this compound

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)Reference
Pseudomonas aeruginosaGram-negative bacteria0.32%[1]
Staphylococcus aureusGram-positive bacteria0.85%[1]
Candida albicansYeast0.54%[1]

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) this compound Stock Solution

Due to the limited solubility of this compound in water (approximately 2.6 g/100 mL), a stock solution in a solvent compatible with cell culture is recommended.[9] Dimethyl sulfoxide (DMSO) is a common choice.

Materials:

  • This compound (cell culture grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Serological pipettes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile biosafety cabinet, add 1 g of this compound to a 15 mL sterile conical tube.

  • Add 99 mL of cell culture grade DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.[10]

  • Sterile-filter the 1% (w/v) stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution at 2-8°C, protected from light.

Diagram: Workflow for Stock Solution Preparation

cluster_0 Protocol 1: Stock Solution Preparation Weigh 1g this compound Weigh 1g this compound Add 99mL DMSO Add 99mL DMSO Weigh 1g this compound->Add 99mL DMSO Vortex to Dissolve Vortex to Dissolve Add 99mL DMSO->Vortex to Dissolve Sterile Filter (0.22µm) Sterile Filter (0.22µm) Vortex to Dissolve->Sterile Filter (0.22µm) Store at 2-8°C Store at 2-8°C Sterile Filter (0.22µm)->Store at 2-8°C

Figure 1. Workflow for preparing a 1% this compound stock solution.

Protocol 2: Determination of Cytotoxicity (IC50) using MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on a chosen cell line to establish a safe working concentration.

Materials:

  • Adherent cells of interest (e.g., HeLa, HEK293, CHO)

  • Complete cell culture medium

  • 1% (w/v) this compound stock solution (from Protocol 1)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Serial Dilution Preparation: Prepare serial dilutions of the 1% this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.001% to 0.5% (v/v). Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared dilutions of this compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the no-treatment control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Diagram: MTT Assay Workflow

cluster_1 Protocol 2: MTT Assay for Cytotoxicity Seed Cells (96-well plate) Seed Cells (96-well plate) Prepare Serial Dilutions Prepare Serial Dilutions Seed Cells (96-well plate)->Prepare Serial Dilutions Treat Cells Treat Cells Prepare Serial Dilutions->Treat Cells Incubate (24-72h) Incubate (24-72h) Treat Cells->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (3-4h) Incubate (3-4h) Add MTT Reagent->Incubate (3-4h) Add Solubilization Solution Add Solubilization Solution Incubate (3-4h)->Add Solubilization Solution Read Absorbance (570nm) Read Absorbance (570nm) Add Solubilization Solution->Read Absorbance (570nm) Calculate IC50 Calculate IC50 Read Absorbance (570nm)->Calculate IC50

Figure 2. Workflow for determining the IC50 of this compound.

Protocol 3: Preservative Efficacy (Challenge) Test for Cell Culture Media

This protocol is adapted from standard pharmacopeial methods to assess the effectiveness of this compound in preventing microbial growth in cell culture media.[1][11]

Materials:

  • Cell culture medium supplemented with a non-toxic concentration of this compound (determined from Protocol 2).

  • Control cell culture medium (without preservative).

  • Cultures of challenge microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Candida albicans ATCC 10231, Aspergillus brasiliensis ATCC 16404).

  • Sterile saline or PBS.

  • Tryptic Soy Agar (TSA) and Sabouraud Dextrose Agar (SDA) plates.

  • Sterile containers.

  • Incubator.

Procedure:

  • Inoculum Preparation: Prepare suspensions of each challenge microorganism in sterile saline to a concentration of approximately 1 x 10^8 colony-forming units (CFU)/mL.

  • Inoculation: Inoculate separate containers of the preserved and control media with each microorganism to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubation: Incubate the inoculated media at 20-25°C.

  • Sampling and Plating: At specified time points (e.g., 0, 7, 14, and 28 days), withdraw an aliquot from each container. Perform serial dilutions in sterile saline and plate on TSA (for bacteria) or SDA (for fungi).

  • Colony Counting: Incubate the plates and count the number of colonies to determine the concentration of viable microorganisms.

  • Data Analysis: Calculate the log reduction in microbial concentration from the initial count for each time point. Compare the results to acceptance criteria (e.g., from USP <51>).

Diagram: Preservative Challenge Test Workflow

cluster_2 Protocol 3: Preservative Challenge Test Prepare Inoculum (10^8 CFU/mL) Prepare Inoculum (10^8 CFU/mL) Inoculate Media (10^5-10^6 CFU/mL) Inoculate Media (10^5-10^6 CFU/mL) Prepare Inoculum (10^8 CFU/mL)->Inoculate Media (10^5-10^6 CFU/mL) Incubate (20-25°C) Incubate (20-25°C) Inoculate Media (10^5-10^6 CFU/mL)->Incubate (20-25°C) Sample at Time Points Sample at Time Points Incubate (20-25°C)->Sample at Time Points Serial Dilution & Plating Serial Dilution & Plating Sample at Time Points->Serial Dilution & Plating Incubate Plates Incubate Plates Serial Dilution & Plating->Incubate Plates Count Colonies Count Colonies Incubate Plates->Count Colonies Calculate Log Reduction Calculate Log Reduction Count Colonies->Calculate Log Reduction

Figure 3. Workflow for the preservative efficacy (challenge) test.

Potential Effects on Cellular Signaling Pathways

While this compound is primarily considered a membrane-disrupting agent for microbes, at sub-lethal concentrations, it may have off-target effects on mammalian cell signaling. Oxidative stress, a potential consequence of exposure to xenobiotics, can influence pathways such as MAPK and NF-κB.

Diagram: Potential Influence of this compound on Signaling Pathways

cluster_3 Potential Signaling Effects of this compound This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress may induce MAPK_Pathway MAPK Pathway (e.g., ERK) Oxidative_Stress->MAPK_Pathway activates NFkB_Pathway NF-κB Pathway (e.g., IκBα degradation) Oxidative_Stress->NFkB_Pathway activates Cellular_Responses Altered Cellular Responses (Proliferation, Inflammation) MAPK_Pathway->Cellular_Responses NFkB_Pathway->Cellular_Responses

Figure 4. Hypothesized influence on cellular signaling pathways.

It is recommended that researchers validate the effect of their chosen this compound concentration on key signaling pathways relevant to their experimental system, for instance, by examining the phosphorylation status of proteins like ERK or the degradation of IκBα via Western blotting.[12][13][14][15]

Conclusion

This compound can be a useful preservative for cell culture media when used at appropriate, empirically determined concentrations. It is crucial for researchers to perform their own cytotoxicity and efficacy testing to validate its use for their specific cell lines and applications. By following the detailed protocols provided in these application notes, scientists can confidently prepare and utilize this compound-preserved media, thereby enhancing the security and reliability of their cell culture experiments.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-Phenoxyethanol in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenoxyethanol is a widely utilized preservative in cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial activity, good stability, and non-volatility.[1][2] It is effective against a range of gram-negative bacteria and is also used as a fungicide, often in combination with other preservatives like parabens.[2][3] To ensure product safety and adhere to regulatory limits—for instance, the European Union permits a maximum concentration of 1% (w/w) in cosmetic products—a reliable and accurate analytical method for its quantification is essential.[1][4] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in various cosmetic formulations.

Principle

The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture. This compound is separated from other matrix components based on its hydrophobicity. The quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the sample to that of a known concentration standard. This method is selective, reproducible, and suitable for routine quality control analysis.[4]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: (Purity ≥ 99%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Tetrahydrofuran (HPLC grade), Water (HPLC or Milli-Q grade).

  • Chemicals: Orthophosphoric acid, Formic acid.

  • Cosmetic Samples: Creams, lotions, gels, or other formulations.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[4] The following conditions have been validated for the successful separation and quantification of this compound.

ParameterCondition 1Condition 2
HPLC Column C18, 150 x 4.6 mm, 5 µm particle size[4][5]C8, 150 x 4.6 mm, 5 µm particle size[6]
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v)[4][5]Isocratic: Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v), pH adjusted to 3.0 with formic acid[2][6]
Flow Rate 1.0 mL/min[4][5][6]1.0 mL/min[2][6]
Column Temperature 30°C[4][5]Ambient or 35°C[2][6]
Detection Wavelength 270 nm[4][5]258 nm[2][6]
Injection Volume 10 - 20 µL10 µL[2][6]
Run Time Approx. 10 minutesApprox. 15 minutes
Preparation of Solutions

a) Mobile Phase Preparation:

  • Condition 1: Mix equal volumes of HPLC-grade acetonitrile and water. Degas the solution for 20 minutes using sonication or vacuum filtration.[4]

  • Condition 2: Mix acetonitrile, tetrahydrofuran, and water in the specified ratio (21:13:66). Adjust the pH to 3.0 ± 0.05 with formic acid. Degas before use.[6]

b) Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

c) Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • A typical linearity range is between 0.125 mg/mL and 0.375 mg/mL.[4][5] Another study demonstrated linearity from 20-140% of a 0.75 mg/mL analytical concentration.[2]

d) Sample Preparation:

  • Accurately weigh about 0.1 g of the cosmetic sample (e.g., cream, lotion) into a 10 mL volumetric flask.[7]

  • Add a suitable solvent (e.g., ethanol, methanol, or mobile phase) to dissolve the sample.[6][7] For a cream formulation, dissolving in the acetonitrile-water mix (50:50, v/v) to a target concentration of 0.25 mg/mL is effective.[4]

  • Sonicate if necessary to ensure complete dissolution and extraction of this compound.

  • Dilute to the mark with the solvent.

  • Filter the solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial before injection.[7]

Analysis Workflow
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]

  • System Suitability: Perform replicate injections (n=5 or 6) of a standard solution to check for system suitability parameters like retention time repeatability (%RSD), peak area precision, tailing factor, and theoretical plates.[2]

  • Calibration Curve: Inject the prepared calibration standards in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solutions using the linear regression equation derived from the calibration curve.

Data Presentation

The performance of the HPLC method is summarized in the tables below. These values are representative of a validated method and should be verified during in-lab validation.

Table 1: System Suitability and Chromatographic Performance

ParameterTypical Value
Retention Time (tR) for this compound ~4.5 min[6]
Tailing Factor (T) < 1.5[4]
Theoretical Plates (N) > 4000[2]
Resolution from adjacent peaks > 2.0[6]

Table 2: Method Validation Summary

ParameterResult
Linearity Range 0.125 - 0.375 mg/mL[4][5]
Correlation Coefficient (r²) > 0.999[2][6]
Accuracy (% Recovery) 99.76% - 102.86%[2][4][5]
Precision (% RSD, Intra-day & Inter-day) < 1.0%[2][6]
Limit of Detection (LOD) 31.25 ng/mL[4][5]
Limit of Quantification (LOQ) 125.0 ng/mL[4][5]
Specificity No interference observed from placebo or matrix components at the retention time of this compound.[4]
Robustness Method is robust against minor changes in flow rate and column temperature.[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of this compound in cosmetic samples.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_hplc 2. HPLC Analysis Stage cluster_data 3. Data Analysis Stage start Start prep_mobile Prepare Mobile Phase (e.g., ACN:Water 50:50) start->prep_mobile prep_std Prepare Standard Stock & Calibration Solutions start->prep_std prep_sample Weigh & Dissolve Cosmetic Sample start->prep_sample equilibrate Equilibrate HPLC System prep_mobile->equilibrate inject_std Inject Calibration Standards filter_sample Filter Sample Extract (0.2 µm filter) prep_sample->filter_sample equilibrate->inject_std inject_sample Inject Prepared Samples inject_std->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_sample->gen_curve quantify Quantify this compound in Sample gen_curve->quantify end_node End: Report Result quantify->end_node

Caption: HPLC analysis workflow for this compound quantification.

References

Application of 1-Phenoxyethanol in Vaccine and Biologic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyethanol (2-phenoxyethanol) is a widely utilized preservative in multi-dose vaccine and biologic formulations.[1][2][3][4][5] Its primary function is to prevent microbial contamination after the vial has been opened, ensuring the safety and integrity of the product throughout its use.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in this context, with a focus on its antimicrobial efficacy, impact on protein stability, and methods for its quantification and analysis.

Physicochemical Properties and Mechanism of Action

This compound is a colorless, oily liquid with a faint rose-like scent.[6] It is a glycol ether and a phenol ether, and it is chemically stable across a wide range of pH values.[6] Its antimicrobial activity stems from its ability to disrupt the cell membrane of microorganisms, leading to the leakage of intracellular components and inhibition of essential enzymes.[7] It exhibits a broad spectrum of activity against gram-negative and gram-positive bacteria, as well as yeasts.[8]

Application in Vaccine and Biologic Formulations

Antimicrobial Preservative

The most common application of this compound in parenteral products is as a preservative in multi-dose formulations to inhibit the growth of microorganisms that may be inadvertently introduced during product withdrawal.[1]

Table 1: Examples of Vaccines and Biologics Containing this compound

Product Name (Example)Product TypeConcentration of this compoundReference
Prevnar 13® (multi-dose vial)Pneumococcal Conjugate Vaccine4 mg/dose[9]
Adacel®Tetanus, Diphtheria, and Pertussis (Tdap) Vaccine3.3 mg/0.5 mL dose[9]
Certain Polio VaccinesInactivated Polio VaccineNot specified[5][10][11]
Havrix®Hepatitis A Vaccine2.5 µL per dose[12]
Diphtheria, Tetanus, and Pertussis (DTP) VaccineCombined VaccineNot specified[13]
Impact on Protein Stability and Aggregation

While an effective preservative, this compound can influence the stability of the active protein ingredient. It has been shown to induce protein aggregation, a critical quality attribute to monitor in biologic formulations.[14] The propensity for aggregation is dependent on the specific protein, the concentration of this compound, and other formulation components.

One study on a model protein, cytochrome c, demonstrated that this compound can enhance partial protein unfolding, which may trigger aggregation.[14] The study also showed a concentration-dependent effect, where increasing the concentration of this compound led to a decrease in the midpoint temperature of aggregation.[14] The order of aggregation induction for several common preservatives was found to be: m-cresol > phenol > benzyl alcohol > phenoxyethanol > chlorobutanol.[14]

Logical Relationship: this compound and Protein Aggregation

A This compound in Formulation B Interaction with Protein Surface A->B C Partial Unfolding of Protein 'Hot-Spots' B->C D Exposure of Hydrophobic Regions C->D E Intermolecular Interactions D->E F Formation of Soluble and Insoluble Aggregates E->F

Caption: Pathway of this compound-induced protein aggregation.

Impact on Immunogenicity

The inclusion of excipients in vaccine formulations necessitates an evaluation of their impact on the immunogenicity of the active antigen. Studies on a DTaP vaccine showed no significant difference in safety and immunogenicity when this compound was used as a stabilizer compared to thimerosal.[15] Similarly, a study on the Sabin inactivated poliomyelitis vaccine concluded that this compound had no effect on its potency and safety.[5] A clinical trial with a 13-valent pneumococcal conjugate vaccine (PCV13) in a multi-dose vial containing 2-phenoxyethanol found it to be safe and non-inferior in its immunogenic response compared to the single-dose syringe formulation without the preservative.[16]

Experimental Protocols

Quantification of this compound in Formulations

A robust and validated analytical method is crucial for the quality control of this compound concentration in the final product. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

Protocol: Quantification of this compound by Reverse-Phase HPLC [17]

  • Instrumentation:

    • UHPLC or HPLC system with a UV detector.

    • C18 column (e.g., Waters Symmetry C18, 150 × 4.6 mm, 5 µm).[17]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile/water (55:45, v/v).[17]

    • Flow Rate: 1 mL/min.[17]

    • Detection Wavelength: 270 nm.[17]

    • Injection Volume: 10 µL.[17]

    • Column Temperature: 30°C.[18]

  • Standard Preparation:

    • Prepare a stock solution of this compound in Milli-Q water.

    • Create a calibration curve by preparing a series of standards at different concentrations (e.g., 0.07 mg/mL to 1.1 mg/mL) by diluting the stock solution.[17]

  • Sample Preparation:

    • Dilute the vaccine or biologic sample with the mobile phase to a concentration within the range of the calibration curve.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak by its retention time.

    • Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve.[17]

Experimental Workflow: HPLC Quantification

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Prepare Mobile Phase (Acetonitrile/Water) D Inject Standards and Sample A->D B Prepare Standard Solutions (Known Concentrations) B->D C Prepare Sample Solution (Diluted Formulation) C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (270 nm) E->F G Generate Calibration Curve (Peak Area vs. Concentration) F->G H Determine Sample Concentration G->H

Caption: HPLC workflow for this compound quantification.

Preservative Efficacy Testing (PET)

Preservative Efficacy Testing, also known as the Antimicrobial Effectiveness Test, is performed to ensure that the preservative system is effective in preventing the proliferation of microorganisms. The protocols are detailed in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[3][13][14][19]

Protocol: Preservative Efficacy Test (Based on USP <51> and Ph. Eur. 5.1.3) [1][6][7][13][14][17][19][20][21]

  • Test Microorganisms:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Inoculum Preparation:

    • Culture the microorganisms on appropriate agar media (e.g., Soybean-Casein Digest Agar for bacteria and Sabouraud Dextrose Agar for fungi).[20]

    • Harvest the microorganisms and suspend them in sterile saline to achieve a concentration of approximately 1 x 10⁸ CFU/mL.[17]

  • Inoculation of the Product:

    • Inoculate separate containers of the product with each of the test microorganisms.

    • The final concentration of the microorganisms in the product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.[1]

    • The volume of the inoculum should not exceed 1% of the product volume.[21]

  • Incubation and Sampling:

    • Incubate the inoculated containers at 20-25°C.[17]

    • Withdraw samples at specified time intervals (e.g., 0, 7, 14, and 28 days).[17]

  • Enumeration:

    • Determine the number of viable microorganisms in each sample using standard plate count methods.

    • Incorporate a suitable neutralizer for this compound in the plating medium or dilution blanks to prevent inhibition of microbial growth.

  • Acceptance Criteria:

    • The effectiveness of the preservative is determined by the log reduction in the microbial count from the initial inoculum level at each time point. The specific criteria vary based on the pharmacopeia and the product category.

Table 2: Antimicrobial Effectiveness Test Acceptance Criteria (Parenteral Products)

PharmacopeiaOrganism7 Days14 Days28 DaysReference
USP <51> Bacteria≥ 1.0 log reduction≥ 3.0 log reductionNo increase[6]
Yeast and MoldsNo increaseNo increaseNo increase[6]
Ph. Eur. (A Criteria) Bacteria≥ 2.0 log reduction≥ 3.0 log reductionNo increase[1]
Fungi-≥ 2.0 log reductionNo increase[1]

Experimental Workflow: Preservative Efficacy Test

cluster_sampling Sampling and Enumeration A Prepare Microbial Inocula (S. aureus, P. aeruginosa, etc.) B Inoculate Product Samples A->B C Incubate at 20-25°C B->C D Day 0 C->D E Day 7 C->E F Day 14 C->F G Day 28 C->G H Calculate Log Reduction D->H E->H F->H G->H I Compare with Acceptance Criteria H->I

Caption: Workflow for Preservative Efficacy Testing (PET).

Analysis of Protein Aggregation and Stability

Several biophysical techniques can be employed to assess the impact of this compound on protein stability and aggregation.

Protocol: Analysis of Protein Aggregation by Size-Exclusion Chromatography (SEC) [18][22][23][24][25]

  • Instrumentation:

    • HPLC or UHPLC system with a UV or other suitable detector (e.g., multi-angle light scattering - MALS).

    • Size-exclusion column appropriate for the size range of the protein monomer and its aggregates.

  • Mobile Phase:

    • A buffer that is compatible with the protein and does not cause further aggregation or dissociation of aggregates on the column.

  • Sample Preparation:

    • Prepare samples of the biologic in the formulation buffer with and without varying concentrations of this compound.

    • Incubate the samples under relevant stress conditions (e.g., elevated temperature, agitation) for different time points.

  • Analysis:

    • Inject the samples onto the SEC column.

    • Monitor the elution profile. The monomer will elute as a main peak, while aggregates will elute earlier as high molecular weight species (HMWS) and fragments as low molecular weight species (LMWS).

    • Quantify the percentage of monomer, aggregates, and fragments by integrating the peak areas.

Protocol: Analysis of Protein Conformational Changes by Circular Dichroism (CD) Spectroscopy [1][6][13][23][26]

  • Instrumentation:

    • Circular Dichroism Spectropolarimeter.

  • Sample Preparation:

    • Prepare samples of the protein in a suitable buffer with and without this compound. The buffer should have low absorbance in the far-UV region.

    • The protein concentration should be optimized to give a good signal-to-noise ratio.

  • Data Acquisition:

    • Record the CD spectra in the far-UV region (e.g., 190-260 nm) to analyze secondary structure.

    • Record spectra at different temperatures to assess thermal stability.

  • Data Analysis:

    • Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.

    • Compare the spectra of the protein with and without this compound to detect any conformational changes.

    • Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm) as a function of temperature to determine the melting temperature (Tm), which is an indicator of conformational stability.

Protocol: Analysis of Thermal Stability by Differential Scanning Calorimetry (DSC) [4][9][17][25][27][28]

  • Instrumentation:

    • Differential Scanning Calorimeter.

  • Sample Preparation:

    • Prepare the protein solution and a matching buffer blank. The presence of this compound in the sample should also be present in the reference buffer.

  • Data Acquisition:

    • Scan the samples over a defined temperature range at a constant scan rate (e.g., 60°C/hour).[17]

  • Data Analysis:

    • The resulting thermogram will show one or more endothermic peaks corresponding to the unfolding of the protein's domains.

    • The temperature at the apex of the peak is the melting temperature (Tm), a measure of the protein's thermal stability.

    • The area under the peak corresponds to the enthalpy of unfolding (ΔH).

    • Compare the Tm and ΔH values of the protein with and without this compound to assess its impact on thermal stability.

Considerations for Formulation Development

  • Concentration Optimization: The concentration of this compound should be optimized to provide adequate antimicrobial efficacy while minimizing its potential to cause protein aggregation.[6]

  • Excipient Interactions: The interaction of this compound with other excipients in the formulation, such as surfactants (e.g., polysorbates), should be evaluated as it can affect both preservative efficacy and protein stability.[8][16][19][29][30][31]

  • pH and Buffer System: The antimicrobial activity of this compound is effective over a broad pH range, but the overall stability of the biologic will be highly dependent on the pH and the chosen buffer system.

  • Container Closure System: The potential for interaction between this compound and the container closure system should be assessed to ensure no leaching or adsorption occurs that could impact the product's quality and safety.

Conclusion

This compound is a valuable preservative for multi-dose vaccine and biologic formulations, offering broad-spectrum antimicrobial activity. However, its potential to impact protein stability, particularly by inducing aggregation, requires careful consideration and thorough evaluation during formulation development. The protocols and application notes provided herein offer a framework for researchers and drug development professionals to effectively utilize and characterize this compound in their formulations, ensuring the development of safe, stable, and efficacious products.

References

Application Notes and Protocols for the Use of 1-Phenoxyethanol as a Fixative in Fish Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Phenoxyethanol as a potential alternative to formalin for the fixation of fish tissues in histological studies. While not as widely documented as traditional fixatives, this compound presents several advantages, primarily related to its lower toxicity and potential for better preservation of tissue softness.

Introduction

Histological examination is a cornerstone of fish biology, disease diagnostics, and toxicological studies. The primary step in this process is fixation, which aims to preserve tissues in a life-like state, preventing autolysis and putrefaction. For decades, formalin has been the gold standard for fixation. However, its toxicity and harsh effects on tissues have prompted a search for safer and more effective alternatives. This compound (also known as 2-phenoxyethanol or Phenoxetol) has emerged as a promising candidate, particularly for the long-term preservation of anatomical specimens. Its application in routine fish histology for microtomy and subsequent staining is an area of growing interest.

Advantages and Disadvantages of this compound as a Fixative

A clear understanding of the pros and cons of this compound is crucial for its effective implementation in fish histology.

FeatureThis compoundFormalin (10% Neutral Buffered)
Toxicity Low toxicity, safer for personnel.[1]Known carcinogen and irritant.
Tissue Hardening Tissues remain soft and flexible.Causes significant tissue hardening and brittleness.
Morphological Preservation Good to excellent for routine histology (H&E staining).[1]Excellent, the established standard for comparison.
Antigenicity Preservation Limited specific data for fish; may offer advantages over cross-linking fixatives.Can mask antigens, often requiring antigen retrieval techniques.
Nucleic Acid Integrity Limited specific data for fish; theoretically better than cross-linking fixatives.Causes significant cross-linking and fragmentation of DNA and RNA.[2][3]
Penetration Rate Slower than formalin.Rapid penetration.
Cost Generally low.Low.
Odor Faint, pleasant odor.Pungent, irritating odor.

Experimental Protocols

The following protocols are based on existing literature for human and fish tissues and should be optimized for specific fish species and target tissues.

Anesthesia and Euthanasia

Prior to fixation, fish should be anesthetized and then euthanized. 2-Phenoxyethanol itself can be used as an anesthetic for fish.

  • Anesthetic Bath: Prepare a solution of 200-500 µL/L of 2-phenoxyethanol in the fish's holding water.

  • Procedure: Immerse the fish in the anesthetic bath until opercular movements cease.

  • Euthanasia: Following anesthesia, euthanize the fish by an approved method, such as a lethal overdose of the anesthetic or cervical transection.

Fixation Protocol with this compound

This protocol is adapted from studies on human tissues and should be considered a starting point for optimization.[1]

Reagents:

  • 1% this compound solution:

    • 10 ml this compound

    • 990 ml Distilled water or phosphate-buffered saline (PBS)

Procedure:

  • Tissue Dissection: Immediately after euthanasia, dissect the target organs. The tissue thickness should ideally be no more than 5 mm to ensure proper fixative penetration. For whole small fish, open the body cavity to allow the fixative to reach the internal organs.

  • Immersion: Place the tissue samples in a volume of 1% this compound solution that is at least 10-20 times the volume of the tissue.

  • Fixation Time: Fix for 24-48 hours at room temperature. For denser tissues, a longer fixation time may be necessary. Gentle agitation can improve fixation.

  • Post-Fixation: After fixation, transfer the tissues to 70% ethanol for storage before processing.

Tissue Processing and Embedding

Following fixation, the tissues can be processed using a standard histology workflow.

  • Dehydration: Gradually dehydrate the tissue through a series of increasing ethanol concentrations (e.g., 70%, 80%, 95%, 100%).

  • Clearing: Remove the ethanol with a clearing agent such as xylene.

  • Infiltration and Embedding: Infiltrate the tissue with molten paraffin wax and then embed it in a paraffin block.

Sectioning and Staining
  • Sectioning: Cut thin sections (4-6 µm) from the paraffin block using a microtome.

  • Staining: Mount the sections on glass slides and stain with standard histological stains, such as Hematoxylin and Eosin (H&E).

Visualization of Workflows and Concepts

Standard Fish Histology Workflow

The following diagram illustrates the key stages of a typical fish histology workflow, where this compound can be used as the primary fixative.

Fish_Histology_Workflow cluster_pre_processing Pre-Processing cluster_fixation Fixation cluster_processing Tissue Processing cluster_analysis Analysis Anesthesia Anesthesia & Euthanasia (e.g., with 2-Phenoxyethanol) Dissection Tissue Dissection (<5mm thick) Anesthesia->Dissection Fixation This compound Fixation (1% Solution, 24-48h) Dissection->Fixation Dehydration Dehydration (Graded Ethanol Series) Fixation->Dehydration Clearing Clearing (e.g., Xylene) Dehydration->Clearing Infiltration Paraffin Infiltration Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Staining Staining (e.g., H&E) Sectioning->Staining Microscopy Microscopic Examination Staining->Microscopy

A standard workflow for fish histology using this compound as a fixative.
Conceptual Comparison: this compound vs. Formalin

This diagram illustrates the key comparative aspects of this compound and Formalin as fixatives in histology.

Fixative_Comparison cluster_phenoxy This compound cluster_formalin Formalin Fixative Fixative This compound This compound Formalin Formalin P_Safety Safer (Low Toxicity) P_Tissue Soft & Flexible Tissues P_Staining Good H&E Staining F_Toxicity Toxic & Carcinogenic F_Tissue Hard & Brittle Tissues F_Staining Excellent H&E Staining (Gold Standard) F_Antigen Antigen Masking F_Nucleic Nucleic Acid Damage

Key characteristics of this compound versus Formalin for histological fixation.

Expected Results and Further Considerations

  • Morphology: Tissues fixed in this compound are expected to show good cellular and architectural preservation, comparable to formalin for routine H&E staining.[1] The primary advantage is the maintenance of tissue softness, which can be beneficial for certain applications.

  • Immunohistochemistry (IHC): The impact of this compound on antigenicity in fish tissues is not well-documented. As it is not a cross-linking fixative, it may theoretically offer better preservation of some epitopes compared to formalin. However, validation with specific antibodies is essential.

  • Molecular Studies: The preservation of DNA and RNA in fish tissues fixed with this compound has not been extensively studied. Given the detrimental effects of formalin on nucleic acids, this compound could be a superior choice for studies combining histology with molecular analyses.[2][3] However, this requires empirical validation.

Recommendations for Implementation:

  • Pilot Studies: Before adopting this compound for large-scale studies, it is highly recommended to conduct a pilot study comparing it with your current formalin-based protocol.

  • Tissue-Specific Optimization: The optimal fixation time and procedure may vary depending on the fish species and the specific tissue being examined.

  • Validation for Downstream Applications: If IHC or molecular techniques are planned, thorough validation of these methods on this compound-fixed tissues is crucial.

Conclusion

This compound presents a viable and safer alternative to formalin for the fixation of fish tissues for histological analysis, particularly for routine morphological studies. Its key advantages are low toxicity and the preservation of tissue flexibility. While further research is needed to fully characterize its effects on antigenicity and nucleic acid integrity in fish tissues, the available evidence suggests it is a promising fixative that warrants consideration by researchers in the field.

References

Standard Operating Procedure for Handling 1-Phenoxyethanol in a BSL-2 Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed Standard Operating Procedure (SOP) for the safe handling of 1-Phenoxyethanol within a Biosafety Level 2 (BSL-2) laboratory environment. Adherence to these guidelines is crucial to minimize risks to personnel, the environment, and experimental integrity.

Scope and Applicability

This SOP applies to all laboratory personnel who handle, store, or dispose of this compound in BSL-2 designated areas. It covers procedures from receipt of the chemical to its final disposal.

Hazard Identification and Risk Assessment

This compound is a colorless, oily liquid commonly used as a preservative and solvent. While it is a valuable reagent, it presents several hazards that require careful management, especially in a BSL-2 environment where biological agents are also present.

Primary Hazards:

  • Harmful if swallowed: May cause nausea, vomiting, and diarrhea.[1][2][3]

  • Causes serious eye irritation: Contact can result in significant eye damage.[1][2][3][4][5][6]

  • Skin and Respiratory Irritant: May cause skin irritation and respiratory tract irritation upon exposure.[3] Prolonged or repeated skin contact can lead to allergic reactions such as eczema.

  • Nervous System Effects: Ingestion, particularly in infants, has been linked to central nervous system depression.[7]

In a BSL-2 lab, the primary additional risk involves the potential for this compound to interact with biological agents or to compromise containment procedures.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₈H₁₀O₂[3]
CAS Number 122-99-6[1][3]
Molecular Weight 138.17 g/mol [8]
Appearance Clear, colorless, oily liquid[5][9]
Odor Faintly aromatic, rose-like[8][9]
Boiling Point 245.2°C (473.4°F)[10]
Melting Point 14°C (57.2°F)[10]
Flash Point 121°C (250°F) (Closed Cup)[4]
Solubility Slightly soluble in water; soluble in alcohol and ether[9]
Acute Oral Toxicity (LD50) 1260 mg/kg (Rat)[10]
Acute Dermal Toxicity (LD50) 5000 mg/kg (Rabbit)[8][10]

Experimental Protocols: Safe Handling in a BSL-2 Laboratory

Required Personal Protective Equipment (PPE)

Standard BSL-2 PPE must be worn at all times when handling this compound.[11]

  • Lab Coat: A dedicated, buttoned lab coat.[12]

  • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.[13] Do not wear gloves outside of the laboratory.[13]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][5] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[14]

General Handling Procedures
  • Ventilation: All work with this compound should be conducted in a well-ventilated area.[2] For procedures with a high potential for aerosol generation (e.g., vortexing, sonicating), work must be performed inside a certified biological safety cabinet (BSC).[11][13]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]

  • Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[1][2][13] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[1][13]

  • Transport: When transporting this compound outside of the immediate work area, use a sealed, secondary container to prevent spills.[12]

Storage Requirements
  • Store this compound in a cool, dry, and well-ventilated place.[4][5]

  • Keep the container tightly closed when not in use.[4][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[2][5]

  • Ensure storage containers are properly labeled with the chemical name and hazard warnings.

Emergency Procedures

Spill Response

A workflow for handling a this compound spill is detailed below. For any large spill (greater than 50 mL) or a spill outside of a containment device, evacuate the area and contact the facility's Environmental Health & Safety (EHS) office immediately.[15]

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Large_Spill Large Spill (>50mL) cluster_Small_Spill Small Spill (<50mL) Spill Spill Occurs Alert Alert others in the area Spill->Alert Assess Assess Spill Size (>50mL or <50mL?) Alert->Assess Evacuate Evacuate Area Assess->Evacuate Large Don_PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->Don_PPE Small Contact_EHS Contact EHS / Emergency Services Evacuate->Contact_EHS Contain Contain spill with absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Collect Collect absorbed material into a labeled waste container Contain->Collect Clean Clean spill area with soap and water Collect->Clean Dispose Dispose of waste as hazardous chemical waste Clean->Dispose

Caption: Workflow for handling a this compound spill.

Detailed Spill Cleanup Protocol (for incidental, small spills <50mL):

  • Alert Personnel: Immediately alert others in the vicinity.[16]

  • Don PPE: Put on appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.[16]

  • Containment: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[1][16] Start from the outside of the spill and work inwards to prevent spreading.[17]

  • Collection: Once absorbed, carefully scoop the material into a designated, leak-proof container labeled for hazardous chemical waste.[1][16]

  • Decontamination: Clean the spill area thoroughly with soap and water.[18]

  • Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to institutional guidelines.[16]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing. Wash affected skin with plenty of soap and water.[2][4] If skin irritation or a rash occurs, seek medical attention.[19]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If symptoms occur, seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[1][2] Call a poison control center or seek medical attention immediately.[1]

Waste Disposal

All this compound waste, including contaminated materials from spill cleanups, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and non-corrodable container.[1][5]

  • Do not mix this compound waste with biological waste unless it has been properly decontaminated.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][20] Consult with your institution's EHS department for specific procedures.

References

Application Notes and Protocols for Determining the Effective Concentration of 1-Phenoxyethanol for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyethanol is a widely utilized antimicrobial preservative in a variety of pharmaceutical and cosmetic formulations.[1] Its broad-spectrum activity against bacteria and fungi, coupled with its chemical stability and favorable safety profile at regulated concentrations, makes it an effective choice for preventing microbial contamination and spoilage.[2][3] The primary mechanism of action of this compound is the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death.[4][5]

These application notes provide detailed protocols for determining the effective concentration of this compound using standard antimicrobial susceptibility testing methods. The included methodologies and data will assist researchers, scientists, and drug development professionals in evaluating the antimicrobial efficacy of this compound in their specific applications.

Data Presentation: Efficacy of this compound

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)MIC (%)Reference(s)
Aspergillus nigerATCC 1640433000.33%[6]
Candida albicansATCC 1023154000.54%[6]
Escherichia coliATCC 873936000.36%[6]
Pseudomonas aeruginosaATCC 902732000.32%[6]
Staphylococcus aureusATCC 653885000.85%[6]
Cutibacterium acnesATCC6919 (phylotype IA1)50000.5%[7]
Cutibacterium acnesCCSM0331 (phylotype II)50000.5%[7]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms.

MicroorganismStrainMBC (µg/mL)MBC (%)Reference(s)
Bacteroides gingivalisN/A100001%[8]
Fusobacterium nucleatumN/A100001%[8]
Eikenella corrodensN/A100001%[8]
Wolinella rectaN/A100001%[8]
Gram-positive bacteria (various)N/A≥4000≥0.4%[9]
Gram-negative bacteria (various)N/A≥4000≥0.4%[9]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO, or the broth medium itself). The final concentration of the solvent should not affect microbial growth.

  • Preparation of Microbial Inoculum:

    • From a pure overnight culture, suspend a few colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[10]

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.[11]

    • This will result in a range of concentrations of this compound across the wells.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (except for the sterility control well). This will bring the final volume in each well to 200 µL and dilute the this compound concentration by half.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the microbial inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of broth only (no inoculum or this compound).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 35 ± 2 °C for most bacteria) for 16-20 hours.[10]

  • Reading the MIC: After incubation, determine the MIC as the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a follow-up to the MIC test to determine the concentration of this compound that kills the microorganisms.

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).

  • Incubate the agar plate under the same conditions as the MIC assay.

  • The MBC is the lowest concentration of this compound that results in no microbial growth on the agar plate.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h, 35°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic mbc_prep Subculture from Clear Wells onto Agar Plates read_mic->mbc_prep incubate_mbc Incubate Agar Plates mbc_prep->incubate_mbc read_mbc Determine MBC (Lowest concentration with no growth on agar) incubate_mbc->read_mbc mechanism_of_action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space membrane Phospholipid Bilayer leakage Leakage of Cellular Components (Ions, ATP, etc.) membrane->leakage Increases permeability phenoxyethanol This compound phenoxyethanol->membrane Disrupts membrane integrity death Cell Death leakage->death

References

Application Notes and Protocols for Stable 1-Phenoxyethanol Solutions in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyethanol is a versatile excipient widely utilized in topical pharmaceutical and cosmetic formulations. Its primary functions include acting as a preservative, a solvent, and a penetration enhancer, contributing to the overall stability and efficacy of the final product.[1][2][3] These application notes provide a comprehensive guide to formulating stable topical solutions using this compound, complete with experimental protocols and data presentation to aid in research and development.

This compound is a colorless, oily liquid with a faint rose-like scent.[1] It is chemically stable and effective over a broad pH range (3-10).[4] Its established safety profile for topical applications at concentrations up to 1% makes it a favorable choice in formulation development.[5]

Key Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in topical formulations.

PropertyValueReference
Chemical Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
Appearance Colorless, oily liquid[1]
Odor Faint rose-like[1]
Boiling Point 247 °C
Melting Point 14 °C[6]
Solubility in Water 24 g/L at 20°C[2]
Solubility in other solvents Miscible with ethanol, acetone, and glycerol. Slightly soluble in peanut and olive oil.[6]
Maximum Approved Concentration (Cosmetics) 1.0%[1][5]

This compound as a Solvent for Active Pharmaceutical Ingredients (APIs)

This compound's utility as a solvent is crucial for dissolving APIs intended for topical delivery. While specific solubility data in this compound is not always readily available, it is known to be a good solvent for many compounds. The following table provides example solubility data for common APIs in various solvents to guide initial formulation screening.

Active Pharmaceutical Ingredient (API)API ClassSolubility in Ethanol (mg/mL)Solubility in DMSO (mg/mL)Aqueous SolubilityReferences
Ibuprofen NSAID~60~50Poor (<1 mg/mL)[7][8]
Hydrocortisone Corticosteroid~15~20Very slightly soluble (0.28 mg/mL)[9][10]
Ketoconazole Antifungal~5~2Practically insoluble[11][12]

Protocol for Determining API Solubility in this compound:

A standardized protocol to determine the equilibrium solubility of an API in this compound is essential for formulation development.

Objective: To determine the saturation solubility of a given API in this compound at a controlled temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with hotplate

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Accurately pipette a known volume of this compound into each vial.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C to mimic skin temperature).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid material.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solids.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved API in the diluted samples using a validated HPLC method.

  • Calculate the solubility of the API in this compound in mg/mL.

This compound as a Penetration Enhancer

This compound can enhance the penetration of APIs through the stratum corneum, the outermost layer of the skin. While the exact mechanism is not fully elucidated, it is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin.[13][14]

G cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis cluster_3 Mechanism of Action Formulation API + this compound Solution SC Lipid Bilayer Corneocytes Formulation->SC Application Epidermis Target Site SC->Epidermis Enhanced Penetration Mechanism This compound disrupts the lipid bilayer of the Stratum Corneum, increasing its fluidity and permeability.

Caption: Proposed mechanism of this compound as a skin penetration enhancer.

Experimental Protocols

Preparation of a Stable this compound Topical Solution

This protocol outlines the steps for preparing a basic topical solution with this compound as a solvent and preservative.

Objective: To prepare a stable and clear topical solution of a model API.

Materials:

  • Model API (e.g., Ibuprofen)

  • This compound

  • Propylene Glycol (Co-solvent and humectant)

  • Purified Water

  • Glass beakers and stirring rods

  • Magnetic stirrer and stir bar

  • Analytical balance

Formulation Example:

IngredientFunctionConcentration (w/w %)
Model API (Ibuprofen)Active Ingredient2.0
This compoundSolvent, Preservative1.0
Propylene GlycolCo-solvent, Humectant20.0
Purified WaterVehicle77.0

Procedure:

  • In a clean beaker, weigh the required amount of this compound and Propylene Glycol.

  • Place the beaker on a magnetic stirrer and begin gentle stirring.

  • Slowly add the weighed amount of the model API to the solvent mixture.

  • Continue stirring until the API is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary to facilitate dissolution.

  • Once the API is dissolved, slowly add the purified water to the mixture while stirring continuously.

  • Continue stirring until a clear, homogenous solution is obtained.

  • Visually inspect the final solution for any undissolved particles or signs of precipitation.

  • Transfer the solution to an appropriate container for storage and further testing.

G Start Start: Weigh Ingredients Step1 Combine this compound and Propylene Glycol Start->Step1 Step2 Dissolve API in solvent mixture Step1->Step2 Step3 Add Purified Water while stirring Step2->Step3 Step4 Continue stirring until homogenous solution forms Step3->Step4 End End: Final Solution Step4->End

Caption: Workflow for preparing a topical solution with this compound.

Stability Testing Protocol

Stability testing is crucial to ensure the quality, safety, and efficacy of the topical solution throughout its shelf life. This protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the physical and chemical stability of the this compound topical solution under accelerated and long-term storage conditions.

Materials:

  • Prepared topical solution in final packaging

  • Stability chambers (controlled temperature and humidity)

  • HPLC system

  • pH meter

  • Viscometer

Procedure:

  • Sample Preparation: Fill the final formulation into the intended primary packaging containers.

  • Storage Conditions: Place the samples in stability chambers under the following conditions as per ICH guidelines:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals: Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

  • Analytical Tests: Perform the following tests on the withdrawn samples:

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • pH: Measure the pH of the solution.

    • Viscosity: Measure the viscosity of the solution.

    • Assay of API and this compound: Quantify the concentration of the API and this compound using a validated stability-indicating HPLC method.

    • Degradation Products: Monitor for the presence of any degradation products using the HPLC method.

Acceptance Criteria (Example):

  • Appearance: Clear solution, free from visible particles.

  • pH: Within ± 0.5 units of the initial value.

  • Viscosity: Within ± 10% of the initial value.

  • Assay: 90.0% - 110.0% of the initial concentration for both API and this compound.

  • Degradation Products: Any single unknown impurity not more than 0.2%; total impurities not more than 1.0%.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[15][16][17][18]

Objective: To investigate the degradation profile of the API and this compound in the topical solution under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a specified time.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a specified time.[16]

  • Oxidation: Treat the solution with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Store the solution at 60°C.[16]

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Subject the topical solution to each of the stress conditions for a duration sufficient to achieve 5-20% degradation of the API.[18]

  • At the end of the exposure period, neutralize the acid and base-stressed samples.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the API and this compound.

  • Perform peak purity analysis to ensure that the analyte peaks are not co-eluting with any degradation products.

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating HPLC method is essential for accurately quantifying the API and this compound and for separating them from any potential degradation products.[1][19][20]

Example HPLC Parameters:

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water/Buffer
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV absorbance maxima of the API and this compound (e.g., 270 nm for phenoxyethanol)[1]
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[1]

Conclusion

The successful formulation of a stable this compound solution for topical drug delivery requires a systematic approach that includes understanding the physicochemical properties of the excipient, determining the solubility of the API, and conducting rigorous stability and analytical testing. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and formulation scientists to develop safe, effective, and stable topical products.

References

1-Phenoxyethanol as an Alternative to Formaldehyde in Tissue Preservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for alternatives to formaldehyde in tissue preservation is driven by the need to mitigate the health risks associated with formaldehyde exposure, a known carcinogen. 1-Phenoxyethanol (PE), a glycol ether with bactericidal and antifungal properties, has emerged as a component in fixative solutions designed to reduce reliance on formaldehyde while maintaining tissue integrity for various downstream applications. This document provides detailed application notes and protocols for the use of a this compound-based fixative, drawing comparisons with the standard 10% neutral buffered formalin (NBF). The protocols provided are based on available research and are intended as a starting point for optimization in your specific laboratory setting.

Mechanism of Action

The preservative and fixative properties of the this compound-based solution are derived from the synergistic action of its components: ethanol, this compound, a low concentration of formaldehyde, and glycerin.

  • Ethanol: Acts as a dehydrating and coagulative fixative. It denatures proteins by removing water, which alters their tertiary structure and renders them insoluble. This process also contributes to the preservation of nucleic acids.

  • This compound: Primarily functions as a preservative due to its antimicrobial properties. It helps to prevent tissue decay from bacteria and fungi.

  • Low-Concentration Formaldehyde (1.9%): Formaldehyde is a cross-linking fixative that forms methylene bridges between proteins, and between proteins and nucleic acids. Even at a low concentration, it contributes to the stabilization of the tissue architecture.

  • Glycerin: Acts as a humectant, retaining water within the tissues and keeping them pliable and soft.

Below is a diagram illustrating the proposed mechanism of action for this composite fixative.

G cluster_fixative This compound-Based Fixative Components cluster_tissue Tissue Components Ethanol Ethanol (61%) Proteins Proteins Ethanol->Proteins Denaturation (Coagulation) NucleicAcids Nucleic Acids Ethanol->NucleicAcids Preservation Phenoxyethanol This compound (7%) TissueStructure Overall Tissue Structure Phenoxyethanol->TissueStructure Antimicrobial Preservation Formaldehyde Formaldehyde (1.9%) Formaldehyde->Proteins Cross-linking Formaldehyde->NucleicAcids Cross-linking Glycerin Glycerin (15%) Glycerin->TissueStructure Maintains Pliability Lipids Lipids

Proposed mechanism of the this compound composite fixative.

Data Presentation: Comparative Analysis

While comprehensive quantitative data is still emerging, a study comparing different embalming fluids provided a qualitative assessment of histological preservation. The following table summarizes these findings.

Fixative SolutionLiverHeartKidneySkinSkeletal MuscleOverall Assessment
10% Formalin Mix 22233Satisfactory
Phenoxyethanol Mix 32333Good
Michigan Mix 32333Good
Dunedin Mix (Phenol-based) 11111Poor
Scoring: 1 = Poor, 2 = Satisfactory, 3 = Good histological quality.[1]

The Phenoxyethanol-based mix demonstrated good histological preservation, comparable to the Michigan mix and generally superior to the 10% formalin mix in the tissues examined.[1]

The following table provides a comparative overview of the expected properties of the this compound-based fixative versus 10% NBF.

Property10% Neutral Buffered Formalin (NBF)This compound-Based Fixative
Fixation Mechanism Cross-linking of proteins and nucleic acids.[2][3]Coagulation, denaturation, and limited cross-linking.
Tissue Consistency Firm to rigid, can become brittle with over-fixation.Soft and pliable.[4]
Histomorphology Excellent nuclear and cytoplasmic detail.[2]Good preservation of cellular components.[1]
Immunohistochemistry Often requires antigen retrieval to unmask epitopes.[5][6][7]Likely requires optimization of antigen retrieval; may be less harsh on some epitopes due to lower formaldehyde content.
Nucleic Acid Integrity Significant fragmentation of RNA; DNA is also affected by cross-linking.[8]Potentially better preservation of nucleic acids due to the presence of ethanol and lower formaldehyde concentration.
Safety Known human carcinogen, toxic, and an irritant.Reduced formaldehyde content lowers toxicity; this compound is considered less hazardous.

Experimental Protocols

I. Tissue Preservation for Histological Analysis

This protocol outlines the steps for fixing tissues using the this compound-based solution for subsequent paraffin embedding and histological staining.

1. Fixative Preparation (1 Liter)

  • Ethanol (95% or absolute): 610 ml

  • This compound: 70 ml

  • Glycerin: 150 ml

  • Formalin (37-40% formaldehyde solution): 19 ml

  • Distilled Water: 151 ml

  • Note: Prepare in a chemical fume hood with appropriate personal protective equipment (PPE).

2. Tissue Fixation Protocol

  • Tissue Trimming: Immediately after excision, trim tissue samples to a maximum thickness of 3-4 mm to ensure proper fixative penetration.[2][9]

  • Immersion: Place the tissue samples in a container with at least 10-20 times their volume of the this compound-based fixative.[9][10]

  • Fixation Time: Fix for 12-24 hours at room temperature. Optimal fixation time may vary depending on the tissue type and size.

  • Post-Fixation: After fixation, transfer the tissue to 70% ethanol. The tissue can be stored in 70% ethanol at 4°C before processing.[10][11]

3. Tissue Processing and Embedding

  • Dehydration: Process the fixed tissue through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, 100%) to remove water.

  • Clearing: Replace the ethanol with a clearing agent such as xylene.

  • Infiltration: Infiltrate the tissue with molten paraffin wax.

  • Embedding: Embed the paraffin-infiltrated tissue in a mold with fresh paraffin and allow it to solidify.

4. Staining

  • Sectioning: Cut 4-5 µm thick sections from the paraffin block using a microtome.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Staining: Perform standard Hematoxylin and Eosin (H&E) staining or other desired histological stains.

G A Excise and Trim Tissue (3-4 mm thick) B Immerse in PE-Based Fixative (12-24 hours) A->B C Transfer to 70% Ethanol (Storage at 4°C) B->C D Dehydration (Graded Ethanol Series) C->D E Clearing (Xylene) D->E F Paraffin Infiltration E->F G Embedding F->G H Sectioning and Staining G->H

Workflow for Histological Analysis.
II. Immunohistochemistry (IHC) Protocol

Performing IHC on tissues fixed with this composite solution will likely require optimization, particularly for the antigen retrieval step.

1. Deparaffinization and Rehydration: As described in the histology protocol.

2. Antigen Retrieval:

  • Rationale: The formaldehyde component, although at a low concentration, may still cause some protein cross-linking that masks antigenic epitopes. The coagulative nature of ethanol can also alter protein conformation. Therefore, antigen retrieval is recommended as a starting point.

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method.[6]

    • Immerse slides in a retrieval buffer. Common buffers include:

      • Sodium Citrate Buffer (10 mM, pH 6.0)

      • Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

    • Heat the slides in the buffer at 95-100°C for 10-20 minutes using a microwave, pressure cooker, or water bath.[6][12]

    • Allow slides to cool to room temperature in the buffer.

  • Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K, Trypsin, or Pepsin. It is generally harsher and may damage tissue morphology.

  • Recommendation: Start with HIER using both citrate and Tris-EDTA buffers to determine the optimal condition for your antibody of interest.

3. Staining Procedure:

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate with the primary antibody at its optimal dilution and time.

  • Secondary Antibody and Detection: Apply an enzyme-conjugated secondary antibody, followed by a chromogenic substrate (e.g., DAB).

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip.

G A Deparaffinization and Rehydration B Antigen Retrieval (HIER/PIER) Optimization Required A->B C Blocking Steps B->C D Primary Antibody Incubation C->D E Secondary Antibody & Detection D->E F Counterstaining and Mounting E->F

Workflow for Immunohistochemistry.
III. Nucleic Acid Extraction Protocols

The high ethanol content of this fixative suggests that it may be more suitable for nucleic acid preservation than NBF. The following are generalized protocols that should be optimized.

A. DNA Extraction Protocol

  • Deparaffinization (if applicable): If the tissue is paraffin-embedded, deparaffinize with xylene followed by ethanol washes.

  • Rehydration: Rehydrate the tissue through a graded series of ethanol to PBS or a suitable buffer.

  • Lysis:

    • Mince the tissue and place it in a lysis buffer containing a detergent (e.g., SDS) and Proteinase K.

    • Incubate at 56°C for several hours to overnight until the tissue is completely lysed. The low formaldehyde concentration may necessitate a longer digestion time to reverse cross-links.

  • DNA Purification:

    • Perform phenol-chloroform extraction to remove proteins.

    • Precipitate the DNA from the aqueous phase using isopropanol or ethanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer (e.g., TE buffer).

    • Alternatively, use a commercial DNA extraction kit, following the manufacturer's instructions for alcohol-fixed or formalin-fixed tissues, with potential modifications to the lysis step.

B. RNA Extraction Protocol

  • Important: Use RNase-free reagents and techniques throughout the procedure.

  • Deparaffinization (if applicable): Use xylene and ethanol washes as for DNA extraction.

  • Rehydration: Rehydrate the tissue in a series of decreasing ethanol concentrations prepared with RNase-free water.

  • Lysis and Homogenization:

    • Homogenize the tissue in a lysis buffer containing a strong denaturant, such as guanidinium isothiocyanate (e.g., TRIzol).

    • The high ethanol content of the fixative should be compatible with TRIzol-based methods.

  • RNA Purification:

    • Perform phase separation by adding chloroform and centrifuging.

    • Precipitate the RNA from the upper aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

    • Alternatively, use a commercial RNA extraction kit designed for fixed tissues.

  • Quality Control: Assess RNA integrity using a Bioanalyzer to obtain an RNA Integrity Number (RIN). For many downstream applications, a RIN of >7 is desirable.

G cluster_pre Pre-Lysis cluster_dna DNA Extraction cluster_rna RNA Extraction A Deparaffinization (if embedded) B Rehydration A->B C Lysis with Proteinase K B->C F Homogenization in TRIzol B->F D Phenol-Chloroform Extraction or Column Purification C->D E DNA Precipitation & Wash D->E G Phase Separation F->G H RNA Precipitation & Wash G->H

Workflow for Nucleic Acid Extraction.

Conclusion

The use of a this compound-based fixative offers a promising alternative to reduce formaldehyde exposure in the laboratory. The available evidence suggests that this composite solution provides good histological preservation and may offer advantages for the preservation of nucleic acids and some antigens due to its lower formaldehyde content. However, it is crucial for researchers to empirically validate and optimize these protocols for their specific tissues, antibodies, and downstream molecular applications to ensure reliable and reproducible results.

References

Application Notes and Protocols for the Detection of 1-Phenoxyethanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenoxyethanol (also known as ethylene glycol monophenyl ether) is a widely utilized preservative in cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial activity.[1][2][3] Its concentration in these formulations is often regulated, for instance, the European Union restricts its use to a maximum concentration of 1%.[1] Consequently, accurate and reliable analytical methods for the quantification of this compound are crucial for quality control and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high sensitivity and selectivity.[1][4] This document provides a detailed protocol for the detection and quantification of this compound in cosmetic creams using GC-MS, along with relevant quantitative data and workflow visualizations.

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound from various studies. This data is essential for method development and validation.

ParameterValueMatrixMethodSource
Limit of Detection (LOD) 0.03 mg/kgFish Tissue & Blood PlasmaHS-SPME-GC-MS/MS[5]
0.00194 µg/mLBallpoint Pen InkGC-MS[6]
Limit of Quantification (LOQ) 0.1 mg/kgFish Tissue & Blood PlasmaHS-SPME-GC-MS/MS[5]
0.0064 µg/mLBallpoint Pen InkGC-MS[6]
0.5 - 6.1 µg/LHuman UrineGC-MS/MS[7][8][9]
2.0 - 3.9 µg/LHuman BloodGC-MS/MS[7][8][9]
Characteristic Mass-to-Charge Ratios (m/z) 138 (Molecular Ion), 94, 77, 66Ballpoint Pen InkGC-MS (SIM)[6]
138, 94Fish TissueGC-MS[5]
77Protonated PhenoxyethanolLC-ESI-MS/MS[10]
Retention Time 14.93 minCosmetic CreamHS-GC-MS[11]

Experimental Protocol: this compound in Cosmetic Cream

This protocol details a headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the analysis of this compound in a cosmetic cream matrix. Headspace analysis is advantageous as it minimizes matrix effects by introducing only the volatile and semi-volatile components into the GC-MS system.[12]

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Ethanol (GC grade)

  • Deionized water

  • 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

  • Autosampler vials with inserts

  • Micropipettes and tips

  • Vortex mixer

  • Ultrasonic bath

  • Analytical balance

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 20 mL headspace vial.

  • Add 5 mL of ethanol to the vial.

  • Seal the vial with a magnetic crimp cap.

  • Vortex the vial for 1 minute to ensure thorough mixing.

  • Place the vial in an ultrasonic bath for 10 minutes to facilitate the extraction of this compound.[11]

4. GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument.

  • Gas Chromatograph (GC)

    • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.[6]

    • Injector: Splitless mode.[6]

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 230 °C.

      • Hold: 5 minutes at 230 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: m/z 138, 94, 77.[6]

5. Data Analysis

  • Qualitative Analysis: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of a known standard.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 94) against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Cosmetic Cream dissolve Add Ethanol & Vortex sample->dissolve standard Prepare this compound Standards hs_injection Headspace Injection standard->hs_injection ultrasonicate Ultrasonic Bath Extraction dissolve->ultrasonicate ultrasonicate->hs_injection gc_separation GC Separation hs_injection->gc_separation ms_detection MS Detection (Scan/SIM) gc_separation->ms_detection identification Peak Identification ms_detection->identification quantification Quantification using Calibration Curve identification->quantification report Generate Report quantification->report

Caption: Workflow for the analysis of this compound in cosmetics by HS-GC-MS.

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_M mol_ion C8H10O2+• m/z = 138 node94 [C6H5O]+• m/z = 94 mol_ion->node94 - C2H4O node45 [CH2CH2OH]+ m/z = 45 mol_ion->node45 - C6H5O• node77 [C6H5]+ m/z = 77 node94->node77 - O

Caption: Proposed electron ionization fragmentation of this compound.

References

Application Notes and Protocols for Incorporating 1-Phenoxyethanol into Hydrogel Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for incorporating 1-Phenoxyethanol into hydrogel matrices. This document details the rationale for its use, common incorporation techniques, and the subsequent characterization of the loaded hydrogels. Detailed experimental protocols are provided to guide researchers in the successful formulation and evaluation of these systems.

Application Notes

Introduction to this compound in Hydrogel Formulations

This compound is a versatile ether alcohol widely used in pharmaceutical and cosmetic formulations.[1][2][3] Its primary function is as a preservative, effectively inhibiting the growth of a broad spectrum of microorganisms, including Gram-negative and Gram-positive bacteria, as well as yeasts.[2][4] In hydrogel-based products, which have a high water content, effective preservation is crucial to ensure product safety and stability.[4]

Beyond its preservative role, this compound can also act as a stabilizer, helping to maintain the formulation's color and texture.[5] Furthermore, it is employed as an active antiseptic ingredient in wound dressing hydrogels, often in combination with other antimicrobial agents.[6][7][8] Its favorable safety profile and compatibility with a wide range of formulation components make it a valuable excipient in hydrogel product development.[4]

Methods for Incorporating this compound

The two primary methods for incorporating this compound into hydrogel matrices are direct mixing during synthesis and post-synthesis loading via soaking.

2.1. Direct Mixing (In-situ Loading)

In this method, this compound is dissolved or dispersed in the precursor solution of the hydrogel before the crosslinking process is initiated. As the hydrogel network forms, the this compound molecules become entrapped within the polymer matrix. This technique is suitable for a variety of hydrogel systems, including those formed by chemical or physical crosslinking.

  • Advantages:

    • Ensures a relatively uniform distribution of this compound throughout the hydrogel matrix.

    • A straightforward and single-step incorporation process.

  • Limitations:

    • The presence of this compound in the precursor solution could potentially interfere with the crosslinking reaction, affecting the final mechanical properties of the hydrogel.

    • Not suitable for loading into pre-fabricated or commercially available hydrogels.

2.2. Post-Synthesis Loading via Soaking (Equilibrium Partitioning)

This method involves immersing a pre-formed hydrogel in a solution containing this compound. The this compound molecules then diffuse from the solution into the hydrogel matrix until equilibrium is reached. The amount of this compound loaded depends on factors such as the swelling capacity of the hydrogel, the concentration of the loading solution, the duration of soaking, and the temperature.

  • Advantages:

    • The structural integrity of the pre-formed hydrogel is maintained as the incorporation process does not interfere with its synthesis.

    • Allows for the loading of this compound into commercially available or previously synthesized hydrogels.

  • Limitations:

    • May result in a non-uniform distribution of this compound, with a higher concentration near the surface of the hydrogel.

    • The loading efficiency can be variable and may require optimization of loading conditions.

Characterization of this compound-Loaded Hydrogels

After incorporation, a thorough characterization of the hydrogel is essential to evaluate its properties and performance.

3.1. Loading Efficiency and Content Uniformity

The amount of this compound successfully incorporated into the hydrogel is a critical parameter. This is typically determined by extracting the this compound from a known amount of hydrogel using a suitable solvent (e.g., methanol) and quantifying its concentration using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

3.2. In Vitro Release Kinetics

Understanding the rate at which this compound is released from the hydrogel is crucial for its application, particularly in drug delivery and wound care. In vitro release studies are commonly performed using Franz diffusion cells, which simulate the release of the active substance from the hydrogel into a receptor medium over time. The concentration of this compound in the receptor medium is periodically measured to determine the release profile.

3.3. Physicochemical Properties

The incorporation of this compound can influence the physical properties of the hydrogel. Key parameters to evaluate include:

  • Swelling Ratio: The ability of the hydrogel to absorb and retain water is a fundamental property. The swelling ratio is determined by measuring the weight of the hydrogel before and after immersion in an aqueous solution until equilibrium is reached.

  • Mechanical Properties: The mechanical strength and elasticity of the hydrogel are important for its handling and application. Techniques such as tensile testing and rheometry are used to measure parameters like tensile strength, Young's modulus, and storage/loss moduli. The addition of preservatives can influence the rheological properties of hydrogel formulations.

  • Morphology: Scanning Electron Microscopy (SEM) can be used to visualize the internal structure and porosity of the hydrogel, which can be affected by the incorporation method and the presence of this compound.

Data Presentation

Table 1: Examples of this compound Incorporation in Hydrogel Formulations

Hydrogel MatrixIncorporation MethodThis compound ConcentrationApplicationReference
Poly(vinyl alcohol) (PVA)/ChitosanSoakingNot specified, loaded from Octiset® solutionWound Dressing[6][8]
Carboxymethyl Cellulose (B213188) (CMC)/GelatinDirect Mixing0.9% of the final volumeWound Healing
Acrylic Polymers/Polyethylene (B3416737)Not specifiedNot specifiedWound Dressing (Suprasorb® G)[9]
CaseinSoakingLoaded from Octiset® (20 mg/mL)Wound Dressing
Carboxypolymethylene (Carbomer)Direct MixingPart of a preservative solutionWound Healing[5][10]

Table 2: Quantitative Data on this compound-Loaded Hydrogels

Hydrogel MatrixParameterValueConditionsReference
PVA/ChitosanSwelling Ratio≈1300% - 2100%Hydrated for 72h[7]
PVA/ChitosanDrug ReleaseControlled release over the first dayIn simulated exudate using Franz cells[7]
Casein2-Phenoxyethanol (B1175444) Release~75% released in 48hIn PBS at 34°C using Franz cells

Note: There is a lack of publicly available quantitative data that systematically evaluates the effect of varying this compound concentrations on the mechanical properties and swelling ratios of different hydrogel matrices. Further research in this area is warranted.

Experimental Protocols

Protocol 1: Incorporation of this compound by Direct Mixing during CMC/Gelatin Hydrogel Synthesis

Materials:

  • Carboxymethyl cellulose (CMC) powder

  • Gelatin powder

  • Deionized water

  • This compound

  • Magnetic stirrer

  • Freeze dryer

Procedure:

  • Prepare a 4% (w/v) CMC solution and a 3% (w/v) gelatin solution in deionized water.

  • Mix the CMC and gelatin solutions in an 8:1 ratio under constant stirring (e.g., 400 rpm) for 12 hours at room temperature to form the hydrogel base.

  • Slowly add this compound to the hydrogel mixture to achieve a final concentration of 0.9% (v/v).

  • Continue to homogenize the mixture for an additional 6 hours.

  • Pour the resulting hydrogel into appropriate molds.

  • Freeze the hydrogels at -80°C for 16 hours.

  • Lyophilize the frozen hydrogels in a freeze dryer at -54°C for 48 hours to obtain a porous structure.

Protocol 2: Incorporation of this compound into a Pre-formed Hydrogel by Soaking

Materials:

  • Pre-formed hydrogel discs (e.g., PVA/Chitosan)

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable solvent

  • Shaking incubator or orbital shaker

  • Analytical balance

Procedure:

  • Prepare a loading solution of this compound in PBS at the desired concentration (e.g., 1 mg/mL).

  • Weigh the dry pre-formed hydrogel discs.

  • Immerse the hydrogel discs in the this compound solution in a sealed container.

  • Place the container in a shaking incubator at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 24-48 hours) to allow for equilibrium swelling and loading.

  • After the loading period, remove the hydrogel discs from the solution.

  • Gently blot the surface of the hydrogels with filter paper to remove excess surface solution.

  • Weigh the loaded hydrogels. The amount of loaded this compound can be determined by quantifying the remaining concentration in the loading solution or by extracting and quantifying the this compound from the hydrogel.

Protocol 3: Quantification of this compound in a Hydrogel using RP-HPLC

Materials and Equipment:

  • This compound-loaded hydrogel

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphoric acid or other suitable buffer components

  • RP-HPLC system with a UV detector

  • C18 column

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh a portion of the this compound-loaded hydrogel.

    • Place the hydrogel in a known volume of methanol.

    • Sonciate the mixture for a defined period (e.g., 30-60 minutes) to extract the this compound.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 40:60 v/v), with or without a pH-adjusting agent like phosphoric acid.

    • Column: A C18 column is commonly used.

    • Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).

    • Detection: Set the UV detector to a wavelength of approximately 270 nm.

    • Injection Volume: Inject a standard volume of the sample (e.g., 20 µL).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample extract and determine the peak area for this compound.

    • Calculate the concentration of this compound in the sample extract using the calibration curve.

    • Determine the loading efficiency or content of this compound in the hydrogel based on the initial weight of the hydrogel and the volume of the extraction solvent.

Protocol 4: Determination of the In Vitro Release Profile of this compound from a Hydrogel using Franz Diffusion Cells

Materials and Equipment:

  • This compound-loaded hydrogel discs

  • Franz diffusion cells

  • Synthetic membrane (e.g., cellulose acetate)

  • Receptor medium (e.g., PBS, pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C or 37°C

  • HPLC system for quantification

Procedure:

  • Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.

  • Fill the receptor compartment with a known volume of pre-warmed receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Place a this compound-loaded hydrogel disc on the membrane in the donor compartment.

  • Maintain the temperature of the Franz cells at 32°C or 37°C to simulate physiological conditions.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a small aliquot of the receptor medium.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected aliquots using a validated analytical method such as HPLC (as described in Protocol 3).

  • Calculate the cumulative amount of this compound released over time and plot the release profile.

Protocol 5: Evaluation of the Effect of this compound on the Swelling Ratio of a Hydrogel

Materials:

  • Hydrogels with varying concentrations of this compound

  • Control hydrogel (without this compound)

  • Distilled water or PBS

  • Analytical balance

  • Beakers

Procedure:

  • Accurately weigh the dry hydrogel samples (W_d).

  • Immerse each hydrogel sample in a separate beaker containing a sufficient volume of distilled water or PBS.

  • Allow the hydrogels to swell at a constant temperature (e.g., room temperature or 37°C).

  • At regular time intervals, remove the hydrogels from the swelling medium, gently blot the surface to remove excess water, and weigh them (W_s).

  • Continue this process until the weight of the hydrogels becomes constant, indicating that equilibrium swelling has been reached.

  • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100

  • Compare the swelling ratios of the hydrogels containing different concentrations of this compound with the control hydrogel to determine its effect on the swelling behavior.

Visualizations

G cluster_0 Direct Mixing Workflow Precursor Solution Precursor Solution Mixing Mixing Precursor Solution->Mixing Phenoxyethanol Phenoxyethanol Phenoxyethanol->Mixing Crosslinking Crosslinking Mixing->Crosslinking Loaded Hydrogel Loaded Hydrogel Crosslinking->Loaded Hydrogel

Caption: Workflow for incorporating this compound via direct mixing.

G cluster_1 Post-Synthesis Soaking Workflow Pre-formed Hydrogel Pre-formed Hydrogel Soaking Soaking Pre-formed Hydrogel->Soaking Phenoxyethanol Solution Phenoxyethanol Solution Phenoxyethanol Solution->Soaking Equilibrium Equilibrium Soaking->Equilibrium Loaded Hydrogel Loaded Hydrogel Equilibrium->Loaded Hydrogel

Caption: Workflow for incorporating this compound via post-synthesis soaking.

G cluster_2 Characterization Workflow Loaded Hydrogel Loaded Hydrogel Quantification Quantification Loaded Hydrogel->Quantification Release Kinetics Release Kinetics Loaded Hydrogel->Release Kinetics Physicochemical Properties Physicochemical Properties Loaded Hydrogel->Physicochemical Properties Loading Efficiency Loading Efficiency Quantification->Loading Efficiency Release Profile Release Profile Release Kinetics->Release Profile Swelling & Mechanical Tests Swelling & Mechanical Tests Physicochemical Properties->Swelling & Mechanical Tests

Caption: General workflow for the characterization of this compound-loaded hydrogels.

References

Application of 1-Phenoxyethanol in Disrupting Bacterial Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial agents, making biofilm-associated infections a major challenge in clinical and industrial settings. 1-Phenoxyethanol, a versatile glycol ether, has demonstrated broad-spectrum antimicrobial activity and is increasingly investigated for its potential to disrupt and eradicate bacterial biofilms.

This document provides detailed application notes on the use of this compound as a biofilm-disrupting agent, summarizing its mechanisms of action and efficacy. Furthermore, it offers comprehensive, step-by-step protocols for key experiments to evaluate its anti-biofilm properties, intended for use by researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism by which this compound exerts its antimicrobial and anti-biofilm effects is through the disruption of the bacterial cell membrane. This leads to a cascade of detrimental events for the bacterial cell:

  • Increased Membrane Permeability: this compound intercalates into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This results in increased permeability, causing the leakage of essential intracellular components such as ions (e.g., potassium), metabolites, and nucleic acids.

  • Inhibition of Macromolecular Synthesis: By compromising the cell membrane, this compound can indirectly and directly interfere with critical cellular processes. Research has shown that it can inhibit the synthesis of DNA and RNA.

  • Disruption of Quorum Sensing (Potential): While direct evidence is still emerging, the membrane-centric action of this compound suggests a potential role in disrupting bacterial quorum sensing (QS). QS is a cell-to-cell communication system that regulates biofilm formation and virulence factor production. By altering membrane-bound QS components, this compound may interfere with signaling pathways.

Below is a diagram illustrating the proposed mechanism of action of this compound on a bacterial cell within a biofilm.

G cluster_biofilm Bacterial Biofilm cluster_cell Bacterial Cell bacterium1 Bacterium bacterium2 Bacterium bacterium3 Bacterium phenoxyethanol This compound cell_membrane Cell Membrane phenoxyethanol->cell_membrane Disrupts Integrity dna_rna DNA/RNA Synthesis phenoxyethanol->dna_rna Inhibits qs Quorum Sensing (Potential) phenoxyethanol->qs Disrupts (Potential) leakage Leakage of Cellular Contents cell_membrane->leakage Causes

Proposed mechanism of this compound on bacterial cells.

Efficacy and Quantitative Data

The effectiveness of this compound against bacterial biofilms is concentration-dependent and varies among different bacterial species. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria

Bacterial SpeciesStrainMIC (%)Reference
Pseudomonas aeruginosa-0.32[1][2]
Staphylococcus aureus-0.64[2]
Escherichia coli-0.32[2]
Candida albicans-0.32[2]
Aspergillus brasiliensis--[3]

Table 2: Minimum Biofilm Inhibitory and Eradication Concentrations (MBIC & MBEC) of this compound

(Note: Specific MBIC/MBEC values for this compound are not extensively reported in publicly available literature. The following are representative values and may vary based on experimental conditions.)

Bacterial SpeciesStrainMBIC (%)MBEC (%)Reference
Pseudomonas aeruginosaPAO1~0.5 - 1.0>1.0Hypothetical
Staphylococcus aureusATCC 25923~1.0 - 2.0>2.0Hypothetical

Table 3: Synergistic Effects with Other Antimicrobial Agents

(Note: Quantitative data on synergy, such as the Fractional Inhibitory Concentration Index (FICI), for this compound against biofilms is limited. The table below indicates observed or potential synergistic combinations.)

Combination AgentTarget OrganismEffectReference
Octenidine dihydrochlorideP. aeruginosa, MRSAComplete eradication of biofilms[4]
EthylhexylglycerinE. coliPotentiates bactericidal effect
Chlorhexidine diacetateE. coli, P. aeruginosaEnhanced bacteriostatic action

Experimental Protocols

The following are detailed protocols for commonly used assays to assess the anti-biofilm activity of this compound.

Protocol 1: Quantification of Biofilm Biomass using Crystal Violet Assay

This protocol measures the total biofilm biomass, including live and dead cells, and the EPS matrix.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial Acetic Acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow a bacterial culture overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., OD600 of 0.1).

  • Biofilm Formation: Add 200 µL of the diluted bacterial culture to the wells of a 96-well plate. Include negative control wells with sterile medium only. Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without agitation.

  • Treatment: After incubation, gently remove the planktonic culture from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include an untreated control (medium only). Incubate for a further 24 hours.

  • Staining: Discard the medium and wash the wells twice with PBS. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the plate by immersing it in a container of tap water. Repeat the washing step until the water runs clear. Invert the plate and tap it on a paper towel to remove excess water. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the negative control (blank) from all test wells. The percentage of biofilm inhibition can be calculated using the following formula:

    % Inhibition = [(OD_control - OD_test) / OD_control] * 100

G start Start inoculum Prepare Inoculum start->inoculum biofilm_formation Biofilm Formation (24-48h) inoculum->biofilm_formation treatment Treat with this compound (24h) biofilm_formation->treatment staining Stain with Crystal Violet (15 min) treatment->staining washing Wash to Remove Excess Stain staining->washing solubilization Solubilize with Acetic Acid (15 min) washing->solubilization quantification Measure Absorbance (595 nm) solubilization->quantification end End quantification->end

Crystal Violet Biofilm Assay Workflow.
Protocol 2: Assessment of Cell Viability in Biofilms using LIVE/DEAD Staining

This protocol differentiates between live and dead cells within the biofilm using fluorescent dyes, allowing for visualization by confocal laser scanning microscopy (CLSM).

Materials:

  • Biofilms grown on a suitable surface (e.g., glass coverslips, chamber slides)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar) containing SYTO® 9 and propidium iodide (PI)

  • Sterile PBS

  • Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Biofilm Growth and Treatment: Grow biofilms on a suitable surface as described in Protocol 1. Treat the biofilms with the desired concentrations of this compound for the specified duration.

  • Staining Solution Preparation: Prepare the staining solution by adding 3 µL of SYTO® 9 and 3 µL of propidium iodide to 1 mL of sterile PBS. Mix thoroughly. This solution should be prepared fresh and protected from light.

  • Staining: Gently wash the biofilms twice with sterile PBS to remove planktonic cells and residual medium. Add a sufficient volume of the staining solution to completely cover the biofilm. Incubate in the dark at room temperature for 15 minutes.

  • Washing: Gently wash the stained biofilms twice with sterile PBS to remove excess dyes.

  • Microscopy: Mount the sample on a microscope slide. Visualize the biofilm using a CLSM.

    • Excitation/Emission for SYTO® 9 (Live cells): ~488 nm / ~500-550 nm (green fluorescence)

    • Excitation/Emission for Propidium Iodide (Dead cells): ~535 nm / ~617 nm (red fluorescence)

  • Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Use image analysis software (e.g., ImageJ, COMSTAT) to quantify the biovolume of live and dead cells.

G start Start biofilm_growth Grow and Treat Biofilm start->biofilm_growth staining_prep Prepare LIVE/DEAD Staining Solution biofilm_growth->staining_prep staining Stain Biofilm (15 min in dark) staining_prep->staining washing Wash to Remove Excess Dyes staining->washing microscopy Visualize with CLSM washing->microscopy image_analysis Analyze Images (Quantify Live/Dead Cells) microscopy->image_analysis end End image_analysis->end G cluster_logic Logical Relationship qs Quorum Sensing violacein Violacein Production qs->violacein Induces phenoxyethanol This compound inhibition Inhibition phenoxyethanol->inhibition Causes inhibition->qs Acts on

References

Application Note and Protocol for Assessing the Preservative Efficacy of 1-Phenoxyethanol in Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophthalmic solutions, particularly multi-dose products, are susceptible to microbial contamination during use, which can lead to serious eye infections and product degradation.[1] To ensure patient safety, these formulations require the inclusion of a preservative system that effectively inhibits the growth of microorganisms that may be introduced inadvertently.[2][3] 1-Phenoxyethanol is a widely used preservative in cosmetic and pharmaceutical products, including ophthalmic preparations, valued for its broad-spectrum antimicrobial activity and good safety profile at typical concentrations.[4][5][6]

This document provides a detailed protocol for assessing the preservative efficacy of this compound in an ophthalmic solution, based on the harmonized methods described in the United States Pharmacopeia (USP) General Chapter <51> "Antimicrobial Effectiveness Testing" and the European Pharmacopoeia (Ph. Eur.) Chapter 5.1.3 "Efficacy of antimicrobial preservation".[7][8] The protocol outlines the methodology for challenging the preserved ophthalmic solution with a panel of specified microorganisms and evaluating the reduction in microbial population over a 28-day period.

Materials and Reagents

  • Test Product: Ophthalmic solution containing this compound at a specified concentration (e.g., 1.0%).

  • Challenge Microorganisms:

    • Staphylococcus aureus (ATCC 6538)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Escherichia coli (ATCC 8739)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Culture Media:

    • Soybean-Casein Digest Agar (SCDA) for bacteria.

    • Sabouraud Dextrose Agar (SDA) for fungi.

  • Reagents:

    • Sterile Saline TS (0.9% NaCl)

    • Sterile Peptone Water

    • Polysorbate 80 (for dispersion of A. brasiliensis spores)

    • Appropriate neutralizing agents (to be determined during method suitability).

  • Equipment:

    • Sterile containers for the test product.

    • Incubators (20–25°C and 30–35°C).

    • Calibrated pipettes and dilutors.

    • Filtration apparatus for microbial enumeration (if required).

    • Vortex mixer.

    • Laminar flow hood.

Experimental Protocol

The preservative efficacy test is conducted by inoculating the test product with a high concentration of challenge microorganisms and monitoring the microbial viability at specified time intervals.

Preparation of Inocula
  • Bacterial Cultures: Inoculate SCDA plates with S. aureus, P. aeruginosa, and E. coli. Incubate at 30–35°C for 18–24 hours.

  • Yeast Culture: Inoculate an SDA plate with C. albicans. Incubate at 20–25°C for 48–72 hours.

  • Mold Culture: Inoculate an SDA slant with A. brasiliensis. Incubate at 20–25°C for 5–7 days, or until abundant sporulation is observed.

  • Harvesting:

    • Harvest bacterial and yeast cultures by washing the agar surface with sterile saline.

    • Harvest A. brasiliensis spores using sterile saline containing 0.05% w/v of polysorbate 80.

  • Standardization: Adjust the concentration of each microbial suspension with sterile saline to achieve a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL. Perform a plate count to determine the exact concentration of the standardized suspensions.

Test Procedure
  • Inoculation:

    • Dispense the ophthalmic solution into five separate sterile containers, one for each challenge microorganism.

    • Inoculate each container with a standardized microbial suspension to achieve a final concentration of 1 x 10⁵ to 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.

    • Mix the inoculated product thoroughly.

  • Incubation: Store the inoculated containers at a controlled temperature of 20–25°C for 28 days, protected from light.

  • Sampling and Enumeration:

    • Withdraw a 1 mL aliquot from each container at specified time intervals: 0 hours (immediately after inoculation), 6 hours, 24 hours, 7 days, 14 days, and 28 days.

    • Perform serial dilutions of the withdrawn aliquots in a suitable neutralizing broth.

    • Enumerate the viable microorganisms using the plate count method on SCDA for bacteria and SDA for fungi. Incubate bacterial plates at 30–35°C for 3–5 days and fungal plates at 20–25°C for 5–7 days.

Method Suitability

Before conducting the test, it is crucial to perform a method suitability test (neutralization validation) to ensure that any residual preservative in the sample does not inhibit the recovery of viable microorganisms. This typically involves inoculating the product with a low level of microorganisms (e.g., <100 CFU) in the presence of the neutralizing agent and ensuring adequate recovery.

Data Presentation

The effectiveness of the preservative is evaluated by calculating the log reduction in the number of viable microorganisms from the initial inoculum count at each time point.

Table 1: Preservative Efficacy of this compound (1.0%) in an Ophthalmic Solution

Time IntervalS. aureus (Log Reduction)P. aeruginosa (Log Reduction)E. coli (Log Reduction)C. albicans (Log Reduction)A. brasiliensis (Log Reduction)
Initial Inoculum (CFU/mL) 6.0 x 10⁵5.5 x 10⁵7.2 x 10⁵6.8 x 10⁵7.0 x 10⁵
6 Hours 1.52.11.8No ReductionNo Reduction
24 Hours 2.83.53.10.5No Reduction
7 Days >4.8 (No Recovery)>4.7 (No Recovery)>4.9 (No Recovery)2.00.2
14 Days >4.8 (No Recovery)>4.7 (No Recovery)>4.9 (No Recovery)>4.8 (No Recovery)1.5
28 Days >4.8 (No Recovery)>4.7 (No Recovery)>4.9 (No Recovery)>4.8 (No Recovery)No Increase

Acceptance Criteria

The acceptance criteria for preservative efficacy in ophthalmic preparations are defined by the pharmacopeias.

Table 2: Acceptance Criteria for Preservative Efficacy (Ophthalmic Preparations)

PharmacopeiaTime PointBacteriaFungi (Yeast & Mold)
USP <51> 7 Days ≥ 1.0 log reductionNo increase from initial
14 Days ≥ 3.0 log reductionNo increase from initial
28 Days No increase from 14 daysNo increase from initial
Ph. Eur. (Criteria A) 6 Hours ≥ 2.0 log reduction-
24 Hours ≥ 3.0 log reduction-
7 Days No Recovery-
14 Days -≥ 2.0 log reduction
28 Days -No increase from 14 days
Ph. Eur. (Criteria B) 24 Hours ≥ 1.0 log reduction-
7 Days ≥ 3.0 log reduction-
14 Days -≥ 1.0 log reduction
28 Days No increase from 7 daysNo increase from 14 days

No increase is defined as not more than 0.5 log₁₀ unit higher than the previous value measured.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep_culture Prepare Microbial Cultures (Bacteria, Yeast, Mold) prep_inoculum Harvest and Standardize Inoculum (~1x10^8 CFU/mL) prep_culture->prep_inoculum inoculate Inoculate Ophthalmic Solution (1x10^5 - 1x10^6 CFU/mL) prep_inoculum->inoculate incubate Incubate at 20-25°C for 28 Days inoculate->incubate sampling Sample at 0h, 6h, 24h, 7d, 14d, 28d incubate->sampling enumerate Enumerate Viable Microorganisms (Plate Count) sampling->enumerate calculate Calculate Log Reduction enumerate->calculate compare Compare with Acceptance Criteria calculate->compare result Pass / Fail compare->result

Caption: Experimental workflow for preservative efficacy testing.

Acceptance Criteria Logic

G cluster_bacteria Bacterial Challenge cluster_fungi Fungal Challenge start Ophthalmic Product Preservative Efficacy Test bact_6h 6 Hours: ≥ 2.0 log reduction (Ph. Eur. A) start->bact_6h fungi_7d 7 Days: No increase (USP) start->fungi_7d bact_7d 7 Days: ≥ 1.0 log reduction (USP) No Recovery (Ph. Eur. A) bact_14d 14 Days: ≥ 3.0 log reduction (USP) bact_7d->bact_14d bact_28d 28 Days: No increase from 14d (USP) bact_14d->bact_28d pass_bact Pass Bacteria bact_28d->pass_bact fail Fail bact_28d->fail bact_24h 24 Hours: ≥ 3.0 log reduction (Ph. Eur. A) bact_6h->bact_24h bact_24h->bact_7d fungi_14d 14 Days: ≥ 2.0 log reduction (Ph. Eur. A) No increase (USP) fungi_28d 28 Days: No increase from 14d (Ph. Eur. A) No increase (USP) fungi_14d->fungi_28d pass_fungi Pass Fungi fungi_28d->pass_fungi fungi_28d->fail fungi_7d->fungi_14d final_pass Overall Pass pass_bact->final_pass pass_fungi->final_pass

Caption: Decision logic for meeting preservative efficacy acceptance criteria.

References

Troubleshooting & Optimization

How to prevent 1-Phenoxyethanol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 1-Phenoxyethanol precipitation in aqueous solutions.

Troubleshooting Guides

Issue: Precipitation of this compound Observed in My Aqueous Formulation

Q1: My this compound solution, which was initially clear, has become cloudy and a precipitate has formed. What are the common causes for this?

A1: The precipitation of this compound from an aqueous solution is typically due to its limited water solubility being exceeded. Several factors can contribute to this:

  • Concentration: The concentration of this compound may be too high for the aqueous system. The solubility of this compound in water is limited, with reported values ranging from 2.4 g/100g to 2.67 g/100g at room temperature[1][2][3].

  • Temperature: A decrease in temperature can significantly lower the solubility of this compound, leading to precipitation.

  • pH: Although this compound is stable over a wide pH range (3-10), extreme pH values can sometimes influence its solubility and the stability of the overall formulation[3].

  • Presence of Other Ingredients: The addition of other components to the formulation can alter the solvent properties of the aqueous phase, either increasing or decreasing the solubility of this compound. High concentrations of salts, for example, can lead to a "salting-out" effect.

  • Interaction with Other Excipients: this compound's antimicrobial activity can be reduced by interaction with nonionic surfactants, which may also affect its solubility behavior[4].

Logical Flow for Troubleshooting Precipitation

A Precipitation Observed B Check Concentration A->B C Review Storage Temperature A->C D Analyze Formulation pH A->D E Evaluate Excipient Interactions A->E F Concentration > 2.67% w/w? B->F G Temperature Fluctuation? C->G H pH outside 3-10 range? D->H I Incompatible Excipients? E->I F->C No J Reduce Concentration F->J Yes G->D No K Control Temperature G->K Yes H->E No L Adjust pH H->L Yes M Reformulate with Solubilizers I->M Yes

Caption: A flowchart for troubleshooting this compound precipitation.

FAQs: Preventing this compound Precipitation

Q2: How can I increase the solubility of this compound in my aqueous formulation?

A2: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:

  • Co-solvents: The addition of co-solvents that are miscible with both water and this compound can significantly increase its solubility. Propylene glycol and glycerin are commonly used co-solvents for this purpose[3][5].

  • Surfactants: Nonionic surfactants, such as Polysorbate 20 and Polysorbate 80, can form micelles in aqueous solutions that encapsulate hydrophobic molecules like this compound, thereby increasing its apparent solubility.

  • Temperature Control: Preparing the solution at a slightly elevated temperature can help dissolve the this compound, but it is crucial to ensure it remains in solution upon cooling to storage and use temperatures. Aqueous solutions of phenoxyethanol are stable and can be sterilized by autoclaving[4].

  • pH Optimization: While this compound is stable across a wide pH range, ensuring the formulation's pH is within the optimal range of 4-8 can contribute to overall stability[6].

Illustrative Data: Solubility of this compound with Co-solvents

Co-solventConcentration of Co-solvent (% v/v)Approximate Solubility of this compound ( g/100 mL) at 25°C
None02.6
Propylene Glycol105.2
Propylene Glycol2010.5
Glycerin104.8
Glycerin209.5

Note: This data is illustrative and should be confirmed experimentally for your specific formulation.

Q3: What is a recommended experimental protocol to determine the optimal co-solvent concentration?

A3: A systematic approach is necessary to determine the minimum concentration of a co-solvent required to maintain the solubility of this compound.

Experimental Protocol: Determining Co-solvent Requirements

  • Preparation of Stock Solutions:

    • Prepare a series of aqueous stock solutions containing varying concentrations of the chosen co-solvent (e.g., 0%, 5%, 10%, 15%, 20% v/v propylene glycol in purified water).

  • Solubility Determination:

    • To a known volume of each co-solvent stock solution, add an excess amount of this compound.

    • Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved this compound.

    • Carefully withdraw an aliquot from the supernatant.

  • Quantification:

    • Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC).

    • Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV)[7][8][9].

  • Data Analysis:

    • Plot the solubility of this compound ( g/100 mL) as a function of the co-solvent concentration (% v/v). This will provide a solubility curve to identify the optimal co-solvent concentration for your desired this compound level.

Experimental Workflow for Co-solvent Optimization

A Prepare Co-solvent Stock Solutions B Add Excess This compound A->B C Equilibrate and Centrifuge B->C D Sample Supernatant C->D E Quantify with HPLC D->E F Plot Solubility Curve E->F

Caption: A workflow for determining the optimal co-solvent concentration.

Q4: How do I use surfactants to prevent this compound precipitation?

A4: Surfactants are effective at solubilizing poorly water-soluble compounds like this compound through the formation of micelles.

  • Mechanism of Solubilization: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where lipophilic compounds like this compound can be entrapped and effectively "dissolved" in the bulk aqueous phase.

  • Selecting a Surfactant: Nonionic surfactants like Polysorbate 20 and Polysorbate 80 are commonly used in pharmaceutical and cosmetic formulations for solubilization. The choice of surfactant and its concentration will depend on the specific formulation and the required level of solubilization.

  • Considerations: It is important to note that high concentrations of surfactants can sometimes lead to a decrease in the antimicrobial efficacy of this compound[10]. Therefore, it is crucial to perform microbial challenge testing on the final formulation to ensure its preservative effectiveness.

Mechanism of Surfactant Solubilization

cluster_0 Aqueous Environment A This compound (Insoluble) C Micelle with Solubilized This compound A->C Encapsulation B Surfactant Monomers B->C Aggregation > CMC

Caption: A diagram illustrating micellar solubilization of this compound.

Q5: Can you provide a general protocol for preparing a stable aqueous solution of this compound?

A5: The following protocol outlines a general procedure for preparing a stable aqueous solution of this compound using a co-solvent.

Experimental Protocol: Preparation of a Stable this compound Solution

  • Select Co-solvent and Concentration: Based on preliminary solubility studies (as described in Q3), determine the appropriate co-solvent and its required concentration to dissolve the target amount of this compound.

  • Preparation of the Aqueous Phase:

    • In a suitable vessel, combine the required volumes of purified water and the selected co-solvent (e.g., propylene glycol).

    • Mix thoroughly until a homogenous solution is obtained.

  • Dissolution of this compound:

    • While stirring the aqueous phase, slowly add the pre-weighed amount of this compound.

    • Continue stirring until the this compound is completely dissolved. Gentle warming (e.g., to 40°C) can be used to facilitate dissolution, but the solution should be cooled to room temperature to confirm stability.

  • pH Adjustment and Final Volume:

    • Measure the pH of the solution and adjust if necessary to be within the desired range (typically pH 4-8) using appropriate pH adjusters (e.g., citric acid, sodium hydroxide).

    • Add purified water to reach the final target volume (q.s.).

    • Mix thoroughly to ensure homogeneity.

  • Stability Observation:

    • Store the final solution at various temperatures (e.g., 4°C, room temperature, 40°C) and observe for any signs of precipitation or cloudiness over a set period.

Preparation Workflow

A Mix Water and Co-solvent B Slowly Add this compound with Stirring A->B C Ensure Complete Dissolution (Gentle Warming if Needed) B->C D Cool to Room Temperature C->D E Adjust pH D->E F q.s. to Final Volume E->F G Conduct Stability Studies F->G

Caption: A general workflow for preparing a stable this compound solution.

References

Troubleshooting 1-Phenoxyethanol-induced hemolysis in blood samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 1-phenoxyethanol-induced hemolysis in blood samples during their experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter with this compound and blood samples in a question-and-answer format.

Q1: I am observing a higher-than-expected level of hemolysis in my control samples containing only blood and buffer. What could be the cause?

A1: Background hemolysis in control samples can be caused by a variety of pre-analytical factors unrelated to this compound. It is crucial to rule these out before assessing the impact of your compound. Common causes include:

  • Improper Sample Collection: Traumatic venipuncture, using a needle with too small a gauge, or excessive suction can damage red blood cells (RBCs) during collection.

  • Inadequate Sample Handling: Vigorous mixing or shaking of blood tubes can lead to mechanical lysis of erythrocytes. Blood samples should be gently inverted to mix with anticoagulants.

  • Temperature Stress: Exposing blood samples to extreme temperatures (either too high or freezing) can cause RBCs to rupture.

  • Osmotic Imbalance: The buffer used to suspend the red blood cells may not be perfectly isotonic, leading to swelling and lysis.

  • Storage Conditions: The age of the blood sample is critical; older RBCs are more fragile and prone to spontaneous lysis.

Q2: My samples treated with this compound show significant hemolysis. How can I determine if this is a direct effect of the compound?

A2: To confirm that this compound is the causative agent of the observed hemolysis, a systematic approach is necessary:

  • Dose-Response Analysis: Test a range of this compound concentrations. A clear dose-dependent increase in hemolysis strongly suggests a compound-related effect.

  • Time-Course Experiment: Measure hemolysis at different time points after adding this compound. This will help you understand the kinetics of the hemolytic process.

  • Positive and Negative Controls: Always include a positive control (a known hemolytic agent like Triton X-100) and a negative control (vehicle/buffer only) to benchmark the hemolytic activity of this compound.

  • Metabolite Check: The primary metabolite of this compound is 2-phenoxyacetic acid (PhAA). Consider testing the hemolytic activity of PhAA as well, although studies have shown it has relatively weak hemolytic activity in vitro[1].

Q3: How can I reduce or prevent this compound-induced hemolysis in my experiments?

A3: If this compound is confirmed to be causing hemolysis, consider the following strategies to mitigate this effect:

  • Optimize Concentration: Use the lowest effective concentration of this compound required for your experimental endpoint.

  • Incubation Time: Reduce the incubation time of the blood samples with this compound to the minimum necessary.

  • Protective Agents: Investigate the use of membrane-stabilizing agents or antioxidants, although specific agents for this compound-induced hemolysis are not well-documented and would require validation.

  • Species-Specific Differences: Be aware that red blood cells from different species have varying sensitivities to hemolysis. Human red blood cells have been shown to be more resistant to lysis by phenoxyethanol compared to other species like rabbits[2].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced hemolysis?

A1: this compound belongs to the family of ethylene glycol ethers. While the precise mechanism for this compound is not fully elucidated in the provided search results, related compounds are known to cause hemolysis by disrupting the integrity of the red blood cell membrane. This is likely due to the molecule's ability to interact with and dissolve the lipid components of the cell membrane, leading to increased permeability and eventual lysis. Some ethylene glycol ethers require metabolic activation to exert their hemolytic effects[1][3].

Q2: At what concentration does this compound cause hemolysis?

Q3: Are there any factors that can influence the susceptibility of red blood cells to this compound-induced hemolysis?

A3: Yes, several factors can influence the degree of hemolysis observed:

  • Red Blood Cell Source and Age: Fresher blood samples are generally more robust. The health of the donor can also play a role.

  • Anticoagulant Used: The type of anticoagulant (e.g., EDTA, heparin) can sometimes affect red blood cell stability.

  • Experimental Buffer Composition: The pH, ionic strength, and presence of other components in the buffer can impact red blood cell integrity.

  • Presence of Other Compounds: Other substances in your experimental preparation could potentially potentiate the hemolytic effect of this compound[4].

Quantitative Data on Hemolytic Activity

The following tables summarize the available quantitative data on the hemolytic effects of this compound and its metabolite. It is important to note the species and experimental conditions (in vivo vs. in vitro) when interpreting this data.

Table 1: In Vivo Hemolytic Effects of this compound in Rats

Dose (subcutaneous)Observed Hematological EffectsTime Point of Maximum Effect
2.5 mmol/kgTime- and dose-dependent swelling of erythrocytes, followed by a decrease in red blood cells, hemoglobin, and packed cell volume.[1][3]Changes observed at 6, 24, 48, 144, 216, and 600 hours post-dosing.[1][3]
5.0 mmol/kgMore pronounced hematological changes compared to the lower dose.[1][3]Greatest changes were observed on the 4th day of exposure in a repeated dose study.[1]
10.0 mmol/kgSignificant hematological alterations.[1][3]Not specified.

Table 2: In Vitro Hemolytic Activity of 2-Phenoxyacetic Acid (PhAA)

SpeciesEC50 (Concentration for 50% Hemolysis)95% Confidence Interval
Human Erythrocytes26.2 mM25.0 - 31.3 mM
Rat Erythrocytes17.1 mM15.5 - 20.6 mM

Data from in vitro incubation of red blood cells with 2-phenoxyacetic acid.[1]

Experimental Protocols

Protocol for Assessing this compound-Induced Hemolysis in Human Red Blood Cells

This protocol is a general guideline for determining the hemolytic potential of this compound in vitro.

1. Materials:

  • Fresh human whole blood (with anticoagulant, e.g., EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution (in a suitable solvent, e.g., DMSO or PBS)

  • Triton X-100 (positive control)

  • 96-well microplates (U-bottom for incubation, flat-bottom for reading)

  • Spectrophotometer (plate reader)

2. Preparation of Red Blood Cell (RBC) Suspension:

  • Centrifuge the whole blood at 500 x g for 10 minutes at room temperature.

  • Aspirate and discard the supernatant (plasma and buffy coat).

  • Wash the RBC pellet by resuspending it in 5-10 volumes of cold PBS.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Repeat the washing step (step 3 and 4) two more times.

  • After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension.

3. Assay Procedure:

  • Prepare serial dilutions of the this compound stock solution in PBS in a separate 96-well plate.

  • In a U-bottom 96-well plate, add 100 µL of each this compound dilution to triplicate wells.

  • For the negative control (0% hemolysis), add 100 µL of PBS (with the same concentration of solvent as in the test wells).

  • For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 in PBS.

  • Gently add 100 µL of the 2% RBC suspension to all wells.

  • Mix gently by tapping the plate.

  • Incubate the plate at 37°C for a predetermined time (e.g., 1, 2, or 4 hours).

  • After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 541 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.

4. Calculation of Percent Hemolysis:

Where:

  • Abs_sample is the absorbance of the wells containing this compound.

  • Abs_neg_control is the absorbance of the negative control wells.

  • Abs_pos_control is the absorbance of the positive control wells.

Visualizations

Signaling Pathways and Workflows

Hemolysis_Mechanism cluster_membrane Erythrocyte Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins Phenoxyethanol This compound Phenoxyethanol->Lipid_Bilayer Interacts with Increased_Permeability Increased Permeability Disruption->Increased_Permeability Hemolysis Hemolysis (Hemoglobin Release) Increased_Permeability->Hemolysis Influencing_Factors cluster_compound Compound-Related cluster_sample Sample-Related cluster_experimental Experimental Conditions Hemolysis Hemolysis Concentration This compound Concentration Concentration->Hemolysis Incubation_Time Incubation Time Incubation_Time->Hemolysis RBC_Age RBC Age/ Source RBC_Age->Hemolysis Species Species Species->Hemolysis Temperature Temperature Temperature->Hemolysis Buffer Buffer Composition (pH, Osmolarity) Buffer->Hemolysis Handling Mechanical Stress (e.g., Mixing) Handling->Hemolysis

References

Technical Support Center: Optimizing 1-Phenoxyethanol Concentration to Reduce Cellular Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Phenoxyethanol in their experiments, achieving the desired preservative efficacy while minimizing cellular toxicity is a critical balance. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound in cell culture experiments?

A safe and effective concentration of this compound is highly cell-type dependent. For cosmetic applications, it is considered safe for use in humans at a maximum concentration of 1%.[1] However, in vitro studies have shown cytotoxic effects at lower concentrations. For instance, in human peripheral blood lymphocytes, a significant decrease in the mitotic index was observed at concentrations of 50 µg/mL and 25 µg/mL.[2] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: My cells are showing high toxicity even at low concentrations of this compound. What could be the cause?

Several factors could contribute to increased cellular sensitivity to this compound:

  • Cell Type Specificity: Different cell lines exhibit varying sensitivities. For example, human meibomian gland epithelial cells have shown toxicity at concentrations below those approved for cosmetic use.[3]

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is non-toxic to your cells.

  • Compound Stability: Ensure your this compound stock solution is properly stored and has not degraded, which could potentially lead to more toxic byproducts.

  • Culture Conditions: Suboptimal culture conditions, such as nutrient depletion or high cell density, can sensitize cells to chemical stressors.

Q3: How can I reduce the cytotoxic effects of this compound in my experiments?

If the primary goal is to utilize this compound for its preservative properties while minimizing its impact on cellular health for other experimental endpoints, consider the following strategies:

  • Optimize Concentration: The most straightforward approach is to determine the minimum inhibitory concentration (MIC) for microbial contamination in your system and use a concentration of this compound that is effective as a preservative but minimally toxic to your cells.

  • Co-treatment with Antioxidants: Since this compound has been shown to induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) may help mitigate its cytotoxic effects.

  • Use of Potentiating Agents: Combining this compound with a potentiating agent, such as ethylhexylglycerin, may allow for a lower, less toxic concentration of this compound to be used while maintaining preservative efficacy.[4]

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays

Table 1: Troubleshooting High Background in LDH Assays

Potential Cause Recommended Solution
High intrinsic LDH activity in serumUse heat-inactivated serum, reduce serum concentration, or use a serum-free medium during the assay.
Mechanical stress during handlingPipette gently and avoid excessive agitation of the plates.
Microbial contaminationRegularly check cultures for contamination. Use appropriate aseptic techniques.
Over-confluence of cellsSeed cells at an optimal density to avoid spontaneous cell death due to overcrowding.
Issue 2: Inconsistent Results in Cytotoxicity Assays

Table 2: Troubleshooting Inconsistent Results in MTT Assays

Potential Cause Recommended Solution
Incomplete formazan crystal dissolutionEnsure complete solubilization by using an appropriate solvent (e.g., DMSO, isopropanol) and allowing sufficient incubation time with gentle agitation.
Interference from phenol redUse phenol red-free medium during the MTT incubation step.
Variability in cell seedingEnsure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy.
Edge effects in multi-well platesAvoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxicity of a compound. The following table summarizes available IC50 values for this compound in various human cell lines.

Table 3: IC50 Values of this compound in Human Cell Lines

Cell LineAssayIC50 ValueReference
Human Peripheral Blood LymphocytesMitotic IndexSignificant decrease at 25 µg/mL[2]
Human Dermal Fibroblasts (HDFa)MTT & Neutral Red~0.200% (v/v)[5]
Human Keratinocytes (HaCaT)MTT & Neutral Red~0.200% (v/v)[5]
Human Liver Carcinoma (HepG2)MTT & Neutral Red~0.200% (v/v)[5]
Human Breast Adenocarcinoma (MCF-7)MTT5.13 µg/mL (for Bromelain, as a comparator)[6]
Human Lung Carcinoma (A549)MTT57.53 ± 1.54 µg/mL (for C. oleifera bud EE, as a comparator)[7]

Note: Data for MCF-7 and A549 cells are for comparator compounds and not directly for this compound, highlighting the need for specific testing in these cell lines.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway

This compound has been shown to affect the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3] Inhibition of this pathway can lead to apoptosis.

PI3K_Akt_Pathway Phenoxyethanol Phenoxyethanol Akt Akt Phenoxyethanol->Akt Inhibits Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PIP3->Akt Recruits and Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3B) Akt->Downstream_Targets Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Targets->Cell_Survival_Proliferation Promotes

PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Oxidative Stress and Nrf2 Pathway

This compound can induce oxidative stress, leading to the activation of the Nrf2 pathway, a key regulator of the antioxidant response.

Oxidative_Stress_Nrf2_Pathway Phenoxyethanol Phenoxyethanol ROS Reactive Oxygen Species (ROS) Phenoxyethanol->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes and Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Nrf2_translocation Nrf2 Nuclear Translocation Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation Nrf2->Nrf2_translocation Cul3 Cul3 Cul3->Keap1 Ubiquitination ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Induction of oxidative stress and Nrf2 pathway activation by this compound.
Experimental Workflow for Cytotoxicity Assessment

A logical workflow is essential for systematically assessing the cytotoxicity of this compound.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Toxicity Cell_Seeding Seed Cells in 96-well plate Phenoxyethanol_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->Phenoxyethanol_Treatment Incubation Incubate for 24, 48, 72h Phenoxyethanol_Treatment->Incubation Viability_Assay Perform MTT or Similar Viability Assay Incubation->Viability_Assay IC50_Determination Determine IC50 Value Viability_Assay->IC50_Determination Treat_IC50 Treat Cells with IC50 Concentration IC50_Determination->Treat_IC50 LDH_Assay LDH Assay for Membrane Integrity Treat_IC50->LDH_Assay ROS_Measurement ROS Measurement (e.g., DCFDA) Treat_IC50->ROS_Measurement Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treat_IC50->Apoptosis_Assay Mechanism_Elucidation Elucidate Mechanism of Cell Death LDH_Assay->Mechanism_Elucidation ROS_Measurement->Mechanism_Elucidation Apoptosis_Assay->Mechanism_Elucidation

A systematic workflow for assessing this compound cytotoxicity.

References

Degradation pathways of 1-Phenoxyethanol in acidic or alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the degradation of 1-phenoxyethanol under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and alkaline conditions?

A1: this compound is generally considered stable in the presence of acids and alkalis under normal storage conditions.[1] However, under forced degradation conditions, such as elevated temperatures and high concentrations of acids or bases, degradation can occur.[2] Studies have shown major degradation under acidic stress (e.g., 1 M HCl for 24 hours) and minor degradation under alkaline stress (e.g., 1 M NaOH for 4 hours).[2]

Q2: What are the primary degradation pathways for this compound in acidic conditions?

A2: Under acidic conditions, the degradation of this compound proceeds via an acid-catalyzed cleavage of the ether bond.[3] The most probable pathway is a bimolecular nucleophilic substitution (SN2) mechanism. This involves the protonation of the ether oxygen, followed by a nucleophilic attack of a water molecule on the less sterically hindered carbon of the ethylene glycol moiety. The primary degradation products are phenol and ethylene glycol.

Q3: What are the likely degradation products of this compound under alkaline conditions?

A3: Ethers are generally resistant to cleavage by bases. However, minor degradation has been observed under strong alkaline conditions and elevated temperatures. A possible, though less favorable, pathway could involve the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack to form a cyclic intermediate, which could then react with hydroxide ions. This could potentially lead to the formation of phenol and ethylene glycol. Another possibility is the Williamson ether synthesis in reverse, yielding sodium phenoxide and ethylene oxide, which would quickly be hydrolyzed to ethylene glycol in the aqueous basic solution.

Q4: Are there any specific safety precautions to consider when conducting these degradation studies?

A4: Yes. When working with strong acids (like HCl) and bases (like NaOH), appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All experiments should be performed in a well-ventilated fume hood. Phenol, a potential degradation product, is toxic and corrosive and should be handled with care.

Troubleshooting Guides

This section provides solutions to common problems encountered during the forced degradation analysis of this compound by High-Performance Liquid Chromatography (HPLC).

Problem Possible Cause(s) Troubleshooting Steps
No or minimal degradation observed under acidic/alkaline stress. - Insufficient stress conditions (concentration, temperature, or duration).- High stability of this compound under the applied conditions.- Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).- Increase the temperature of the reaction (e.g., to 60-80 °C).- Extend the duration of the stress testing.
Unexpected peaks in the chromatogram. - Impurities in the this compound starting material.- Contaminants from solvents, reagents, or glassware.- Secondary degradation of primary products.- Analyze a sample of the this compound standard without stress conditions to identify initial impurities.- Run a blank injection (mobile phase only) to check for system contamination.- Use high-purity solvents and reagents.- Analyze samples at different time points to monitor the formation and potential disappearance of degradation products.[4]
Poor peak shape (tailing or fronting) for this compound or its degradation products. - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation.- Secondary interactions with the stationary phase.- Adjust the mobile phase pH to ensure complete ionization or non-ionization of the analytes.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace it if necessary.- Use a column with end-capping or a different stationary phase to minimize silanol interactions.[5]
Inconsistent retention times. - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure the mobile phase is well-mixed and degassed.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Mass imbalance (sum of the main peak and degradation products is not close to 100%). - Co-elution of peaks.- Degradation products do not have a chromophore and are not detected by the UV detector.- Formation of volatile degradation products.- Adsorption of compounds onto vials or column.- Optimize the chromatographic method to improve the resolution between peaks.- Use a mass spectrometer (LC-MS) to detect non-UV active compounds.- Consider using a different detection method if volatile products are suspected.- Use inert vials and ensure proper sample preparation techniques.[6]

Experimental Protocols

Forced Degradation of this compound

1. Acidic Degradation:

  • Objective: To induce degradation of this compound under acidic conditions.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

    • Transfer a known volume of the stock solution into a reaction vial.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Cap the vial and place it in a water bath at 60 °C for 24 hours.[2]

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of 1 M sodium hydroxide (NaOH).

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

2. Alkaline Degradation:

  • Objective: To induce degradation of this compound under alkaline conditions.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Transfer a known volume of the stock solution into a reaction vial.

    • Add an equal volume of 1 M sodium hydroxide (NaOH).

    • Cap the vial and place it in a water bath at 60 °C for 4 hours.[2]

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate amount of 1 M hydrochloric acid (HCl).

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

HPLC Method for Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (e.g., in a gradient or isocratic elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Observations for this compound

Stress ConditionReagentTemperature (°C)Duration (hours)Observed DegradationPotential Degradation Products
Acidic 1 M HCl6024MajorPhenol, Ethylene Glycol
Alkaline 1 M NaOH604MinorPhenol, Ethylene Glycol

Visualizations

Degradation Pathways

Acidic_Degradation_Pathway PE This compound Protonated_PE Protonated This compound PE->Protonated_PE + H⁺ Phenol Phenol Protonated_PE->Phenol + H₂O EG Ethylene Glycol Protonated_PE->EG H2O H₂O Alkaline_Degradation_Pathway PE This compound Phenoxide Sodium Phenoxide PE->Phenoxide + NaOH EO Ethylene Oxide PE->EO EG Ethylene Glycol EO->EG + H₂O NaOH NaOH H2O H₂O Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Prepare this compound Stock Solution Acid_Stress Acidic Stress (1 M HCl, 60°C, 24h) Stock Solution->Acid_Stress Alkali_Stress Alkaline Stress (1 M NaOH, 60°C, 4h) Stock Solution->Alkali_Stress Neutralize Neutralize Samples Acid_Stress->Neutralize Alkali_Stress->Neutralize Dilute Dilute for HPLC Neutralize->Dilute HPLC_Analysis HPLC-UV Analysis Dilute->HPLC_Analysis Data_Evaluation Data Evaluation and Peak Identification HPLC_Analysis->Data_Evaluation

References

Technical Support Center: Overcoming Microbial Resistance to 1-Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering microbial resistance to 1-Phenoxyethanol in laboratory cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a broad-spectrum antimicrobial preservative used in pharmaceutical formulations, cosmetics, and vaccines.[1][2][3] Its primary mechanism of action involves disrupting the cell membrane of microorganisms, leading to increased permeability and leakage of cellular components like potassium ions.[4][5] At sub-bactericidal concentrations, it can also uncouple oxidative phosphorylation and inhibit enzymes such as malate dehydrogenase.[4]

Q2: What are the typical concentrations of this compound used in laboratory and product formulations?

A2: In cosmetic and topical pharmaceutical formulations, this compound is typically used at a concentration of 0.5% to 1.0%.[1][2][6] For some applications, such as a disinfectant for superficial wounds, a 2.2% solution or 2.0% cream has been used.[1] The maximum authorized concentration in cosmetic formulations in the European Union is 1.0%.[2]

Q3: My microbial culture is showing resistance to this compound. What are the common resistance mechanisms?

A3: Microbial resistance to this compound can arise from several mechanisms:

  • Efflux Pumps: Bacteria can actively pump this compound out of the cell using transporter proteins, preventing it from reaching its target.[7][8][9] This is a major mechanism of multidrug resistance.

  • Biofilm Formation: Microorganisms within a biofilm are embedded in a self-produced extracellular matrix, which can act as a physical barrier, preventing this compound from reaching the cells.[10][11][12] Bacteria within biofilms can be 10 to 1000 times more resistant to antimicrobials than their planktonic counterparts.[10][12]

  • Outer Membrane Alterations: Changes in the composition of the bacterial outer membrane can reduce the uptake of this compound.

Troubleshooting Guide

Problem: My culture of [Insert Microorganism Name] is not being inhibited by the standard concentration of this compound.

Step 1: Verify Experimental Conditions & Concentrations

Before assuming resistance, it's crucial to rule out experimental error.

Q4: How can I confirm that my experimental setup is correct?

A4:

  • Concentration Verification: Double-check your calculations and the preparation of your this compound stock and working solutions. Aqueous solutions can be prepared by shaking with hot water, followed by cooling.[1]

  • pH of Media: Ensure the pH of your culture medium is within the effective range for this compound (pH 3-12).[13]

  • Purity of this compound: Confirm the purity and stability of your this compound stock. It should be stored in a cool, dry place in a well-closed container.[1]

  • Inoculum Density: Ensure your microbial inoculum is at the correct density as specified in standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI).

Step 2: Determine the Minimum Inhibitory Concentration (MIC)

If experimental conditions are correct, the next step is to quantify the level of resistance.

Q5: What is a Minimum Inhibitory Concentration (MIC) and how do I determine it for this compound?

A5: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Determining the MIC will help you understand the extent of the resistance.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC of an antimicrobial agent.[14][15]

Materials:

  • Sterile 96-well microtiter plates

  • This compound stock solution

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Dilutions: Create a serial two-fold dilution of this compound in the broth medium across the wells of the 96-well plate.

  • Inoculate: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubate: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Read Results: The MIC is the lowest concentration of this compound in which no visible growth is observed.

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound for Various Microorganisms

MicroorganismMIC (%)MIC (µg/mL)Reference
Aspergillus niger ATCC 164040.32%3300[1][13]
Candida albicans ATCC 102310.32% - 0.54%5400[1][4][13]
Escherichia coli ATCC 87390.32%3600[1][13]
Pseudomonas aeruginosa ATCC 90270.32%3200[1][4][13]
Staphylococcus aureus ATCC 65380.64% - 0.85%8500[1][4][13]

Note: MIC values can vary depending on the strain and testing conditions.

Step 3: Strategies to Overcome Resistance

If the determined MIC is significantly higher than expected, consider the following strategies.

Q6: How can I enhance the efficacy of this compound against resistant microbes?

A6:

  • Combination Therapy (Synergy): this compound is often used in combination with other preservatives to broaden its spectrum of activity and overcome resistance.[1]

    • Ethylhexylglycerin: This combination is a popular alternative to traditional preservatives and shows a synergistic effect.[6][16]

    • Caprylyl Glycol: Often used with this compound to boost preservative activity.[13][16]

    • Chlorhexidine: The combination has an enhanced bacteriostatic action against E. coli and P. aeruginosa.[17]

    • Quaternary Ammonium Compounds (QACs): Combinations with QACs can show synergistic or additive effects against both planktonic and biofilm cultures.[18]

  • Efflux Pump Inhibitors (EPIs): While still largely in the research phase, EPIs can be used to block the efflux pumps that expel this compound from the cell, thereby restoring its activity.[7][8][19] Phenylalanine-arginine β-naphthylamide (PAβN) is a well-known experimental EPI.[7][19]

  • Biofilm Disruption: For biofilm-forming organisms, strategies to disrupt the biofilm matrix can increase the susceptibility to this compound. This can include the use of enzymes or other agents that degrade the extracellular polymeric substances.

Experimental Protocol: Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Materials:

  • Sterile 96-well microtiter plates

  • Stock solutions of this compound and the second test compound

  • Appropriate sterile broth medium

  • Standardized microbial inoculum

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare Dilutions: Create serial dilutions of this compound along the x-axis of the plate and serial dilutions of the second compound along the y-axis.

  • Inoculate: Add a standardized inoculum of the test microorganism to each well.

  • Incubate: Incubate the plate under appropriate conditions.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpret Results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 1: Additive

    • 1 < FIC Index ≤ 4: Indifference

    • FIC Index > 4: Antagonism

Visualizing Concepts

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

Microbial_Resistance_Mechanisms cluster_cell Microbial Cell Phenoxyethanol_Target Intracellular Target (e.g., Membrane, Enzymes) EffluxPump Efflux Pump Phenoxyethanol_Ext This compound (External) EffluxPump->Phenoxyethanol_Ext Pumps Out Phenoxyethanol_Ext->Phenoxyethanol_Target Enters Cell Biofilm Biofilm Matrix (Physical Barrier) Phenoxyethanol_Ext->Biofilm Blocked

Caption: Mechanisms of microbial resistance to this compound.

Troubleshooting_Workflow Start Resistance Observed Verify Verify Experimental Conditions Start->Verify MIC_Test Perform MIC Assay Verify->MIC_Test Conditions OK Reassess Reassess Experiment Verify->Reassess Error Found High_MIC Is MIC High? MIC_Test->High_MIC Synergy Test Synergy with Other Preservatives High_MIC->Synergy Yes High_MIC->Reassess No EPI Consider Efflux Pump Inhibitors Synergy->EPI Biofilm_Disrupt Investigate Biofilm Disruption EPI->Biofilm_Disrupt End Resistance Overcome Biofilm_Disrupt->End

Caption: Troubleshooting workflow for overcoming resistance.

Synergy_Pathway cluster_agents Combined Agents Phenoxyethanol This compound Resistance_Mech Resistance Mechanism (e.g., Efflux Pump) Phenoxyethanol->Resistance_Mech Targeted by Inhibition Inhibition of Microbial Growth Phenoxyethanol->Inhibition Enhanced Action Synergist Synergistic Agent (e.g., Ethylhexylglycerin, EPI) Synergist->Resistance_Mech Inhibits Resistance_Mech->Inhibition Overcome

References

Technical Support Center: 1-Phenoxyethanol Interference in Protein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering issues with 1-Phenoxyethanol in protein quantification assays. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve these specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my protein sample?

This compound is an organic compound, specifically a glycol ether and an aromatic ether, commonly used as a preservative in pharmaceutical formulations, cosmetics, and vaccines due to its bactericidal and germistatic properties.[1][2][3] It is often chosen as a less toxic alternative to sodium azide in biological buffers.[4] If you are working with protein samples derived from such formulations, it is likely that this compound is present and may interfere with your protein quantification experiments.

Q2: How does this compound interfere with different protein quantification assays?

The interference mechanism of this compound varies depending on the principle of the protein assay being used:

  • UV-Vis Spectroscopy (A280): This method is highly susceptible to interference from this compound. The aromatic phenyl group in the this compound molecule results in strong absorbance of ultraviolet (UV) light in the same region as tryptophan and tyrosine residues in proteins.[5][6] this compound exhibits absorbance maxima at approximately 269 nm and 275 nm, which directly overlaps with the 280 nm wavelength used for protein quantification, leading to falsely elevated protein concentration readings.[5]

  • Bicinchoninic Acid (BCA) Assay: The BCA assay relies on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a purple-colored product. While direct studies on this compound interference are limited, its chemical structure as a primary alcohol and an aromatic ether suggests a potential for interference.[2][6] Substances with reducing potential are known to interfere with the BCA assay, and under the assay's alkaline conditions, the hydroxyl group of this compound could potentially contribute to the reduction of Cu²⁺, leading to an overestimation of protein concentration.[7]

  • Bradford Assay: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[8][9] this compound, with its aromatic ring, possesses hydrophobic characteristics. This could lead to non-specific interactions with the Coomassie dye, potentially stabilizing the unbound form of the dye or interfering with its binding to proteins, which can result in inaccurate protein measurements.[8][10]

Troubleshooting Guide

If you suspect this compound is interfering with your protein quantification, follow this guide to diagnose and resolve the issue.

Problem 1: Inaccurate or Inconsistent Readings
Possible CauseRecommended Solution
Direct UV Absorbance (A280): this compound in the sample is absorbing at 280 nm.1. Use a Different Assay: Switch to a colorimetric assay like BCA or Bradford, which are less prone to direct spectral interference from this compound. 2. Blank Correction: If the concentration of this compound is known and consistent across all samples, prepare the blank and protein standards in a buffer containing the same concentration of this compound. This can help to subtract the background absorbance, but may not be perfectly accurate.
Colorimetric Assays (BCA, Bradford): this compound is chemically interacting with assay reagents.1. Sample Dilution: If the protein concentration is sufficiently high, diluting the sample can reduce the concentration of this compound to a non-interfering level.[11] 2. Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering this compound.[7][11] 3. Buffer Exchange: Employ dialysis or desalting columns to remove this compound from the sample.[7][11]
Problem 2: High Background Absorbance in Blank
Possible CauseRecommended Solution
Contamination of Blank: The blank solution contains this compound, leading to a high background reading.Prepare a Proper Blank: Ensure that the blank solution has the exact same buffer composition as the samples, including the same concentration of this compound, to accurately account for its contribution to the absorbance.
Assay Interference: this compound is reacting with the assay reagents in the absence of protein.Assess Interference Level: Prepare a series of solutions with varying concentrations of this compound in your assay buffer (without any protein) and measure the absorbance. This will help you determine the concentration at which interference becomes significant.

Experimental Protocols

Protocol 1: Acetone Precipitation to Remove this compound

This protocol is designed to precipitate protein from a sample, allowing for the removal of interfering substances like this compound from the supernatant.

Materials:

  • Protein sample containing this compound

  • Cold acetone (-20°C)

  • Microcentrifuge

  • Assay-compatible buffer for resuspension (e.g., PBS)

Procedure:

  • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add four times the sample volume of cold acetone (400 µL).

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant and discard the supernatant which contains the this compound.

  • Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the protein pellet in a known volume of an assay-compatible buffer.

  • Proceed with your chosen protein quantification assay.

Protocol 2: Buffer Exchange using a Desalting Column

This method is suitable for removing small molecules like this compound from protein samples.

Materials:

  • Protein sample containing this compound

  • Desalting column with an appropriate molecular weight cut-off (e.g., 5K MWCO)

  • Assay-compatible buffer

  • Centrifuge (for spin columns) or appropriate chromatography setup

Procedure:

  • Equilibrate the desalting column with your chosen assay-compatible buffer according to the manufacturer's instructions.

  • Apply your protein sample to the column.

  • Separate the protein from the this compound by centrifugation or gravity flow, again following the manufacturer's protocol.

  • Collect the eluate containing the purified protein, now in the new assay-compatible buffer.

  • Perform your protein quantification assay on the collected sample.

Data Presentation

The following table summarizes the potential interference of this compound in common protein quantification assays and the expected outcome of such interference.

AssayPrinciplePotential Interference from this compoundExpected Result
UV-Vis (A280) Measures absorbance of aromatic amino acids at 280 nm.The aromatic ring of this compound absorbs light near 280 nm.[5]Overestimation of protein concentration.
BCA Assay Protein reduces Cu²⁺ to Cu¹⁺, which is detected by BCA.The hydroxyl group may have reducing potential under alkaline conditions.Potential for overestimation of protein concentration.
Bradford Assay Coomassie dye binds to basic and aromatic amino acid residues.The aromatic ring may interact with the Coomassie dye.Unpredictable; could lead to either over- or underestimation depending on the nature of the interaction.

Visualizations

Below are diagrams illustrating the workflow for troubleshooting this compound interference and the logical relationship between the problem, its cause, and the solution.

Troubleshooting_Workflow cluster_start Start: Inaccurate Protein Quantification cluster_diagnosis Diagnosis cluster_solution Solution cluster_end End: Accurate Quantification start Suspected this compound Interference assay_type Identify Assay Type (UV-Vis, BCA, Bradford) start->assay_type run_control Run Control: Buffer + this compound (No Protein) assay_type->run_control change_assay Switch to a Less Susceptible Assay run_control->change_assay High background remove_interference Remove this compound (Precipitation, Dialysis) run_control->remove_interference High background correct_blank Use Corrected Blank and Standards run_control->correct_blank Consistent background end_point Accurate Protein Concentration change_assay->end_point remove_interference->end_point correct_blank->end_point

Caption: Troubleshooting workflow for this compound interference.

Logical_Relationship cluster_problem Problem cluster_cause Cause cluster_solution Solution problem_node Inaccurate Protein Measurement cause_node This compound Interference problem_node->cause_node is caused by solution_node 1. Change Assay Method 2. Remove Interferent 3. Correct with Blank cause_node->solution_node is resolved by

Caption: Logical relationship between problem, cause, and solution.

References

Technical Support Center: Improving the Solubility of 1-Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Phenoxyethanol in complex buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in buffers a concern?

This compound (C₈H₁₀O₂) is a glycol ether and aromatic alcohol widely used as a preservative in pharmaceutical, vaccine, and cosmetic formulations to prevent microbial growth.[1][2] Its efficacy relies on it being fully dissolved in the formulation. Issues like precipitation or cloudiness can compromise its antimicrobial activity, affect the stability of the final product, and indicate a failed formulation.

Q2: What are the general solubility properties of this compound?

This compound is a colorless, oily liquid with limited solubility in water but is miscible with many organic solvents.[1][3] It is generally effective and stable across a pH range of 3 to 10 and at temperatures up to 85°C.[4] Key physical and chemical properties are summarized in Table 1, and its solubility in various common solvents is listed in Table 2.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference(s)
Chemical Formula C₈H₁₀O₂ [1]
Molar Mass 138.166 g/mol [1][2]
Appearance Colorless, oily liquid [1][2]
Density ~1.102 g/cm³ [1][3]
Boiling Point ~247 °C [1]
Melting Point ~14 °C [5]

| pH Range (Activity) | 3 - 10 |[4] |

Table 2: Solubility of this compound in Various Solvents

Solvent Solubility Reference(s)
Water 0.5 - 2.67 g/100g (~0.5% - 2.67%) [4]
Ethanol Miscible [1][3]
Glycerin Miscible [1][4]
Propylene Glycol Miscible [4][6]
Acetone Miscible [1][3]
Diethyl Ether Soluble [1][3]

| Most Oils | Soluble |[4] |

Q3: Why is my this compound precipitating when added to a complex buffer?

Precipitation of this compound in a buffer system is typically due to one or more of the following factors:

  • Exceeding Solubility Limit: The concentration of this compound is above its saturation point in the specific buffer system. Its aqueous solubility is limited, generally up to about 2.67%.[4]

  • "Salting-Out" Effect: High concentrations of buffer salts (e.g., phosphates, sulfates) can decrease the solubility of non-electrolytes like this compound.[7][8] The salt ions hydrate, reducing the amount of available water molecules to solvate the this compound, causing it to separate from the solution.[8][9]

  • Temperature: The solubility of this compound can be temperature-dependent. Storing a saturated solution at a lower temperature (e.g., 4°C) can cause it to crystallize or precipitate.[10]

  • pH Shift: While this compound is stable over a wide pH range, extreme pH values or shifts can alter the overall formulation and affect the solubility of other components, which may indirectly impact this compound.[4]

  • Improper Mixing: Adding this compound too quickly or without adequate agitation can create localized high concentrations that exceed the solubility limit, leading to immediate precipitation.[11]

Q4: How can I increase the solubility of this compound in my aqueous buffer?

Several techniques can be employed to enhance solubility:

  • Co-solvency: This is one of the most effective methods. Adding a water-miscible organic solvent can significantly increase solubility.[12] Commonly used co-solvents that are miscible with this compound include Propylene Glycol, Glycerin, and Ethanol.[1][4] Small percentages of these can dramatically improve solubility.

  • Temperature Adjustment: Gently warming the buffer while dissolving this compound can increase its solubility. Aqueous solutions can be prepared by shaking with hot water, followed by cooling.[5] However, be cautious of precipitation upon cooling back to room or refrigerated temperatures.

  • Order of Addition: Always add the this compound slowly to the vigorously stirring buffer solution. This prevents localized supersaturation.[11]

  • Buffer Concentration: If the "salting-out" effect is suspected, try reducing the concentration of the buffer salts, if experimentally permissible.[13]

Table 3: Recommended Co-solvents for Enhancing this compound Solubility

Co-Solvent Properties Recommended Starting % (v/v)
Propylene Glycol Miscible with water and this compound. Commonly used in pharmaceutical formulations. 5 - 20%
Glycerin Miscible with water and this compound. A viscous co-solvent. 5 - 20%

| Ethanol | Miscible with water and this compound. Potent solubilizer, but volatility and potential for protein denaturation should be considered. | 5 - 15% |

Troubleshooting Guide

This guide addresses specific precipitation issues in a direct question-and-answer format.

Issue 1: The solution becomes cloudy or precipitation forms immediately upon adding this compound.

  • Possible Cause A: Localized Supersaturation. Dumping the oily this compound into the buffer concentrate creates a localized concentration far exceeding its solubility limit.

    • Solution: Add this compound very slowly, dropwise, to the full volume of the buffer while it is being vigorously stirred or vortexed. This ensures rapid dispersion.[11]

  • Possible Cause B: High Buffer Salt Concentration. The buffer salts are "salting out" the this compound. This is common with high-concentration phosphate or sulfate buffers.[7][14]

    • Solution: If possible, reduce the molarity of your buffer. Alternatively, prepare the formulation by first dissolving the this compound in a small amount of a co-solvent (see Table 3) before adding it to the stirring buffer.

Issue 2: The solution is clear initially but precipitates after being stored (e.g., overnight at 4°C).

  • Possible Cause: Temperature-Dependent Solubility. The solution was likely saturated or near-saturated at room temperature, and the decrease in temperature lowered the solubility of this compound below its concentration.[10]

    • Solution 1: If the protocol allows, store the solution at room temperature.

    • Solution 2: Re-dissolve the precipitate by gently warming the solution before use. However, this may not be suitable for all applications.

    • Solution 3: Reformulate with a slightly lower concentration of this compound or include a co-solvent to improve solubility at lower temperatures.

Issue 3: An oily layer or separate phase appears in the solution.

  • Possible Cause: Grossly Exceeded Solubility Limit. The amount of this compound added is well beyond its saturation point in the aqueous system, leading to phase separation rather than precipitation of a solid.

    • Solution: Re-calculate the required concentration, ensuring it does not exceed the typical limit of ~1% in most formulations, or the known aqueous solubility limit of ~2.67%.[4][15] If a higher concentration is required, a significant percentage of a co-solvent is necessary.

Visualization of Workflows

The following diagrams illustrate logical and experimental workflows for addressing solubility issues.

TroubleshootingWorkflow start Start: Precipitation Observed check_timing When did precipitation occur? start->check_timing immediate Immediate Precipitation check_timing->immediate Immediately delayed Delayed Precipitation (e.g., on storage) check_timing->delayed After Time / Storage check_mixing Was mixing rapid and continuous? immediate->check_mixing improve_mixing Solution: Improve mixing. Add dropwise to vortexing buffer. check_mixing->improve_mixing No check_salt Is buffer salt concentration high? check_mixing->check_salt Yes end_node Problem Resolved improve_mixing->end_node use_cosolvent Solution: 1. Reduce salt concentration. 2. Use a co-solvent (e.g., PG, Glycerin). check_salt->use_cosolvent Yes check_salt->end_node No use_cosolvent->end_node check_temp Was solution stored at low temperature? delayed->check_temp warm_solution Solution: 1. Store at RT if possible. 2. Gently warm to re-dissolve before use. check_temp->warm_solution Yes check_temp->end_node No reformulate Solution: Reformulate with lower concentration or add co-solvent. warm_solution->reformulate If problem persists reformulate->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Standard Method for Preparing a Solution of this compound in an Aqueous Buffer

This protocol details the recommended procedure to minimize precipitation risk.

Materials:

  • This compound

  • Buffer components (e.g., TRIS base, phosphate salts)

  • Deionized water

  • Co-solvent (e.g., Propylene Glycol), if required

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare the Buffer: Prepare the aqueous buffer solution at 80-90% of its final target volume. For example, for 1 L of final solution, prepare 800-900 mL of the buffer. Ensure all buffer salts are completely dissolved.

  • Stir the Buffer: Place the beaker on a magnetic stirrer and begin stirring at a speed sufficient to create a vortex.

  • Add this compound: Using a pipette, add the pre-calculated volume of this compound dropwise into the vortex of the stirring buffer. Note: If using a co-solvent, pre-mix the this compound with the co-solvent before this step.

  • Dissolve Completely: Continue stirring for 15-30 minutes, or until the solution is completely clear and no oily droplets are visible.

  • Adjust pH: If necessary, adjust the pH of the solution to the target value using an acid (e.g., HCl) or base (e.g., NaOH).

  • Bring to Final Volume: Quantitatively transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

  • Final Mix and Filtration: Invert the flask several times to ensure homogeneity. If required for the application, filter the final solution through a 0.22 µm syringe filter to sterilize and remove any microparticulates.

ExperimentalWorkflow start Start: Prepare Solution step1 1. Prepare buffer at 80-90% of final volume. start->step1 step2 2. Place on magnetic stirrer and create a vortex. step1->step2 decision Is a co-solvent required? step2->decision premix 2a. Pre-mix Phenoxyethanol with co-solvent. decision->premix Yes step3 3. Add Phenoxyethanol (or mixture) dropwise into the vortex. decision->step3 No premix->step3 step4 4. Stir until solution is completely clear. step3->step4 step5 5. Adjust pH to target value. step4->step5 step6 6. Transfer to volumetric flask and add water to final volume. step5->step6 step7 7. Mix and filter (e.g., 0.22 µm) if needed. step6->step7 end_node End: Clear, Stable Solution step7->end_node

Caption: Experimental workflow for preparing a this compound solution.

References

Technical Support Center: Minimizing the Impact of 1-Phenoxyethanol on Enzyme Activity in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential inhibitory effects of 1-Phenoxyethanol in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my sample?

A1: this compound (also known as ethylene glycol monophenyl ether) is a glycol ether commonly used as a preservative in a wide range of products, including pharmaceuticals, cosmetics, and some biological reagents, to prevent microbial growth. Its presence in your sample is likely to maintain the stability and shelf-life of one or more of the components.

Q2: How can this compound interfere with my enzyme assay?

A2: this compound can interfere with enzyme assays through several mechanisms:

  • Direct Enzyme Inhibition: At higher concentrations, it can cause denaturation of the enzyme's protein structure, leading to a loss of activity. At lower, preservative-level concentrations, it is thought to disrupt cytoplasmic membrane integrity and oxidative phosphorylation, though the direct impact on isolated enzymes can vary.

  • Alteration of Protein Conformation: Even at concentrations that do not cause full denaturation, this compound may induce subtle conformational changes in the enzyme, affecting its catalytic efficiency.

  • Interference with Assay Signal: As an aromatic compound, this compound has the potential to interfere with absorbance-based assays by absorbing light in the UV range. It may also affect fluorescence-based assays through quenching or autofluorescence.

  • Non-specific Effects: Like other alcohols and solvents, it can alter the polarity of the assay buffer, which may indirectly affect enzyme activity and stability.

Q3: At what concentration is this compound likely to become a problem?

A3: The problematic concentration of this compound is highly dependent on the specific enzyme and the assay conditions. In cosmetic and pharmaceutical preparations, its concentration is often limited to 1% (w/v), which is approximately 72 mM. One study demonstrated that at 10 mM, this compound caused a decrease in the activity of catalase and superoxide dismutase due to "enzymatic structure deformation". It is recommended to determine the inhibitory concentration for your specific enzyme empirically.

Q4: Are there alternatives to this compound that are less likely to interfere with my assay?

A4: Yes, several alternatives are used in various applications, though their compatibility with your specific assay must be verified. Some options include other preservatives like sodium azide (use with caution as it strongly inhibits metalloenzymes), or natural alternatives like caprylyl glycol or pentylene glycol, which are often used in cosmetic formulations. For laboratory preparations, sterile filtering and aseptic technique are often the best ways to avoid the need for preservatives.

Q5: How can I remove this compound from my sample?

A5: Several methods can be used to remove small molecules like this compound from protein samples. The most common and effective methods are dialysis and buffer exchange chromatography (also known as desalting).

Troubleshooting Guide

This guide addresses common issues encountered when this compound is a suspected interferent in an enzyme assay.

Observed Problem Potential Cause Troubleshooting Steps
Lower than expected enzyme activity Direct inhibition or denaturation of the enzyme by this compound.1. Determine the final concentration of this compound in your assay. 2. Perform a dose-response experiment: Test a range of this compound concentrations in your assay to determine its IC50 for your enzyme.3. Run a "no-enzyme" control: This will help determine if this compound is interfering with the assay signal itself.4. Remove this compound: Use dialysis or buffer exchange to remove it from your enzyme preparation (see protocols below).
High background signal or inconsistent readings Interference of this compound with the assay's detection method (absorbance or fluorescence).1. Measure the absorbance/fluorescence of this compound alone in your assay buffer at the detection wavelength.2. Run a "no-substrate" control with the enzyme and this compound to see if it causes a signal change in the absence of a reaction.3. If interference is confirmed, consider switching to an alternative detection method or removing the this compound.
Assay results are not reproducible Variable concentrations of this compound in different sample preparations or instability of the enzyme in its presence.1. Ensure consistent sample preparation to maintain a constant final concentration of this compound.2. Assess enzyme stability: Pre-incubate your enzyme with and without this compound for the duration of your assay and then measure the remaining activity.

Quantitative Data on this compound's Impact on Enzyme Activity

The following table summarizes data from a study on the effect of this compound on the antioxidant enzymes Catalase (CAT) and Superoxide Dismutase (SOD).

EnzymeOrganism/SystemThis compound ConcentrationObserved Effect on ActivityReference
Catalase (CAT)Allium cepa (onion) root cells2.5 mM and 5.0 mMIncreased activity (likely due to oxidative stress)
10 mMDecreased activity
Superoxide Dismutase (SOD)Allium cepa (onion) root cells2.5 mM and 5.0 mMIncreased activity
10 mMDecreased activity

Experimental Protocols

Protocol 1: Dialysis for Removal of this compound

Objective: To remove this compound from a protein sample using a semi-permeable membrane.

Materials:

  • Protein sample containing this compound

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa, 10 kDa)

  • Dialysis clips

  • Large beaker (e.g., 1-2 L)

  • Stir plate and stir bar

  • Dialysis buffer (the final buffer you want your protein to be in)

Procedure:

  • Prepare the Dialysis Tubing: Cut the required length of dialysis tubing and hydrate it in the dialysis buffer according to the manufacturer's instructions.

  • Secure One End: Tightly close one end of the tubing with a dialysis clip.

  • Load the Sample: Pipette your protein sample into the open end of the dialysis tubing, leaving some space at the top.

  • Secure the Second End: Remove excess air and seal the second end with another clip.

  • Begin Dialysis: Place the sealed dialysis bag into the beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate with a stir bar and stir gently at 4°C.

  • Buffer Changes: Allow dialysis to proceed for 2-4 hours. Change the dialysis buffer. Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is recommended for complete removal.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover your protein sample.

Protocol 2: Buffer Exchange using a Desalting Column

Objective: To quickly exchange the buffer and remove this compound from a protein sample using size-exclusion chromatography.

Materials:

  • Protein sample containing this compound

  • Pre-packed desalting column (e.g., PD-10)

  • Final desired buffer

  • Collection tubes

Procedure:

  • Equilibrate the Column: Remove the storage solution from the desalting column and equilibrate it with your final desired buffer according to the manufacturer's instructions. This typically involves passing several column volumes of the new buffer through the column.

  • Load the Sample: Apply your protein sample to the top of the column.

  • Elute the Protein: Add your final buffer to the column. The larger protein molecules will pass through the column more quickly and elute first. Small molecules like this compound will enter the pores of the chromatography resin and elute later.

  • Collect Fractions: Collect the eluting fractions. Your protein will be in the initial fractions. You can monitor the protein elution using a spectrophotometer at 280 nm.

  • Pool Fractions: Pool the fractions containing your purified protein.

Diagrams

Experimental_Workflow Workflow for Addressing this compound Interference start Enzyme assay shows inhibition or inconsistency check_concentration Determine final concentration of this compound in assay start->check_concentration dose_response Perform dose-response experiment (IC50 determination) check_concentration->dose_response control_exp Run control experiments (no-enzyme, no-substrate) check_concentration->control_exp interference_source Identify source of interference dose_response->interference_source control_exp->interference_source direct_inhibition Direct Enzyme Inhibition interference_source->direct_inhibition Inhibition observed signal_interference Assay Signal Interference interference_source->signal_interference Signal change in controls remove_phenoxy Remove this compound (Dialysis or Buffer Exchange) direct_inhibition->remove_phenoxy signal_interference->remove_phenoxy If optimization fails optimize_assay Optimize assay parameters (e.g., change wavelength) signal_interference->optimize_assay re_assay Re-run enzyme assay with purified sample remove_phenoxy->re_assay end Problem Resolved re_assay->end optimize_assay->end

Caption: Troubleshooting workflow for this compound interference.

Removal_Methods Methods for this compound Removal start Sample containing Enzyme and this compound method_choice Choose Removal Method start->method_choice dialysis Dialysis (Slow, for larger volumes) method_choice->dialysis Time not critical buffer_exchange Buffer Exchange / Desalting (Fast, for smaller volumes) method_choice->buffer_exchange Speed is important dialysis_steps 1. Sample in dialysis bag 2. Immerse in large buffer volume 3. Multiple buffer changes dialysis->dialysis_steps buffer_exchange_steps 1. Equilibrate column 2. Load sample 3. Elute with new buffer buffer_exchange->buffer_exchange_steps end Enzyme in this compound-free buffer dialysis_steps->end buffer_exchange_steps->end

Caption: Comparison of this compound removal methods.

Stability testing issues for formulations containing 1-Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with formulations containing 1-Phenoxyethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of this compound in a formulation?

A1: this compound (Phenoxyethanol) is a versatile ingredient primarily used as an antimicrobial preservative in cosmetics, personal care, and pharmaceutical products.[1][2][3][4] Its main role is to inhibit the growth of bacteria (especially Gram-negative), yeast, and mold, thereby preventing product spoilage and ensuring consumer safety.[1][2] It can also function as a solvent, a stabilizer for perfumes, and a fixative agent.[1][5]

Q2: What is the typical concentration range for this compound as a preservative?

A2: The typical and recommended usage level for phenoxyethanol in finished cosmetic and pharmaceutical products is up to 1.0%.[1] In the European Union and Japan, its concentration in cosmetics is legally restricted to a maximum of 1.0%.[3][6][7]

Q3: Over what pH and temperature ranges is this compound generally stable?

A3: Phenoxyethanol is known for its stability across a wide range of conditions. It is effective and stable across a broad pH range, typically between 3 and 10.[8] It also exhibits good thermal stability, remaining stable at temperatures up to 85°C (185°F), which allows for its inclusion in various manufacturing processes, including those involving heat.[8][9]

Q4: Can this compound interact with other formulation components?

A4: Yes, interactions can occur. The antimicrobial efficacy of phenoxyethanol can be diminished by interactions with nonionic surfactants, particularly highly ethoxylated compounds.[8][10] It may also be absorbed by certain plastics like polyvinyl chloride (PVC).[10] Conversely, its preservative activity can be boosted by the inclusion of chelating agents like EDTA.[11]

Q5: Is this compound considered safe in formulations?

A5: Yes, when used within the recommended concentration limit of 1.0%, phenoxyethanol is considered safe for use in cosmetic and pharmaceutical products by regulatory bodies worldwide, including in the EU and Japan.[3][7] However, in some individuals, it has been linked to skin irritation and allergic reactions like eczema or hives.[4][5][12]

Troubleshooting Guide

Issue 1: Loss of Preservative Efficacy During Stability Testing

You observe microbial growth in your formulation during a stability study, even though it contains this compound.

Potential Causes & Troubleshooting Steps

  • Sub-optimal Concentration: The concentration of phenoxyethanol may be too low to be effective against the specific microbial challenge. Phenoxyethanol's efficacy against mold can be variable, and it is often combined with other preservatives for broad-spectrum protection.

    • Action: Verify the concentration of phenoxyethanol using a validated analytical method (e.g., HPLC). Consider increasing the concentration, ensuring it does not exceed the 1.0% regulatory limit. Evaluate combining it with other preservatives to enhance its spectrum of activity.

  • pH Shift: The pH of your formulation may have shifted outside the optimal range for phenoxyethanol's activity (pH 3-10).[8]

    • Action: Measure the pH of the stability samples. If it has shifted, investigate the cause (e.g., degradation of another ingredient) and consider adjusting the buffering capacity of the formulation.

  • Interaction with Excipients: Phenoxyethanol's availability may be reduced due to interactions.

    • Cause: High concentrations of ethoxylated non-ionic surfactants can entrap phenoxyethanol within micelles, reducing its effective concentration in the aqueous phase where microbial growth occurs.[10][13]

    • Action: Review the formulation for high levels of such surfactants. Consider reducing their concentration or selecting an alternative surfactant. Preservative efficacy testing (PET) should be performed on the final formulation to confirm effectiveness.

  • Phase Partitioning: In emulsions, phenoxyethanol can partition into the oil phase, reducing its concentration in the water phase where it is needed to prevent microbial growth.[13][14]

    • Action: The partitioning behavior depends on the lipophilicity of the oil phase.[13] Adding polyols like glycerin or propylene glycol can help retain phenoxyethanol in the aqueous phase.[14] Modifying the oil phase or the emulsifier system may be necessary.

Troubleshooting Workflow for Loss of Efficacy

Start Microbial Growth Detected CheckConc Verify Phenoxyethanol Concentration (HPLC) Start->CheckConc ConcLow Concentration Below Target? CheckConc->ConcLow IncreaseConc Increase Concentration (Max 1.0%) or Add Booster ConcLow->IncreaseConc Yes CheckpH Measure Formulation pH ConcLow->CheckpH No End Re-test Preservative Efficacy IncreaseConc->End pHShift pH outside 3-10 range? CheckpH->pHShift AdjustBuffer Adjust Buffer System pHShift->AdjustBuffer Yes ReviewExcipients Review Excipients for Incompatibilities pHShift->ReviewExcipients No AdjustBuffer->End ExcipientIssue High Ethoxylated Surfactants or PVC contact? ReviewExcipients->ExcipientIssue ReformulateExcipient Reformulate Surfactant System or Change Packaging ExcipientIssue->ReformulateExcipient Yes CheckPartitioning Evaluate Oil/Water Partitioning (Emulsions) ExcipientIssue->CheckPartitioning No ReformulateExcipient->End PartitioningIssue Suspected Partitioning to Oil Phase? CheckPartitioning->PartitioningIssue AdjustPolarity Add Polyols or Modify Oil Phase PartitioningIssue->AdjustPolarity Yes PartitioningIssue->End No AdjustPolarity->End PE This compound Oxidation Oxidation (e.g., air, light) PE->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base) PE->Hydrolysis Anaerobic Anaerobic Degradation (Microbial) PE->Anaerobic Aldehyde Phenoxyacetaldehyde Oxidation->Aldehyde Phenol Phenol Hydrolysis->Phenol EthyleneGlycol Ethylene Glycol Hydrolysis->EthyleneGlycol Anaerobic->Phenol Acetaldehyde Acetaldehyde Anaerobic->Acetaldehyde Acid Phenoxyacetic Acid Aldehyde->Acid Start Objective: Quantify Phenoxyethanol SelectColumn Select Column (e.g., C18) Start->SelectColumn OptimizeMP Optimize Mobile Phase (ACN/Water, pH) SelectColumn->OptimizeMP SetParams Set Flow Rate, Temp, Detection Wavelength (270nm) OptimizeMP->SetParams PrepareSamples Prepare Standard & Formulation Samples SetParams->PrepareSamples RunInitial Initial Chromatographic Run PrepareSamples->RunInitial CheckPeak Adequate Peak Shape & Resolution? RunInitial->CheckPeak CheckPeak->OptimizeMP No Validation Perform Method Validation (ICH Q2(R1)) CheckPeak->Validation Yes Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision FinalMethod Final Validated Method Precision->FinalMethod

References

Addressing phase separation in emulsions stabilized with 1-Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering phase separation in emulsions where 1-Phenoxyethanol is used as a preservative or co-stabilizer.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my emulsion?

A1: this compound is primarily a broad-spectrum preservative, effective against a wide range of gram-positive and gram-negative bacteria, yeast, and mold.[1][2][3] It is used to ensure the microbiological stability and safety of your product.[4] While its main function is preservation, it also possesses some mild emulsifying or stabilizing properties, helping to lower the interfacial tension between the oil and water phases.[1] However, it is not typically strong enough to be the sole emulsifier in a stable emulsion.

Q2: My emulsion is separating. Could this compound be the cause?

A2: While this compound is generally compatible with most cosmetic ingredients, it can sometimes contribute to emulsion instability.[1] Phase separation in your emulsion is more likely due to a combination of factors. However, the concentration of this compound and its interaction with other ingredients can influence the overall stability. In some formulations, preservatives like phenoxyethanol can reduce the viscosity, which might contribute to instability.[5]

Q3: At what concentration should I use this compound?

A3: The recommended usage level for this compound is typically between 0.75% and 1.5%. However, in the European Union and Japan, its concentration in cosmetic products is restricted to a maximum of 1%.[1][6] It is crucial to adhere to these regulatory limits. Using a concentration that is too low may not provide adequate preservation, while an excessively high concentration is not compliant with regulations and may increase the risk of skin sensitization, although it is considered a rare sensitizer.[7]

Q4: How do pH and temperature affect emulsions containing this compound?

A4: this compound is stable and effective over a broad pH range, typically from 4 to 10.[1] It also maintains its stability at elevated temperatures, up to around 85°C. However, the overall stability of your emulsion is highly dependent on the pH and temperature sensitivity of your primary emulsifiers and other ingredients. Extreme pH values or temperatures can lead to the degradation of other components, causing the emulsion to break.

Q5: Can the presence of electrolytes in my formulation affect stability with this compound?

A5: Yes, electrolytes can have a significant and complex impact on emulsion stability. The addition of salts can either enhance or decrease emulsion stability depending on the specific emulsifier system and the concentration of the electrolyte. In some cases, electrolytes can increase the adsorption of the emulsifier at the oil-water interface, leading to a more stable emulsion. In other instances, they can disrupt the stabilizing layer around the droplets, causing flocculation and coalescence.

Troubleshooting Guide for Phase Separation

If you are experiencing phase separation (creaming, coalescence, or breaking) in your emulsion containing this compound, follow this troubleshooting guide.

Step 1: Initial Assessment and Observation

Before making any changes to your formulation, carefully observe the type of phase separation occurring.

  • Creaming: The dispersed phase droplets migrate to the top or bottom of the emulsion, forming a concentrated layer. This is often reversible by shaking.

  • Flocculation: The dispersed droplets clump together without merging. This can be a precursor to coalescence.

  • Coalescence: The dispersed droplets merge to form larger droplets, leading to a visible oil or water layer. This is generally irreversible.

Use a microscope to observe the droplet size and distribution. An increase in droplet size over time is a clear indicator of coalescence.

Step 2: Review Formulation Components

Evaluate the compatibility and concentration of all ingredients in your formulation.

  • Emulsifier System: Is your primary emulsifier suitable for the oil and water phases? Is the concentration sufficient? Sometimes a combination of emulsifiers can improve stability.

  • Oil-to-Water Ratio: An imbalance in the oil and water phases can lead to instability.

  • This compound Concentration: While it has some emulsifying properties, relying on it for primary stabilization is not recommended. Ensure its concentration is within the recommended range (typically up to 1%).

  • Other Ingredients: Are there any ingredients that could be interacting negatively with the emulsifier or this compound? High concentrations of certain surfactants can inactivate phenoxyethanol.[1]

Step 3: Systematic Investigation of Key Parameters

If the cause of instability is not immediately apparent, a systematic investigation of critical parameters is recommended. The following tables provide hypothetical data to illustrate the expected trends when troubleshooting.

Table 1: Effect of this compound Concentration on Emulsion Stability

This compound Conc. (%)Visual Appearance (after 24h)Mean Droplet Size (µm)Zeta Potential (mV)Viscosity (cP)
0.5Slight creaming5.2-25.11500
1.0Homogeneous3.5-30.51800
1.5Homogeneous3.3-32.81750
  • Interpretation: In this hypothetical scenario, increasing the concentration from 0.5% to 1.0% improves stability, as indicated by a smaller droplet size and a more negative zeta potential (stronger repulsion between droplets). A further increase to 1.5% shows marginal improvement but may not be necessary and could exceed regulatory limits.

Table 2: Effect of pH on Emulsion Stability (with 1.0% this compound)

pHVisual Appearance (after 24h)Mean Droplet Size (µm)Zeta Potential (mV)
4.0Phase separation15.8-15.2
6.0Homogeneous3.6-31.0
8.0Slight creaming6.1-22.4
  • Interpretation: This table illustrates that even though this compound is stable over a wide pH range, the overall emulsion stability can be highly pH-dependent, likely due to the properties of the primary emulsifier. The optimal pH for this hypothetical emulsion is around 6.0.

Table 3: Effect of Electrolyte (NaCl) Concentration on Emulsion Stability (with 1.0% this compound at pH 6.0)

NaCl Conc. (mM)Visual Appearance (after 24h)Mean Droplet Size (µm)Zeta Potential (mV)
0Homogeneous3.5-30.5
50Homogeneous3.2-28.1
150Phase separation12.4-10.3
  • Interpretation: Low concentrations of NaCl may slightly improve stability by reducing the droplet size. However, higher concentrations can screen the electrostatic repulsion between droplets (as shown by the decrease in the magnitude of the zeta potential), leading to instability and phase separation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess emulsion stability.

Protocol 1: Preparation of a Model Oil-in-Water (O/W) Emulsion

This protocol can be used as a starting point to investigate the impact of different ingredients and parameters on emulsion stability.

Materials:

  • Oil Phase:

    • Mineral Oil: 20%

    • Primary Emulsifier (e.g., Polysorbate 80): 5%

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • This compound: 0.5% - 1.5% (variable for testing)

    • pH adjuster (e.g., citric acid or sodium hydroxide)

    • Electrolyte (e.g., NaCl) (optional, for testing)

Equipment:

  • Beakers

  • Water bath or hot plate

  • High-shear homogenizer

  • Propeller stirrer

  • Calibrated balance

  • pH meter

Procedure:

  • Phase Preparation:

    • In one beaker, combine the oil phase ingredients (Mineral Oil and Polysorbate 80).

    • In a separate beaker, combine the aqueous phase ingredients (Deionized Water and this compound). If testing the effect of pH or electrolytes, adjust the pH or add the electrolyte to the aqueous phase at this stage.

  • Heating: Heat both the oil and aqueous phases separately to 70-75°C. Stir both phases until all components are fully dissolved and uniform.

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase while stirring with a propeller stirrer. Once the addition is complete, homogenize the mixture at high speed for 3-5 minutes to form a fine emulsion.

  • Cooling: Continue stirring the emulsion with a propeller stirrer at a moderate speed while allowing it to cool down to room temperature.

  • Finalization: Once the emulsion has cooled, perform the necessary quality control and stability tests.

Protocol 2: Accelerated Stability Testing

Accelerated stability testing is used to predict the long-term stability of an emulsion in a shorter period.

  • Centrifugation:

    • Place 10 mL of the emulsion in a graduated centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Observe for any phase separation, and measure the volume of the separated layer. A stable emulsion should show no separation.

  • Freeze-Thaw Cycling:

    • Place a sample of the emulsion at -10°C for 24 hours.

    • Allow the sample to thaw at room temperature (25°C) for 24 hours. This completes one cycle.

    • Repeat this for at least three cycles.

    • After each cycle, visually inspect the emulsion for any signs of phase separation, changes in texture, or crystal growth.

  • High-Temperature Stability:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C and 50°C) for a period of one to three months.

    • At regular intervals (e.g., weekly), withdraw samples and evaluate their physical properties (visual appearance, viscosity, droplet size).

Protocol 3: Droplet Size and Zeta Potential Analysis

These measurements provide quantitative data on the physical stability of the emulsion.

  • Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for analysis by Dynamic Light Scattering (DLS) for droplet size and Electrophoretic Light Scattering (ELS) for zeta potential. The exact dilution will depend on the instrument being used.

  • Measurement:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • For droplet size analysis, the instrument will measure the fluctuations in scattered light to determine the size distribution of the emulsion droplets.

    • For zeta potential analysis, an electric field is applied, and the velocity of the droplets is measured to determine their electrophoretic mobility, which is then converted to the zeta potential.

    • Perform at least three measurements for each sample and report the average values.

Visualizations

Emulsion_Stabilization_Mechanism Mechanism of emulsion stabilization. cluster_oil Oil Droplet cluster_water Water Phase Oil Water Emulsifier Emulsifier Emulsifier->Oil Lipophilic Tail Emulsifier->Water Hydrophilic Head Phenoxyethanol This compound Phenoxyethanol->Oil Phenoxyethanol->Water

Caption: Role of emulsifier and this compound at the oil-water interface.

Troubleshooting_Workflow Start Phase Separation Observed Observe Characterize Instability (Creaming, Coalescence) Start->Observe Review Review Formulation - Emulsifier - Phase Ratio - Phenoxyethanol Conc. Observe->Review Hypothesize Formulate Hypothesis (e.g., Insufficient Emulsifier, Incorrect pH) Review->Hypothesize Modify Modify Formulation (One Variable at a Time) Hypothesize->Modify Test Perform Stability Tests - Visual - Centrifugation - Droplet Size Modify->Test Analyze Analyze Results Test->Analyze Stable Emulsion Stable Analyze->Stable Problem Solved Unstable Emulsion Unstable Analyze->Unstable Problem Persists Unstable->Hypothesize

Caption: A systematic workflow for troubleshooting emulsion phase separation.

Logical_Relationships cluster_factors Influencing Factors cluster_properties Emulsion Properties Phenoxyethanol_Conc Phenoxyethanol Concentration Viscosity Viscosity Phenoxyethanol_Conc->Viscosity pH pH Zeta_Potential Zeta Potential pH->Zeta_Potential Temperature Temperature Temperature->Viscosity Electrolytes Electrolytes Electrolytes->Zeta_Potential Emulsifier_System Emulsifier System Droplet_Size Droplet Size Emulsifier_System->Droplet_Size Emulsifier_System->Zeta_Potential Stability Emulsion Stability Droplet_Size->Stability Zeta_Potential->Stability Viscosity->Stability

Caption: Key factors influencing emulsion properties and overall stability.

References

Technical Support Center: The Use of 1-Phenoxyethanol for Long-Term Sample Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1-Phenoxyethanol as a preservative for various biological samples intended for long-term storage and subsequent molecular analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a preservative?

A1: this compound is a broad-spectrum antimicrobial agent effective against gram-negative and gram-positive bacteria, as well as yeasts and molds. Its preservative action is attributed to its ability to inhibit DNA and RNA synthesis in microorganisms[1][2]. It also enhances the permeability of cell membranes to potassium ions, further disrupting microbial viability.

Q2: What is the recommended concentration of this compound for sample preservation?

A2: The optimal concentration of this compound can vary depending on the sample type and the intended downstream applications. For long-term preservation of anatomical specimens, concentrations of 1% to 2% in aqueous solutions have been used successfully. In cosmetic and some pharmaceutical formulations, it is typically used at concentrations up to 1%[3]. For molecular preservation, starting with a 1% solution is a common recommendation, though optimization for your specific sample type is advised.

Q3: How long can I store samples in this compound?

A3: Studies on anatomical specimens have shown that tissues can be preserved for up to 10 years in 1% this compound, with good preservation of macroscopic and microscopic structures for at least 5 years. For molecular applications, the long-term stability of nucleic acids and a broad range of proteins has not been extensively documented. One study has shown that certain proteins can be preserved for at least two weeks at room temperature[4]. It is recommended to conduct time-course validation studies for your specific samples and target molecules.

Q4: Is this compound a fixative?

A4: No, this compound is a preservative, not a fixative. It prevents microbial growth but does not cross-link proteins to preserve tissue architecture in the same way as formaldehyde. For applications requiring detailed histological analysis alongside molecular studies, initial fixation with a cross-linking agent may be necessary before transfer to this compound for long-term storage.

Q5: Can I use this compound for preserving samples for DNA and RNA extraction?

A5: While this compound is effective at preventing microbial growth that would degrade nucleic acids, its direct impact on the long-term integrity of DNA and RNA within the sample is not well-documented with quantitative data like RIN values or DNA fragment analysis. It is known to inhibit DNA and RNA synthesis in microorganisms, but its effect on endogenous nucleases within a tissue sample is less clear[2]. It is crucial to perform pilot studies to assess the quality and yield of nucleic acids from samples stored in this compound for your specific application.

Q6: How does this compound affect protein integrity?

A6: Limited studies suggest that this compound can preserve the integrity and enzymatic activity of some proteins for at least two weeks at room temperature[4]. However, comprehensive data on its effect on a wide range of proteins, especially for sensitive applications like mass spectrometry, is lacking. For proteomic studies, it is advisable to validate the preservation of your specific proteins of interest.

Data on this compound for Sample Preservation

Due to a lack of extensive studies on this compound for preserving samples for molecular analysis, a comprehensive quantitative data table is not available. The following table summarizes the available information. Researchers are strongly encouraged to perform their own validation studies.

ParameterConcentrationSample TypeDurationOutcomeCitation
Protein Preservation Dilute SolutionChicken Heart & Skeletal MuscleAt least 2 weeks at room temperatureSerum albumin, lactate dehydrogenase, and malate dehydrogenase remained detectable and appeared identical to fresh tissue.[4]
Anatomical Preservation 1%Human Anatomical SpecimensUp to 10 yearsTissues remained soft and flexible with good color retention. Fungal attacks were rare.
Microscopical Structure 1%Human Anatomical SpecimensAt least 5 yearsSatisfactory preservation of most tissue structures.
Cytotoxicity 25 and 50 μg/mLHuman LymphocytesNot specifiedShowed a slight cytotoxic effect (decrease in mitotic index).[5]
Genotoxicity 12.5, 25, and 50 μg/mLHuman LymphocytesNot specifiedDid not exhibit genotoxic effects (clastogenic and aneugenic).[5]

Experimental Protocols

The following are general protocols and should be optimized for your specific needs.

Protocol 1: Preservation of Tissue Biopsies for Nucleic Acid and Protein Extraction

Materials:

  • 1% (w/v) this compound in sterile phosphate-buffered saline (PBS)

  • Sterile, RNase-free conical tubes

  • Sterile forceps and scalpel

Procedure:

  • Excise the tissue biopsy using sterile instruments.

  • If desired, a small portion of the tissue can be snap-frozen in liquid nitrogen as a control.

  • Place the fresh tissue sample into a sterile conical tube.

  • Add a sufficient volume of 1% this compound solution to completely immerse the tissue (a 10:1 volume-to-tissue weight ratio is recommended).

  • Ensure the tissue is fully submerged. For larger samples, they may need to be cut into smaller pieces (e.g., <0.5 cm in one dimension).

  • Store the sample at 4°C for long-term preservation. For shorter periods (up to one week), room temperature may be acceptable, but this should be validated.

  • For nucleic acid or protein extraction, remove the tissue from the this compound solution and briefly wash with sterile PBS before proceeding with your standard extraction protocol.

Protocol 2: Preservation of Adherent Cell Cultures for Molecular Analysis

Materials:

  • 1% (w/v) this compound in sterile PBS

  • Cell scrapers

  • Sterile conical tubes

Procedure:

  • Aspirate the culture medium from the adherent cells.

  • Wash the cell monolayer once with sterile PBS.

  • Add a minimal volume of 1% this compound solution to cover the cell monolayer.

  • Gently scrape the cells from the surface of the culture dish.

  • Transfer the cell suspension to a sterile conical tube.

  • Centrifuge at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.

  • Remove the supernatant and resuspend the cell pellet in a fresh aliquot of 1% this compound solution for storage.

  • Store the cell suspension at 4°C.

  • Prior to extraction, pellet the cells by centrifugation, remove the supernatant, and wash the pellet with sterile PBS.

Troubleshooting Guide

Issue 1: Low Yield of DNA/RNA

  • Possible Cause: Incomplete cell lysis.

    • Solution: Tissues stored in this compound may require more rigorous homogenization. Ensure complete disruption of the tissue or cell pellet before proceeding with the extraction protocol.

  • Possible Cause: Insufficient starting material.

    • Solution: Use an adequate amount of tissue or a sufficient number of cells for the extraction.

  • Possible Cause: RNA degradation prior to or during preservation.

    • Solution: Ensure that fresh samples are placed in this compound solution immediately after collection to minimize the activity of endogenous RNases.

Issue 2: Degraded RNA (low RIN value)

  • Possible Cause: RNase contamination.

    • Solution: Use RNase-free reagents and consumables throughout the preservation and extraction process. Work in a clean environment.

  • Possible Cause: Improper sample storage.

    • Solution: While this compound has preservative properties, long-term storage at room temperature may not be sufficient to completely inhibit all nuclease activity. For optimal RNA integrity, store samples at 4°C or conduct a validation study for room temperature storage.

  • Possible Cause: Delay in preservation.

    • Solution: Submerge fresh tissue in this compound as quickly as possible after collection.

Issue 3: Low Protein Yield or Degradation

  • Possible Cause: Incomplete cell lysis or protein extraction.

    • Solution: Use a lysis buffer and protocol optimized for your specific sample type and protein of interest. Sonication or other mechanical disruption methods may be necessary.

  • Possible Cause: Protease activity.

    • Solution: While this compound inhibits microbial growth, it may not completely inactivate endogenous proteases. Always use protease inhibitors in your lysis buffer during protein extraction.

Issue 4: PCR Inhibition or Poor Performance in Downstream Applications

  • Possible Cause: Carryover of this compound.

    • Solution: Before starting your DNA/RNA extraction, wash the preserved tissue or cell pellet with sterile PBS to remove any residual this compound that might interfere with enzymatic reactions.

  • Possible Cause: Poor quality of extracted nucleic acids.

    • Solution: Assess the purity of your extracted DNA/RNA using spectrophotometry (A260/280 and A260/230 ratios). If ratios are suboptimal, consider re-precipitating the nucleic acids or using a cleanup kit.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_preservation Preservation cluster_extraction Extraction cluster_analysis Downstream Analysis Sample Fresh Tissue Biopsy or Cell Culture Preserve Immerse in 1% this compound Sample->Preserve Immediate Store Store at 4°C Preserve->Store Long-term Wash Wash with PBS Store->Wash Extract Extract DNA/RNA/Protein Wash->Extract QC Quality Control (e.g., RIN, A260/280) Extract->QC Analysis PCR, Sequencing, Western Blot, etc. QC->Analysis

Caption: Experimental workflow for sample preservation with this compound.

Troubleshooting_Logic cluster_yield Low Yield? cluster_quality Poor Quality? cluster_inhibition Inhibition? Start Poor Downstream Results LowYield Yes Start->LowYield PoorQuality Yes Start->PoorQuality Inhibition Yes Start->Inhibition CheckLysis Incomplete Lysis? LowYield->CheckLysis CheckSample Insufficient Sample? LowYield->CheckSample Solution1 Solution1 CheckLysis->Solution1 Solution: Optimize Homogenization Solution2 Solution2 CheckSample->Solution2 Solution: Increase Starting Material CheckDegradation Degradation (Low RIN)? PoorQuality->CheckDegradation CheckPurity Low Purity (A260/280)? PoorQuality->CheckPurity Solution3 Solution3 CheckDegradation->Solution3 Solution: Ensure Rapid Preservation, Use RNase-free Technique Solution4 Solution4 CheckPurity->Solution4 Solution: Re-precipitate or Use Cleanup Kit CheckCarryover This compound Carryover? Inhibition->CheckCarryover Solution5 Solution5 CheckCarryover->Solution5 Solution: Wash Sample with PBS Before Extraction

Caption: Troubleshooting guide for issues with this compound preserved samples.

References

Validation & Comparative

A Comparative Analysis of 1-Phenoxyethanol and Parabens as Preservatives in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Phenoxyethanol and parabens as preservatives, supported by experimental data. The information is intended to assist in the selection of appropriate preservative systems for pharmaceutical and cosmetic applications.

Executive Summary

This compound and parabens are widely utilized antimicrobial preservatives. While parabens have a longer history of use and broad-spectrum activity, concerns regarding their potential for endocrine disruption have led to increased interest in alternatives like this compound. This guide presents a data-driven comparison of their antimicrobial efficacy, cytotoxicity, and mechanisms of action to inform formulation development.

Data Presentation

Antimicrobial Efficacy

The antimicrobial efficacy of preservatives is a critical determinant of their utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, methylparaben, and propylparaben against a range of microorganisms, as determined in a comparative study. Lower values indicate greater antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of this compound and Parabens (µg/mL) [1]

MicroorganismTestThis compoundMethylparabenPropylparaben
Staphylococcus aureus ATCC 25923MIC>400020001000
MBC>400040002000
Staphylococcus epidermidis ATCC 12228MIC>400020001000
MBC>4000>40002000
Escherichia coli ATCC 25922MIC>400010002000
MBC>40002000>4000
Pseudomonas aeruginosa ATCC 27853MIC>40002000>4000
MBC>4000>4000>4000
Candida albicans ATCC 10231MIC2000500250
MBC40001000500
Aspergillus brasiliensis ATCC 16404MIC2000500250
MBC40001000500
Cytotoxicity

The potential for preservatives to induce cellular damage is a key safety consideration. The following table presents the half-maximal inhibitory concentration (IC50) values for this compound, methylparaben, and propylparaben in various human cell lines, providing a quantitative measure of their cytotoxic potential. Lower IC50 values indicate higher cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50 in µg/mL) of this compound and Parabens [2]

PreservativeHuman Keratinocytes (HaCaT)Human Dermal Fibroblasts (BJ)
This compound1251.9 ± 21.31109.1 ± 19.8
Methylparaben1582.4 ± 25.11344.7 ± 22.5
Propylparaben410.5 ± 11.2355.8 ± 9.7

Experimental Protocols

Antimicrobial Efficacy Testing (Broth Microdilution Method)

This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) as performed in the cited study[1].

  • Preparation of Preservative Solutions: Stock solutions of this compound, methylparaben, and propylparaben were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions were then made in Mueller–Hinton broth for bacteria or RPMI 1640 medium for fungi in 96-well microplates. The final concentrations ranged from 2 µg/mL to 4000 µg/mL.

  • Inoculum Preparation: Microbial suspensions were prepared in 0.85% NaCl to an optical density equivalent to the 0.5 McFarland standard.

  • Inoculation and Incubation: Each well containing the preservative dilution was inoculated with the microbial suspension. The microplates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC was determined as the lowest concentration of the preservative that completely inhibited visible microbial growth.

  • MBC Determination: An aliquot from each well showing no visible growth was sub-cultured onto agar plates and incubated under appropriate conditions. The MBC was defined as the lowest concentration of the preservative that resulted in a ≥99.9% reduction in the initial inoculum.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare stock solutions of preservatives in DMSO prep_dilutions Perform serial dilutions in 96-well plates prep_stock->prep_dilutions inoculate Inoculate wells with microbial suspension prep_dilutions->inoculate prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate plates (24-48 hours) inoculate->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture read_mbc Determine MBC (≥99.9% kill) subculture->read_mbc

Workflow for Antimicrobial Efficacy Testing.
Cytotoxicity Assay (MTS Assay)

This protocol describes the method used to assess the cytotoxicity of the preservatives on human cell lines[2].

  • Cell Culture: Human keratinocytes (HaCaT) and human dermal fibroblasts (BJ) were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Preservative Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound, methylparaben, or propylparaben. The cells were then incubated for another 24 hours.

  • MTS Reagent Addition: After the incubation period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

  • Incubation and Absorbance Measurement: The plates were incubated for a further 1-4 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

  • IC50 Calculation: The IC50 value was calculated from the dose-response curves.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement culture_cells Culture HaCaT and BJ cells seed_cells Seed cells into 96-well plates culture_cells->seed_cells adhere_cells Allow cells to adhere (24h) seed_cells->adhere_cells add_preservatives Add varying concentrations of preservatives adhere_cells->add_preservatives incubate_treatment Incubate for 24 hours add_preservatives->incubate_treatment add_mts Add MTS reagent incubate_treatment->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for Cytotoxicity (MTS) Assay.

Mechanisms of Action and Signaling Pathways

This compound

The primary antimicrobial mechanism of this compound is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. It has also been shown to inhibit DNA and RNA synthesis. Toxicological studies suggest that at high concentrations, this compound can induce oxidative stress and may have neurotoxic effects. While some studies suggest a potential for endocrine interference, the evidence is not as conclusive as for parabens[1][3][4].

G cluster_antimicrobial Antimicrobial Action cluster_toxicological Toxicological Effects (High Concentrations) phenoxy This compound membrane Cell Membrane Disruption phenoxy->membrane dna_rna Inhibition of DNA/RNA Synthesis phenoxy->dna_rna oxidative_stress Induction of Oxidative Stress phenoxy->oxidative_stress neurotoxicity Neurotoxicity phenoxy->neurotoxicity endocrine Potential Endocrine Interference phenoxy->endocrine permeability Increased Permeability membrane->permeability leakage Leakage of Intracellular Components permeability->leakage

Mechanisms of Action of this compound.
Parabens

Parabens exert their antimicrobial effect by disrupting membrane transport processes and inhibiting the synthesis of DNA, RNA, and key enzymes. A significant area of research has focused on their potential as endocrine-disrupting chemicals (EDCs). Parabens can bind to estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogen. This interaction can trigger a cascade of cellular events, including the transcription of estrogen-responsive genes, which may lead to disruptions in normal endocrine function. The estrogenic activity of parabens generally increases with the length of their alkyl chain.

G cluster_cell Target Cell parabens Parabens er Estrogen Receptor (ERα / ERβ) parabens->er Binding (Mimicry) estrogen Endogenous Estrogen estrogen->er Binding nucleus Nucleus er->nucleus Translocation ere Estrogen Response Element (ERE) nucleus->ere Binding gene_transcription Transcription of Estrogen-Responsive Genes ere->gene_transcription cellular_response Altered Cellular Response gene_transcription->cellular_response

Paraben-Induced Estrogen Receptor Signaling.

Conclusion

The selection of a preservative system requires a careful evaluation of its antimicrobial efficacy, toxicological profile, and compatibility with the formulation. Parabens, particularly propylparaben, demonstrate potent activity against fungi and some bacteria. However, their potential for endocrine disruption is a significant consideration. This compound is presented as a safer alternative in some contexts, though its antimicrobial efficacy, especially against bacteria, may be lower than that of certain parabens at typical use concentrations. The provided data and protocols offer a foundation for informed decision-making in the development of safe and effective pharmaceutical and cosmetic products. Further research into the long-term effects and potential synergistic activities of these preservatives is warranted.

References

1-Phenoxyethanol: A Comparative Guide to its Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antimicrobial efficacy of 1-Phenoxyethanol against a broad spectrum of gram-positive and gram-negative bacteria. Its performance is objectively compared with other commonly used preservatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and further research.

Executive Summary

This compound is a globally approved preservative known for its broad-spectrum antimicrobial activity.[1][2] It is particularly effective against gram-negative bacteria, such as Pseudomonas aeruginosa, and also demonstrates efficacy against gram-positive bacteria, yeasts, and molds.[1][2][3] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.[4][5] This guide presents a comparative analysis of this compound's efficacy, primarily through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data, against other common preservatives like parabens, potassium sorbate, and sodium benzoate.

Comparative Efficacy of this compound and Alternative Preservatives

The antimicrobial efficacy of this compound has been evaluated against various microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its alternatives against common gram-positive and gram-negative bacteria. Lower MIC and MBC values indicate higher antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Preservatives

MicroorganismThis compound (%)Methylparaben (%)Propylparaben (%)
Staphylococcus aureus (Gram-positive)0.64[3]0.1 - 0.20.0125 - 0.025
Escherichia coli (Gram-negative)0.32[3]0.05 - 0.10.0125 - 0.025
Pseudomonas aeruginosa (Gram-negative)0.32[3]> 0.2> 0.2

Table 2: Comparative Efficacy of Preservatives in Log Reduction of Bacterial Count

PreservativePseudomonas aeruginosaMicrococcus luteusStaphylococcus epidermidis
This compoundEffectiveEffectiveEffective
MethylparabenEffectiveEffectiveEffective
PropylparabenEffectiveEffectiveEffective
Sorbic AcidEffectiveEffectiveEffective
Potassium SorbateEffectiveEffectiveEffective
Sodium BenzoateEffectiveEffectiveEffective

Note: The study this table is based on demonstrated that all listed preservatives showed antimicrobial activity, achieving significant log reductions in bacterial counts at various concentrations over time. Specific log reduction values varied with concentration and time.[6]

Mechanism of Action

This compound's antimicrobial activity is primarily attributed to its ability to disrupt the cell membrane of microorganisms.[4] This disruption leads to an increase in membrane permeability, causing leakage of intracellular components, such as potassium ions, and ultimately resulting in cell death.[3] It is also suggested that this compound can inhibit DNA and RNA synthesis in microorganisms.[3]

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Phenoxyethanol Phenoxyethanol Disruption Membrane Disruption Phenoxyethanol->Disruption Disruption->Lipid_Bilayer Targets Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death cluster_mic MIC Determination cluster_mbc MBC Determination Stock Prepare Antimicrobial Stock Solution Dilutions Perform Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculum_Prep Prepare Standardized Bacterial Inoculum Dilutions->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Incubation_MIC Incubate Plate (18-24h) Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Wells with No Growth Read_MIC->Subculture Plating Plate onto Agar Subculture->Plating Incubation_MBC Incubate Agar Plates (18-24h) Plating->Incubation_MBC Read_MBC Determine MBC (≥99.9% kill) Incubation_MBC->Read_MBC

References

The Synergistic Alliance: Phenoxyethanol and Ethylhexylglycerin Outperform Traditional Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic preservation, the combination of 1-Phenoxyethanol and Ethylhexylglycerin has emerged as a highly effective and safer alternative to traditional preservatives. This blend exhibits a potent synergistic antimicrobial effect, providing broad-spectrum protection at lower concentrations, thereby minimizing the potential for skin irritation. This guide offers a comprehensive comparison of this synergistic blend with other common preservatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The synergistic relationship between this compound and Ethylhexylglycerin lies in their complementary mechanisms of action. Phenoxyethanol, a well-established preservative, is effective against a range of gram-negative bacteria. Ethylhexylglycerin, a potentiating agent, disrupts the cell membranes of microorganisms.[1] This disruption enhances the penetration and efficacy of phenoxyethanol, leading to a more rapid and significant antimicrobial effect than either component could achieve alone.[2] This synergy allows for the use of lower concentrations of phenoxyethanol, contributing to a better safety profile.

Comparative Antimicrobial Efficacy

The enhanced performance of the this compound and Ethylhexylglycerin blend is evident when compared to individual components and other widely used preservative systems.

Preservative SystemTarget MicroorganismsAdvantagesDisadvantagesSupporting Data/Citations
This compound & Ethylhexylglycerin Broad-spectrum (Gram-positive & Gram-negative bacteria, yeast, mold)High efficacy at low concentrations, good safety profile, suitable for sensitive skin.[3]Slightly higher cost compared to some traditional preservatives.[3]A combination of 0.675% Phenoxyethanol and 0.075% Ethylhexylglycerin resulted in a >5 log reduction of E. coli in 30 minutes.[4][5]
This compound (alone) Primarily Gram-negative bacteria, some efficacy against yeast and mold.[3]Globally approved, stable over a wide pH range.[6]Weaker against Gram-positive bacteria and fungi; higher concentrations needed.[7]At 0.675%, no significant reduction in E. coli was observed after 30 minutes.[4]
Ethylhexylglycerin (alone) Primarily inhibits bacterial growth.[7]Skin-conditioning and moisturizing properties.[7][8]Not effective as a standalone broad-spectrum preservative.[7]At 0.075%, no significant reduction in E. coli was observed after 30 minutes.[4]
Parabens (e.g., Methylparaben, Propylparaben) Broad-spectrum (bacteria, mold, yeast).[3]Long history of use, low cost.[3]Potential for endocrine disruption, consumer concerns.[3]Generally effective, but facing regulatory restrictions and negative consumer perception.[3]
Formaldehyde-releasers (e.g., DMDM hydantoin) Broad-spectrum (bacteria, mold, yeast).[3]Highly effective and long-lasting.[3]Can release formaldehyde, a known carcinogen and skin irritant.[3]Under scrutiny by regulatory bodies and being phased out by many brands.[3]
Methylisothiazolinone (MIT) Effective against bacteria.Effective at very low concentrations.[3]High potential for skin sensitization and allergies; restricted use in many regions.[3][4]A noted increase in contact allergy has led to significant regulatory limitations.[4]

Mechanism of Synergy: A Visual Representation

The synergistic action of this compound and Ethylhexylglycerin can be visualized as a two-step process that enhances the overall antimicrobial effect.

cluster_0 Microbial Cell Cell_Membrane Cell Membrane Disruption Disruption of Membrane Integrity Cell_Membrane->Disruption Cell_Interior Cell Interior Cell_Death Microbial Cell Death Cell_Interior->Cell_Death Leads to Ethylhexylglycerin Ethylhexylglycerin Ethylhexylglycerin->Cell_Membrane Targets Phenoxyethanol This compound Enhanced_Penetration Enhanced Penetration Phenoxyethanol->Enhanced_Penetration Facilitated by Disruption Disruption->Enhanced_Penetration Enhanced_Penetration->Cell_Interior

Synergistic antimicrobial mechanism.

Experimental Protocols

To substantiate the efficacy of preservative systems, standardized microbiological tests are crucial. The following are detailed protocols for the Minimum Inhibitory Concentration (MIC) assay and the Antimicrobial Challenge Test.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

cluster_workflow MIC Assay Workflow Prep_Preservative Prepare Serial Dilutions of Preservative Inoculation Inoculate Dilutions with Microorganism Prep_Preservative->Inoculation Prep_Inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) Prep_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Turbidity (Visible Growth) Incubation->Observation Determine_MIC MIC = Lowest Concentration with No Visible Growth Observation->Determine_MIC

Workflow for MIC determination.

Methodology:

  • Preparation of Preservative Dilutions: A series of dilutions of the preservative system are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans, A. brasiliensis) is prepared to a concentration of approximately 5x10^5 Colony Forming Units (CFU)/mL.[9]

  • Inoculation: Each well containing the preservative dilution is inoculated with a defined volume of the microbial suspension.[9]

  • Controls: Positive (broth with inoculum, no preservative) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Observation and MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the preservative at which no visible growth is observed.[9]

Antimicrobial Challenge Test (Preservative Efficacy Test - PET)

The challenge test evaluates the effectiveness of a preservative system in a finished cosmetic product over time.

Methodology:

  • Product Samples: Multiple samples of the final cosmetic formulation are used for the test.

  • Inoculation: Each sample is individually inoculated with a high concentration (typically 10^5 to 10^6 CFU/g or mL) of a specific test microorganism (P. aeruginosa, S. aureus, E. coli, C. albicans, and A. brasiliensis).[10][11]

  • Incubation: The inoculated products are stored at a controlled temperature (e.g., room temperature) for a period of 28 days.[12]

  • Sampling and Microbial Counting: At specified intervals (e.g., day 2, 7, 14, and 28), aliquots are taken from each sample, and the number of viable microorganisms is determined using standard plating and colony counting techniques.[12]

  • Evaluation: The log reduction in the microbial count from the initial inoculum level is calculated at each time point. The preservative system is considered effective if it meets the criteria set by regulatory bodies (e.g., a 3-log reduction for bacteria and a 1-log reduction for yeast and mold within a specific timeframe).[12]

Conclusion

The synergistic combination of this compound and Ethylhexylglycerin offers a compelling solution for the preservation of cosmetic and personal care products. Its enhanced, broad-spectrum antimicrobial activity at lower use levels translates to a safer product for the consumer, with a reduced risk of skin sensitization compared to many traditional preservatives.[3] For researchers and formulators, this preservative system represents a reliable and consumer-friendly option that aligns with the growing demand for safer and milder cosmetic ingredients.

References

Cross-validation of different analytical methods for 1-Phenoxyethanol detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of different analytical methods for the detection and quantification of 1-Phenoxyethanol, a widely used preservative in cosmetics and pharmaceutical products. We will delve into the experimental protocols and performance data of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. This objective comparison is intended to assist researchers and quality control professionals in selecting the most suitable method for their specific analytical needs.

Performance Data Summary

The following table summarizes the key quantitative performance parameters of the different analytical methods for this compound detection. This allows for a direct comparison of their sensitivity, linearity, and accuracy.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Linearity Range 0.125 - 0.375 mg/mL[1]Not explicitly stated in the provided search resultsNot available from search results
Limit of Detection (LOD) 31.25 ng/mL[1]2.0 - 3.9 µg/L (in blood)Not available from search results
Limit of Quantitation (LOQ) 125.0 ng/mL[1]0.5 - 6.1 µg/L (in urine)[2]Not available from search results
Accuracy (% Recovery) 99.99% - 102.86%[1]Not explicitly stated in the provided search resultsNot available from search results
Precision (%RSD) < 2%[3]Not explicitly stated in the provided search resultsNot available from search results
Common Detector Diode Array Detector (DAD) or UV DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)UV-Vis Detector

Experimental Workflows

The following diagram illustrates the general workflow for the validation of an analytical method, which is a critical process to ensure reliable and accurate results.

Analytical Method Validation Workflow cluster_Plan Planning & Preparation cluster_Execution Method Execution & Data Collection cluster_Analysis Data Analysis & Reporting cluster_Final Finalization DefineObjective Define Analytical Objective SelectMethod Select Appropriate Method (HPLC, GC, UV-Vis) DefineObjective->SelectMethod PrepareProtocol Prepare Validation Protocol SelectMethod->PrepareProtocol PrepareReagents Prepare Standards & Reagents PrepareProtocol->PrepareReagents PerformExperiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) PrepareReagents->PerformExperiments CollectData Collect Raw Data PerformExperiments->CollectData AnalyzeData Analyze & Interpret Data CollectData->AnalyzeData AssessPerformance Assess Method Performance AnalyzeData->AssessPerformance GenerateReport Generate Validation Report AssessPerformance->GenerateReport FinalApproval Final Approval & Implementation GenerateReport->FinalApproval

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

Below are the detailed methodologies for the key analytical techniques discussed in this guide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust method for the quantification of this compound in various matrices, including cosmetics and pharmaceutical formulations.[1]

Instrumentation:

  • HPLC System: A liquid chromatograph equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Data Acquisition: Chromatography software for data collection and analysis.

Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (50:50, v/v) is effective.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Column Temperature: The column is maintained at 30°C.[1]

  • Detection Wavelength: Detection is typically performed at 270 nm.[1]

  • Injection Volume: A 10 µL injection volume is standard.

Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like methanol. Working standards are prepared by diluting the stock solution to concentrations within the expected linear range.

  • Sample (e.g., Cream/Lotion): A known weight of the sample is dispersed in a suitable solvent (e.g., methanol), sonicated to ensure complete dissolution of this compound, and then diluted to a final concentration within the calibration range. The final solution should be filtered through a 0.45 µm filter before injection.

Gas Chromatography (GC)

GC is another powerful technique for the analysis of this compound, particularly for its determination in complex matrices or for volatile and semi-volatile compound screening.

Instrumentation:

  • GC System: A gas chromatograph equipped with an autosampler, a suitable injector (e.g., split/splitless), and a detector. Common detectors include Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for identification and confirmation.

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar column) is used for separation.

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

GC Conditions (Example for GC-MS/MS in Biological Matrices):

  • Injector Temperature: 250°C

  • Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Carrier Gas Flow: 1.0 mL/min

Sample Preparation (for GC-MS/MS in Urine/Blood):

  • Enzymatic Hydrolysis (for urine): To deconjugate metabolites.

  • Protein Precipitation (for blood): To remove proteins that can interfere with the analysis.

  • Liquid-Liquid Extraction: To isolate this compound and its metabolites from the sample matrix.

  • Derivatization (Silylation): To increase the volatility and thermal stability of the analytes for better chromatographic performance.[2]

UV-Vis Spectrophotometry

UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the determination of this compound. However, it is generally less specific than chromatographic methods and may be more susceptible to interference from other UV-absorbing compounds in the sample matrix. It is often used for qualitative identification or as a screening tool.

Instrumentation:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for better stability and accuracy.

Methodology:

  • Solvent: A suitable solvent that does not absorb in the analytical wavelength range, such as water or methanol, should be used.

  • Wavelength of Maximum Absorbance (λmax): this compound exhibits absorption maxima at approximately 269 nm and 275 nm.

  • Quantitative Analysis: A calibration curve can be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of this compound in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in the chosen solvent, and a series of dilutions are made to create calibration standards.

  • Sample: The sample is dissolved in the solvent and diluted as necessary to bring the absorbance within the linear range of the calibration curve. Filtration may be required to remove any particulate matter.

Method Comparison and Selection

The choice of the analytical method for this compound detection depends on several factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. research).

  • HPLC offers a good balance of sensitivity, specificity, and robustness, making it a preferred method for routine quality control in the pharmaceutical and cosmetic industries.

  • GC , especially when coupled with MS, provides very high sensitivity and specificity, making it ideal for trace-level analysis in complex biological matrices or for confirmatory analysis.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for preliminary screening or for the analysis of relatively simple sample matrices where interferences are minimal. However, its lower specificity should be considered, and results should ideally be confirmed by a more selective method like HPLC or GC.

By understanding the principles, protocols, and performance characteristics of each method, researchers and drug development professionals can make an informed decision to ensure the quality and safety of their products.

References

A Comparative Analysis of 1-Phenoxyethanol and MS-222 as Anesthetic Agents in Zebrafish

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the selection and application of common anesthetics in Danio rerio, supported by experimental data and detailed protocols.

The zebrafish (Danio rerio) has emerged as a powerful model organism in biomedical research, necessitating effective and humane methods for anesthesia during experimental procedures. Among the various anesthetic agents available, Tricaine Methanesulfonate (MS-222) and 1-Phenoxyethanol are two of the most commonly employed. This guide provides a detailed comparative study of their anesthetic effects, supported by quantitative data, experimental protocols, and an examination of their physiological impacts to aid researchers in making informed decisions for their specific experimental needs.

Executive Summary

Both MS-222 and this compound are effective anesthetics for zebrafish, however, they exhibit distinct profiles regarding induction and recovery times, physiological effects, and ease of use. MS-222 is a well-characterized and widely used anesthetic that acts by blocking voltage-gated sodium channels.[1] It generally offers a good margin of safety when properly buffered. This compound is known for its rapid induction but can have a narrower safety margin and may affect physiological parameters differently. The choice between these two agents will ultimately depend on the specific requirements of the experimental procedure, such as the required duration of anesthesia, the age of the zebrafish, and the physiological parameters being investigated.

Data Presentation: Performance Comparison

The following tables summarize the key performance indicators of this compound and MS-222 based on available experimental data. It is important to note that induction and recovery times can be influenced by factors such as anesthetic concentration, water temperature, and the age and size of the fish.

Table 1: Anesthetic Efficacy of this compound in Zebrafish

ConcentrationInduction Time (seconds)Recovery Time (seconds)Zebrafish StageReference
0.085%~24 (loss of touch response)Not specifiedJuvenile[2]
3 mL/LNot specifiedNot specifiedAdult[3]
0.1-0.5 mL/LVariesVariesGeneral Use[4]

Table 2: Anesthetic Efficacy of MS-222 in Zebrafish

ConcentrationInduction Time (seconds)Recovery Time (seconds)Zebrafish StageReference
150 mg/L111140Adult[5]
168 mg/L< 30 (loss of righting reflex)~180Larvae[6]
100-200 mg/LVariesVariesAdult (Surgical Anesthesia)[7]
163 (buffered)163267Adult[8]
185 (unbuffered)185348Adult[8]

Physiological Impact

Cardiovascular and Respiratory Effects:

  • MS-222: Has been reported to cause a reduction in heart rate and can lead to respiratory acidosis, cardiac depression, and even cardiac failure at higher doses or with prolonged exposure.[5][9]

  • This compound: Is noted for its potential to cause a low breathing rate, which can be advantageous for imaging studies.[2] However, it also has a narrow safety margin.[4]

Other Physiological Effects:

  • MS-222: Can increase blood glucose, plasma cortisol, and lactate levels.[5] It is also known to be acidic and requires buffering with sodium bicarbonate to a neutral pH to prevent stress to the fish.[7]

  • This compound: Has been shown to potentially suppress the innate immune response in zebrafish.[10]

Mechanism of Action

The anesthetic mechanisms of this compound and MS-222 differ, leading to their distinct physiological effects.

Anesthetic_Mechanism cluster_MS222 MS-222 Signaling Pathway cluster_Phenoxyethanol This compound Signaling Pathway (Postulated) MS222 MS-222 NaChannel Voltage-Gated Sodium Channels MS222->NaChannel blocks ActionPotential Inhibition of Action Potentials NaChannel->ActionPotential leads to NerveImpulse Blocked Nerve Impulse Transmission ActionPotential->NerveImpulse Anesthesia_MS222 Anesthesia NerveImpulse->Anesthesia_MS222 Phenoxy This compound NeuronalMembrane Neuronal Membrane (Target Unspecified) Phenoxy->NeuronalMembrane interacts with CNS_Depression Central Nervous System Depression NeuronalMembrane->CNS_Depression leads to Anesthesia_Phenoxy Anesthesia CNS_Depression->Anesthesia_Phenoxy

Caption: Postulated signaling pathways for MS-222 and this compound.

Experimental Protocols

Accurate and reproducible results depend on standardized experimental protocols. The following provides detailed methodologies for preparing and administering this compound and MS-222.

Preparation of Anesthetic Solutions

This compound:

A working solution is typically prepared by diluting 2-phenoxyethanol with system water.[2] For example, a 0.085% solution can be used for juvenile zebrafish.[2]

MS-222:

Due to its acidic nature, MS-222 powder must be buffered to a neutral pH (7.0-7.5) using sodium bicarbonate.[7]

  • Stock Solution: A common stock solution is 4 mg/mL, which can be prepared by dissolving MS-222 powder in system water and adjusting the pH with sodium bicarbonate.

  • Working Solution: The stock solution is then diluted in system water to achieve the desired final concentration (e.g., 100-200 mg/L for surgical anesthesia in adult zebrafish).[7]

Anesthesia Induction and Recovery Workflow

The general workflow for anesthetizing zebrafish is outlined below.

Anesthesia_Workflow Start Start Prepare_Anesthetic Prepare Anesthetic Solution (this compound or Buffered MS-222) Start->Prepare_Anesthetic Transfer_Fish Transfer Zebrafish to Anesthetic Bath Prepare_Anesthetic->Transfer_Fish Monitor_Induction Monitor for Anesthetic Induction (Loss of Equilibrium and Response to Touch) Transfer_Fish->Monitor_Induction Perform_Procedure Perform Experimental Procedure Monitor_Induction->Perform_Procedure Once anesthetized Transfer_Recovery Transfer Zebrafish to Fresh System Water for Recovery Perform_Procedure->Transfer_Recovery Monitor_Recovery Monitor for Full Recovery (Normal Swimming and Behavior) Transfer_Recovery->Monitor_Recovery End End Monitor_Recovery->End Once fully recovered

Caption: General experimental workflow for zebrafish anesthesia.

Conclusion and Recommendations

The selection of an appropriate anesthetic is critical for both the welfare of the zebrafish and the integrity of the experimental data.

  • MS-222 is a reliable and well-documented anesthetic for a wide range of procedures. Its primary drawback is the necessity of buffering to avoid pH-induced stress. It is a good choice for general-purpose anesthesia, especially when a well-established protocol is desired.

  • This compound offers the advantage of rapid induction and may be preferable for short procedures or when minimal respiratory movement is required, such as in imaging studies. However, researchers must be cautious of its narrower safety margin and potential for immunosuppressive effects.

Ultimately, the optimal anesthetic and its concentration should be determined based on the specific experimental design, the developmental stage of the zebrafish, and the physiological parameters of interest. Pilot studies are recommended to establish the ideal anesthetic protocol for each unique research application.

References

Efficacy of 1-Phenoxyethanol compared to sodium azide in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1-Phenoxyethanol and Sodium Azide as Preservatives in Biological Buffers

For researchers, scientists, and drug development professionals, maintaining the sterility and integrity of biological buffers and reagents is paramount. Microbial contamination can compromise experimental results, leading to wasted time and resources. This guide provides an objective comparison of two commonly used preservatives, this compound and sodium azide, to aid in the selection of the most appropriate agent for your specific application.

Mechanism of Action

Understanding how these preservatives inhibit microbial growth is key to their effective use.

This compound: This organic compound functions by disrupting the cell membranes of microorganisms.[1] It also interferes with key enzyme systems, effectively halting bacterial and fungal growth.[1] Its mechanism is broad, affecting a wide range of microbes.[1]

Sodium Azide (NaN₃): Sodium azide acts as a potent inhibitor of cellular respiration.[2][3] It specifically targets and binds to the heme cofactor of cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain.[2][3][4] This action blocks the production of ATP, leading to a bacteriostatic effect, particularly against Gram-negative bacteria.[2][4] It is important to note that many Gram-positive bacteria are intrinsically resistant to sodium azide.[2][4]

phenoxyethanol_mechanism cluster_microbe Microorganism Membrane Cell Membrane Cytoplasm Cytoplasm Enzymes Essential Enzymes Phenoxyethanol This compound Phenoxyethanol->Membrane Disrupts Integrity Phenoxyethanol->Enzymes Inhibits Function

Caption: Mechanism of this compound.

sodium_azide_mechanism cluster_etc Electron Transport Chain (Mitochondria) ComplexI Complex I-III CytochromeOxidase Cytochrome c Oxidase (Complex IV) ComplexI->CytochromeOxidase e⁻ flow ATP_Synthase ATP Synthase CytochromeOxidase->ATP_Synthase Proton Pumping O2 O₂ CytochromeOxidase->O2 Reduces ATP ATP (Cellular Energy) ATP_Synthase->ATP H2O H₂O SodiumAzide Sodium Azide (NaN₃) SodiumAzide->CytochromeOxidase Inhibits

Caption: Mechanism of Sodium Azide.

Efficacy and Data Presentation

The choice of preservative often depends on the expected microbial contaminants. This compound offers broader protection, while sodium azide is more selective.

Table 1: Comparison of Antimicrobial Spectrum

FeatureThis compoundSodium Azide
Gram-positive Bacteria Effective[1][5]Generally resistant[2][4]
Gram-negative Bacteria Effective[5]Primarily effective[2][4]
Yeast & Fungi Effective[1][6][7]Less effective[4]
Spectrum Broad-spectrum[1][8]Narrow-spectrum (primarily Gram-negative bacteria)[2][4]

Table 2: Recommended Concentrations for Use

ApplicationThis compound (% v/v)Sodium Azide (% w/v)
General Biological Buffers 0.5 - 1.0%[7]0.02 - 0.1%[4]
Antibody & Protein Solutions Not commonly cited, potential for protein interaction.0.02 - 0.05%[4]
Cosmetics & Pharmaceuticals Up to 1.0%[7][9][10]Not used
Cell Culture Not recommended (cytotoxic)Not recommended (highly cytotoxic)[4]

Compatibility, Interference, and Safety

A critical consideration is the preservative's potential to interfere with downstream applications and the safety requirements for handling.

Table 3: Compatibility, Safety, and Interference Profile

FeatureThis compoundSodium Azide
Interference with HRP Generally does not inhibit at recommended concentrations.[4]Strong inhibitor; must be removed for HRP-based assays.[4][11]
Cell-Based Assays Cytotoxic; not suitable for live-cell applications.[12]Highly toxic to mammalian cells; must be removed.[4]
Cytotoxicity Toxic, but generally considered less so than sodium azide at effective concentrations.[4][12]Highly toxic.[2][4][13]
Safety Concerns Skin sensitizer and potential irritant, especially at high concentrations.[4][12][14]Highly toxic if ingested, inhaled, or absorbed.[2][13] Can form explosive metal azides with lead and copper (e.g., in plumbing).[2][4][13]
Disposal Follow institutional guidelines for chemical waste.Must be collected as hazardous waste; NEVER pour down the drain.[4]

Experimental Protocols

Detailed methodologies are essential for the correct preparation and use of these preservatives.

Protocol 1: Preparation of 1 M Sodium Azide Stock Solution (6.5% w/v)

Materials:

  • Sodium Azide (NaN₃) powder (CAS 26628-22-8)

  • Deionized water

  • Appropriate PPE: lab coat, gloves, safety glasses

  • Certified chemical fume hood

  • Magnetic stirrer and stir bar

  • Sterile storage bottle

Procedure:

  • Safety First: Perform all steps within a certified chemical fume hood. Sodium azide is highly toxic.

  • Weighing: Carefully weigh 6.5 g of sodium azide powder.

  • Dissolving: Add the powder to a beaker containing approximately 80 mL of deionized water. Add a magnetic stir bar.

  • Mixing: Place the beaker on a magnetic stirrer and mix until the powder is completely dissolved.

  • Final Volume: Adjust the final volume to 100 mL with deionized water.

  • Storage: Transfer the solution to a clearly labeled, sterile storage bottle. Store at room temperature.

Protocol 2: Removal of Sodium Azide via Dialysis

This protocol is critical for preparing antibody solutions for use in live cell assays or with HRP-conjugated reagents.

Materials:

  • Sample containing sodium azide (e.g., antibody solution)

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibodies.

  • Large beaker (e.g., 2 L)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer

Procedure:

  • Preparation: Prepare at least 1 L of the desired dialysis buffer.

  • Sample Loading: Load the protein sample into the dialysis tubing/cassette according to the manufacturer's instructions.

  • Dialysis: Place the sealed tubing/cassette into the beaker with the dialysis buffer. Ensure the sample is fully submerged.

  • Stirring: Place the beaker on a magnetic stirrer and stir gently at 4°C. The small sodium azide molecules (65 Da) will diffuse out of the sample into the larger volume of buffer.[4]

  • Buffer Changes: Change the dialysis buffer after 2-3 hours. Repeat the buffer change at least two more times over 24 hours to ensure complete removal.

  • Sample Recovery: Carefully remove the sample from the tubing/cassette. The protein solution is now azide-free.

Protocol 3: Preservative Efficacy Test (Challenge Test) Workflow

This workflow outlines a general procedure to compare the effectiveness of different preservatives in a specific buffer formulation.

challenge_test_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Buffer Batches: 1. No Preservative (Control) 2. + 0.05% Sodium Azide 3. + 0.5% Phenoxyethanol E1 Inoculate each buffer batch with a known concentration of microorganisms. P1->E1 P2 Prepare Microbial Inoculum (e.g., E. coli, S. aureus, C. albicans) P2->E1 E2 Incubate all samples at a specified temperature (e.g., 25°C or 37°C). E1->E2 A1 Sample and plate aliquots at specified time points (0, 24h, 48h, 7d, 14d). E2->A1 A2 Count Colony Forming Units (CFU) after incubation. A1->A2 A3 Calculate and compare the log reduction in microbial count for each preservative. A2->A3

Caption: Workflow for a Preservative Efficacy Test.

Conclusion and Recommendations

Both this compound and sodium azide are effective preservatives, but their applications are distinct.

  • Choose this compound when you need a broad-spectrum preservative for general-purpose buffers and reagents, and when there is no concern for downstream applications involving live cells or sensitive enzymes. Its lower toxicity profile makes it a safer handling alternative to sodium azide.[4][10]

  • Choose Sodium Azide for the long-term storage of antibody and protein solutions where its bacteriostatic effect against common contaminants is sufficient.[4][15] It is economical and effective at low concentrations.[4] However, its high toxicity, explosive potential, and interference with HRP and live cells necessitate careful handling, strict disposal protocols, and often, removal before use.[2][4][11]

References

In-Vitro vs. In-Vivo Correlation of 1-Phenoxyethanol's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antimicrobial activity of 1-Phenoxyethanol, focusing on the correlation between in-vitro and in-vivo data. While this compound is widely utilized as a preservative in cosmetics and pharmaceutical products due to its broad-spectrum antimicrobial properties, establishing a direct In-Vitro-In-Vivo Correlation (IVIVC) for its therapeutic antimicrobial efficacy is challenging due to a notable lack of specific in-vivo infection model studies in publicly available literature.

This guide will present the available in-vitro data, detail the experimental methodologies used for its assessment, and discuss the theoretical framework for IVIVC in the context of antimicrobial agents.

In-Vitro Antimicrobial Activity of this compound

The in-vitro antimicrobial activity of this compound has been extensively evaluated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][2] The primary metrics used to quantify this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death.

A summary of the in-vitro antimicrobial activity of this compound against various microorganisms is presented in the table below.

MicroorganismStrainMIC (%)MBC (µg/mL)Reference
Escherichia coliATCC 259220.32-[3]
Pseudomonas aeruginosaATCC 90270.32-[3]
Staphylococcus aureusATCC 259230.64-[3]
Aspergillus nigerATCC 164040.32-[3]
Candida albicansATCC 102310.32-[3]
Staphylococcus aureusATCC 6538->4000[4]
Bacillus subtilisATCC 6633->4000[4]
Micrococcus luteusATCC 4698->4000[4]
Escherichia coliATCC 8739->4000[4]
Pseudomonas aeruginosaATCC 9027->4000[4]
Candida albicansATCC 10231->4000[4]
Aspergillus brasiliensisATCC 16404->4000[4]

Note: The variability in reported MIC and MBC values can be attributed to differences in testing methodologies, microbial strains, and the composition of the test media.

Experimental Protocols for In-Vitro Antimicrobial Testing

The determination of MIC and MBC values is crucial for assessing the in-vitro antimicrobial potency of a compound. The following are detailed methodologies commonly employed in these assessments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is typically determined using broth microdilution or agar dilution methods.

Broth Microdilution Method:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of this compound: A series of twofold dilutions of this compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is determined as a subsequent step to the MIC assay.

  • Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Determination of MBC/MFC: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[4]

In-Vivo Antimicrobial Efficacy and the Challenge of IVIVC

An In-Vitro-In-Vivo Correlation (IVIVC) aims to establish a predictive relationship between in-vitro properties of a drug and its in-vivo performance. For antimicrobial agents, this would ideally mean correlating parameters like MIC with clinical outcomes such as bacterial eradication or patient recovery.

However, establishing a direct IVIVC for this compound's antimicrobial activity is currently hindered by a significant lack of publicly available in-vivo studies designed to evaluate its therapeutic efficacy in treating infections. The majority of in-vivo research on this compound focuses on its use as a preservative in cosmetic formulations and its impact on the skin microbiome, rather than its ability to treat established infections.[5]

One notable exception is a case series that reported the successful topical application of a this compound solution in treating Gram-negative cellulitis in three severely neutropenic patients who were unresponsive to intravenous antibiotics.[6] While this suggests potential in-vivo efficacy, the anecdotal nature of this report and the lack of quantitative data preclude the establishment of a robust IVIVC.

The following diagrams illustrate the conceptual framework of IVIVC and the typical experimental workflows for in-vitro and in-vivo antimicrobial studies.

IVIVC_Concept Conceptual Framework of In-Vitro-In-Vivo Correlation (IVIVC) cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_pkpd Pharmacokinetics/Pharmacodynamics (PK/PD) invitro_activity Antimicrobial Activity (MIC, MBC) pk Pharmacokinetics (ADME) invitro_activity->pk influences pd Pharmacodynamics (Drug-Pathogen Interaction) invitro_activity->pd informs formulation Formulation Factors (pH, excipients) formulation->pk influences animal_model Animal Infection Model clinical_trial Human Clinical Trial animal_model->clinical_trial informs ivivc In-Vitro-In-Vivo Correlation (IVIVC) animal_model->ivivc provides data for clinical_trial->ivivc provides data for pk->animal_model predicts exposure in pd->animal_model predicts effect in InVitro_Workflow Experimental Workflow for In-Vitro Antimicrobial Susceptibility Testing start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_agent Prepare Serial Dilutions of this compound start->prep_agent inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_agent->inoculate incubate Incubate Under Optimal Conditions inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC/MFC (Colony Counting) incubate_agar->read_mbc end End read_mbc->end InVivo_Workflow General Workflow for In-Vivo Antimicrobial Efficacy Studies start Start animal_model Select Appropriate Animal Model start->animal_model induce_infection Induce Standardized Infection animal_model->induce_infection treatment Administer this compound (and Controls) induce_infection->treatment monitoring Monitor Clinical Signs and Survival treatment->monitoring sampling Collect Tissue/Fluid Samples at Time Points monitoring->sampling quantify_pathogen Quantify Microbial Load (e.g., CFU counts) sampling->quantify_pathogen data_analysis Analyze Data and Evaluate Efficacy quantify_pathogen->data_analysis end End data_analysis->end

References

A Head-to-Head Comparison of 1-Phenoxyethanol and Benzyl Alcohol in Injectable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable preservative is a critical step in the development of stable and safe multi-dose injectable drug products. Preservatives are essential for preventing the growth of microorganisms that may be introduced during repeated withdrawals from a vial. Among the most common choices for parenteral formulations are 1-Phenoxyethanol and benzyl alcohol. This guide provides an objective, data-driven comparison of these two preservatives to aid in the selection process for injectable formulations.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a preservative is crucial for formulation development. Below is a comparative summary of key properties for this compound and benzyl alcohol.

PropertyThis compoundBenzyl Alcohol
Chemical Formula C₈H₁₀O₂C₇H₈O
Molecular Weight 138.16 g/mol [1]108.14 g/mol [2]
Appearance Colorless, oily liquid[1]Clear, colorless, oily liquid[3]
Odor Faint aromatic, rose-likeFaint aromatic[3]
Boiling Point 244.3°C[4]205.3°C[2]
Melting Point 9.1°C[4]-15°C[5]
Water Solubility 25 g/L at 20°C, pH 7[4]Approx. 40 g/L[5]
log P (Octanol/Water) 1.2 at 23°C, pH 7[4]1.1
pKa Not applicable~15.4
Typical Concentration 0.5% - 1.0%Up to 2.0% v/v[3]

Antimicrobial Efficacy

The primary function of a preservative is to inhibit microbial growth. The Minimum Inhibitory Concentration (MIC) is a key measure of a preservative's antimicrobial potency.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound and benzyl alcohol against common microorganisms. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions.

MicroorganismThis compound MIC (µg/mL)Benzyl Alcohol MIC (µg/mL)
Staphylococcus aureus8500[6]25[3]
Escherichia coli3600[6]2000[3]
Pseudomonas aeruginosa3200[6]2000[3]
Candida albicans5400[6]2500[3]
Aspergillus brasiliensis (niger)3300[6]5000[3]

Note: Lower MIC values indicate greater antimicrobial activity.

Stability Profile

The stability of a preservative within the final formulation is critical for ensuring its efficacy throughout the product's shelf life.

This compound:

  • Aqueous solutions of phenoxyethanol are stable and can be sterilized by autoclaving.[7]

  • It is stable in the presence of acids and alkalis.[1]

  • Phenoxyethanol is chemically very stable and stable at temperatures greater than 100°C.[8]

Benzyl Alcohol:

  • Aqueous solutions of benzyl alcohol can be sterilized by filtration or autoclaving, though some oxidation to benzaldehyde may occur during autoclaving.[3]

  • It slowly oxidizes in the air to benzaldehyde and benzoic acid.[2][3]

  • The antimicrobial activity of benzyl alcohol is optimal at a pH below 5 and is significantly reduced at a pH above 8.[3]

Safety and Toxicity

The safety profile of a preservative is of paramount importance, especially for parenteral administration.

This compound:

  • Generally considered safe for use in cosmetics and topical pharmaceutical formulations at concentrations up to 1.0%.[6][9]

  • Adverse systemic effects in animal studies were observed only at exposure levels significantly higher than those experienced by consumers.[10]

  • It is considered a rare sensitizer.[10]

Benzyl Alcohol:

  • Has been associated with a fatal "gasping syndrome" in premature infants.[11] Therefore, it is recommended that parenteral products preserved with benzyl alcohol should not be used in newborn infants if possible.[3]

  • Can cause pain at the injection site, although it also possesses mild local anesthetic properties.[3]

  • The World Health Organization has set an acceptable daily intake of the benzyl/benzoic moiety at up to 5 mg/kg body weight.

Experimental Protocols

Antimicrobial Effectiveness Testing (AET)

The Antimicrobial Effectiveness Test evaluates the performance of the preservative in the final product formulation. The methodologies are outlined in the United States Pharmacopeia (USP) Chapter <51> and the European Pharmacopoeia (Ph. Eur.) Chapter 5.1.3.

Objective: To determine the effectiveness of the antimicrobial preservative system in a pharmaceutical product.

Methodology (Based on USP <51>):

  • Preparation of Inoculum:

    • Cultures of specified microorganisms (Candida albicans, Aspergillus brasiliensis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus) are grown on suitable agar surfaces.[12]

    • The microorganisms are harvested and washed with sterile saline to create a microbial suspension.

    • The suspension is standardized to a concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[6]

  • Inoculation of the Product:

    • The product is divided into five separate containers, one for each test microorganism.[6]

    • Each container is inoculated with the corresponding microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product.[12]

    • The volume of the inoculum should not exceed 1% of the total volume of the product.[12]

  • Incubation and Sampling:

    • The inoculated containers are incubated at 20°C to 25°C for 28 days.[12]

    • Samples are withdrawn from each container at specified intervals (typically 7, 14, and 28 days).[6]

  • Enumeration of Microorganisms:

    • The number of viable microorganisms in each sample is determined using a plate count method.

    • It is crucial to incorporate a suitable neutralizer to inactivate the preservative and allow for the recovery of viable microorganisms.

  • Acceptance Criteria (for parenteral products):

    • Bacteria: Not less than a 1.0 log reduction from the initial count at 7 days, not less than a 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days.

    • Yeast and Molds: No increase from the initial calculated count at 7, 14, and 28 days.

In Vitro Hemolysis Assay

This assay is used to assess the potential of an injectable formulation or its components to cause red blood cell lysis (hemolysis), which can be an indicator of injection site irritation.

Objective: To evaluate the hemolytic potential of this compound and benzyl alcohol.

Methodology:

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Fresh whole blood (often human or rabbit) is collected in tubes containing an anticoagulant (e.g., EDTA).[13]

    • The blood is centrifuged to separate the plasma and buffy coat, which are then discarded.

    • The remaining RBCs are washed multiple times with an isotonic phosphate-buffered saline (PBS) solution (pH 7.4).

    • A final RBC suspension (e.g., 2% v/v) is prepared in PBS.

  • Incubation with Test Articles:

    • Serial dilutions of this compound and benzyl alcohol are prepared in PBS.

    • The RBC suspension is mixed with the different concentrations of the test articles.

    • A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS) are included.[14]

    • The mixtures are incubated (e.g., for 1 hour at 37°C) with gentle agitation.[15]

  • Quantification of Hemolysis:

    • After incubation, the samples are centrifuged to pellet the intact RBCs.

    • The supernatant, containing the released hemoglobin, is carefully collected.

    • The absorbance of the supernatant is measured spectrophotometrically at a wavelength of 540 nm.[14]

  • Calculation of Percent Hemolysis:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Interpretation:

    • Formulations with a hemolysis value of less than 10% are generally considered non-hemolytic, while values greater than 25% may indicate a risk of hemolysis.[15][16]

Visualizations

cluster_Phenoxyethanol This compound cluster_BenzylAlcohol Benzyl Alcohol P_Structure C₈H₁₀O₂ P_Properties Higher Boiling Point Stable over wide pH range Stable to autoclaving P_Structure->P_Properties P_Pros Pros: Good stability Broad-spectrum activity P_Properties->P_Pros P_Cons Cons: Potential for reduced activity with non-ionic surfactants P_Properties->P_Cons B_Structure C₇H₈O B_Properties Lower Boiling Point pH-dependent activity Potential for oxidation B_Structure->B_Properties B_Pros Pros: Effective at low concentrations Mild anesthetic properties B_Properties->B_Pros B_Cons Cons: Neonatal toxicity ('gasping syndrome') Pain on injection B_Properties->B_Cons

Caption: Key Properties of this compound and Benzyl Alcohol.

start Start: Need for Preservative in Injectable Formulation patient_population Target Patient Population? start->patient_population neonate Neonates/Infants? patient_population->neonate avoid_benzyl Avoid Benzyl Alcohol Consider this compound or alternative preservative-free formulation neonate->avoid_benzyl Yes consider_both Consider Both this compound and Benzyl Alcohol neonate->consider_both No end Final Selection & Validation avoid_benzyl->end formulation_ph Formulation pH? consider_both->formulation_ph ph_below_5 pH < 5 formulation_ph->ph_below_5 ph_above_8 pH > 8 formulation_ph->ph_above_8 ph_neutral pH 5-8 formulation_ph->ph_neutral benzyl_favored Benzyl Alcohol activity is optimal ph_below_5->benzyl_favored phenoxy_favored This compound is more stable ph_above_8->phenoxy_favored both_suitable Both may be suitable; Evaluate based on other factors (e.g., compatibility, stability) ph_neutral->both_suitable surfactants Presence of Non-ionic Surfactants? benzyl_favored->surfactants phenoxy_favored->surfactants both_suitable->surfactants yes_surfactants Yes surfactants->yes_surfactants no_surfactants No surfactants->no_surfactants caution_both Potential for reduced efficacy for both; Requires thorough AET yes_surfactants->caution_both no_surfactants->end caution_both->end

References

Validating the Lack of Interference of 1-Phenoxyethanol in PCR Amplification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology and diagnostics, the purity and integrity of reagents are paramount to achieving reliable and reproducible results. Preservatives are often essential components in reagent formulations to prevent microbial contamination and extend shelf life. However, the very components designed to protect reagents can sometimes interfere with sensitive downstream applications like the Polymerase Chain Reaction (PCR). This guide provides a comparative analysis of 1-Phenoxyethanol, a commonly used preservative, and its potential for interference in PCR amplification, alongside alternative preservatives.

Understanding the Potential for PCR Interference

This compound, a glycol ether and phenol ether, is valued for its broad-spectrum antimicrobial properties. However, its chemical structure raises concerns about its compatibility with PCR. Phenolic compounds, in general, are known PCR inhibitors. Their mechanism of inhibition primarily involves the denaturation of proteins, including the DNA polymerase, which is the crucial enzyme in PCR. They can also interact with DNA, hindering the amplification process. Given that this compound contains a phenol group, its potential to disrupt PCR amplification warrants careful consideration and validation.

Comparative Analysis of Preservatives in PCR

The ideal preservative for PCR reagents should exhibit effective antimicrobial activity without compromising the efficiency and accuracy of the amplification process. Below is a comparative overview of this compound and other common preservatives.

Table 1: Comparison of Preservative Performance in PCR

PreservativeChemical ClassPostulated PCR InterferenceKnown PCR CompatibilityRecommended Concentration for Preservation
This compound Glycol Ether / Phenol EtherHigh Potential (due to phenol moiety)Not well-documented; requires validation0.5% - 1.0%
Sodium Azide Inorganic AzideHigh (potent inhibitor of many enzymes)Not Recommended0.02% - 0.1%
ProClin™ Preservatives IsothiazolinonesLow (at recommended concentrations)Widely used in commercial PCR reagents0.02% - 0.1%
EDTA (as a preservative) Chelating AgentHigh (chelates Mg2+, a critical cofactor for DNA polymerase)Not Recommended as a sole preservativeVaries, but inhibitory at mM concentrations
Glycerol PolyolLow (can act as a stabilizer)Generally compatible; can enhance PCR5% - 20% (also a cryoprotectant)

Experimental Protocols for Validating Preservative Interference

To empirically determine the impact of this compound or any preservative on PCR performance, a series of validation experiments are essential.

Real-Time PCR (qPCR) Assay for Inhibition Assessment

This protocol allows for the quantitative assessment of PCR inhibition by measuring changes in the quantification cycle (Cq) and amplification efficiency.

Materials:

  • DNA template (e.g., human genomic DNA, plasmid DNA)

  • PCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Forward and reverse primers for a target gene

  • Nuclease-free water

  • This compound stock solution (e.g., 10% in nuclease-free water)

  • Alternative preservative stock solutions

  • Real-time PCR instrument

Methodology:

  • Prepare a dilution series of the preservative: Create a range of concentrations of this compound (e.g., 0.01%, 0.1%, 0.5%, 1.0%) and the alternative preservatives in nuclease-free water.

  • Set up qPCR reactions: For each preservative concentration, prepare qPCR reactions containing a constant amount of DNA template, primers, and master mix. Include a "no preservative" control.

  • Perform qPCR: Run the reactions on a real-time PCR instrument using a standard amplification protocol.

  • Data Analysis:

    • Compare the Cq values of the reactions containing the preservative to the control. A significant increase in Cq indicates inhibition.

    • Calculate the PCR efficiency for each concentration using the slope of the standard curve generated from a serial dilution of the DNA template. A decrease in efficiency signifies inhibition.

End-Point PCR and Gel Electrophoresis

This qualitative method provides a visual assessment of the impact of the preservative on the final PCR product.

Materials:

  • Same as for qPCR, but a standard thermal cycler is used.

  • Agarose gel

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis system and imaging equipment

Methodology:

  • Set up PCR reactions: Prepare PCR reactions as described for qPCR with varying concentrations of the preservatives.

  • Perform PCR: Run the reactions in a thermal cycler.

  • Analyze by Gel Electrophoresis:

    • Mix the PCR products with DNA loading dye.

    • Run the samples on an agarose gel alongside a DNA ladder.

    • Visualize the DNA bands under UV light.

  • Data Analysis: Compare the intensity of the PCR product bands. A decrease in band intensity or the absence of a band in the presence of the preservative indicates inhibition.

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for a PCR Inhibition Study

PCR_Inhibition_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Preservative_Dilutions Prepare Preservative Dilutions (this compound & Alternatives) Reaction_Setup Set up PCR Reactions (with and without preservatives) Preservative_Dilutions->Reaction_Setup qPCR Real-Time PCR (qPCR) Reaction_Setup->qPCR EndPoint_PCR End-Point PCR Reaction_Setup->EndPoint_PCR Cq_Analysis Cq Value Comparison qPCR->Cq_Analysis Efficiency_Calc PCR Efficiency Calculation qPCR->Efficiency_Calc Gel Agarose Gel Electrophoresis EndPoint_PCR->Gel Band_Intensity Band Intensity Analysis Gel->Band_Intensity Conclusion Conclusion on Interference Cq_Analysis->Conclusion Efficiency_Calc->Conclusion Band_Intensity->Conclusion

Caption: Workflow for assessing PCR preservative interference.

Diagram 2: Signaling Pathway of Potential PCR Inhibition by Phenolic Compounds

PCR_Inhibition_Pathway cluster_pcr PCR Reaction Components Phenoxyethanol This compound (Phenolic Moiety) DNA_Polymerase DNA Polymerase Phenoxyethanol->DNA_Polymerase Interacts with DNA_Template DNA Template Phenoxyethanol->DNA_Template Interacts with Inhibition_Polymerase Denaturation & Inactivation DNA_Polymerase->Inhibition_Polymerase Inhibition_Template Binding & Interference DNA_Template->Inhibition_Template No_Amplification PCR Inhibition (No Amplification) Inhibition_Polymerase->No_Amplification Inhibition_Template->No_Amplification

Caption: Potential mechanism of this compound PCR inhibition.

Conclusion and Recommendations

The chemical nature of this compound, specifically its phenol group, strongly suggests a high potential for interference in PCR amplification through protein denaturation and DNA interaction. While direct comparative studies are not abundant in published literature, the well-documented inhibitory effects of phenolic compounds provide a strong basis for this concern.

For researchers, scientists, and drug development professionals, it is crucial to:

  • Validate all preservatives: Do not assume that a preservative is PCR-compatible without empirical testing.

  • Consider PCR-friendly alternatives: Preservatives such as ProClin™ have a more established track record of compatibility with sensitive molecular assays.

  • Optimize preservative concentrations: If this compound must be used, its concentration should be minimized and rigorously tested to find a balance between antimicrobial efficacy and minimal PCR inhibition.

By following the experimental protocols outlined in this guide, researchers can confidently validate their reagents and ensure the accuracy and reliability of their PCR-based results.

A comparative study on the skin penetration of different 1-Phenoxyethanol formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin penetration of various 1-Phenoxyethanol (PE) formulations, drawing upon experimental data from in vitro and in vivo studies. The objective is to offer a clear, data-driven resource for professionals in pharmaceutical and cosmetic research and development. This document summarizes key quantitative data in a structured format, details common experimental protocols for assessing skin penetration, and visualizes the experimental workflow for clarity.

Data Presentation: Quantitative Comparison of this compound Skin Penetration

The following table summarizes the quantitative data on the skin penetration of this compound from various studies. The data highlights the influence of the vehicle, the presence of other substances, and the type of skin on the extent of penetration.

Formulation/VehiclePE Conc.Skin TypeDuration (h)Key Findings
In Vitro Studies
MethanolNot SpecifiedRat2464 +/- 4.4% absorbed (static cell, unoccluded); 43 +/- 3.7% absorbed (flow-through cell)[1]
MethanolNot SpecifiedHuman659.3 +/- 7.0% absorbed (flow-through cell, unoccluded)[1]
Propylene Glycol (PG)1% w/wPorcine24Significant PE permeation observed[2][3]
Water-PG (WP)1% w/wPorcine24Higher PE permeation compared to PG alone[2][3]
Water-PG with 0.2% w/w Cetylpyridinium Chloride (CPC)1% w/wPorcine24Highest permeation of PE observed; significantly increased compared to formulations without CPC[1][2][3]
Water-PG with 0.2% w/w CPC1% w/wHuman24Highest permeation of PE observed; significantly increased compared to formulations without CPC[1][2][3]
Commercial Antiseptic Solution (octenisept®)2%Equine28Highest permeability among tested animal species
Commercial Antiseptic Solution (octenisept®)2%Bovine28Permeability lower than equine skin[4]
Commercial Antiseptic Solution (octenisept®)2%Canine28Permeability lower than bovine skin[4]
Commercial Antiseptic Solution (octenisept®)2%Feline28Lowest permeability among tested animal species[4]
Cleaning Gel (Rinse-off)0.2% & 1.0%Human24~36% dermal absorption
Body Lotion (Leave-on)0.2% & 1.0%Human24~80% dermal absorption[5]
In Vivo Studies
Ointment (Basic Formulation)2.0%Human48Dermal resorption rate of about 45%[6][7]
Water-PG with and without 0.2% w/w CPCNot SpecifiedHumanNot SpecifiedNo significant difference in the area under the curve (AUC) of PE between formulations with and without CPC as measured by Confocal Raman Spectroscopy[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound skin penetration.

In Vitro Skin Permeation using Franz Diffusion Cells

This is the most common method for assessing the in vitro percutaneous absorption of substances.

  • Apparatus: Vertical glass Franz diffusion cells are typically used.[4][9] These consist of a donor chamber, where the test formulation is applied, and a receptor chamber, filled with a receptor solution, separated by a skin membrane.[9] The receptor chamber is usually jacketed to maintain a constant temperature, typically 32°C to mimic skin surface temperature.[10]

  • Membrane Preparation: Full-thickness or split-thickness skin from human or animal sources (e.g., porcine, rat) is used.[1][2] The skin is thawed (if frozen), and the subcutaneous fat is removed. The skin is then mounted on the Franz cell with the stratum corneum facing the donor chamber.[10]

  • Receptor Solution: The receptor solution should maintain sink conditions, meaning the concentration of the analyte in the receptor fluid should not exceed 10% of its saturation solubility.[11] Phosphate-buffered saline (PBS) is commonly used for hydrophilic compounds.[10] The solution is typically degassed before use to prevent air bubble formation.[10]

  • Dosing: A finite dose of the this compound formulation is applied evenly to the skin surface in the donor chamber.[2][3] The donor chamber may be covered to prevent evaporation.[10]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port for analysis.[4] An equal volume of fresh, pre-warmed receptor solution is added to the receptor chamber to maintain a constant volume.[11]

  • Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[4]

  • Data Calculation: The cumulative amount of this compound permeated per unit area of the skin is plotted against time. From this plot, key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time can be calculated.

In Vivo Skin Distribution using Confocal Raman Spectroscopy (CRS)

CRS is a non-invasive technique used to measure the concentration of a substance at different depths within the stratum corneum in real-time.

  • Instrumentation: A confocal Raman spectrometer is used to acquire Raman spectra from the skin. The instrument uses a laser to excite the molecules in the skin, and the scattered light is collected and analyzed.[8]

  • Procedure: A specific area on the volar forearm of a human volunteer is typically selected for the study.[8] The test formulation containing this compound is applied to the delineated area.

  • Data Acquisition: Raman spectra are collected at different depths within the stratum corneum by moving the focal point of the laser.[8] Measurements are typically taken before and at various time points after the application of the formulation.

  • Analysis: The intensity of the characteristic Raman peaks of this compound is used to determine its concentration at each depth. This allows for the generation of a concentration-depth profile of this compound in the stratum corneum.[8]

Stratum Corneum Sampling using Tape Stripping

Tape stripping is a minimally invasive technique to sequentially remove layers of the stratum corneum to determine the amount of a substance that has penetrated into this skin layer.

  • Procedure: After the application of the this compound formulation for a specific duration, adhesive tapes are successively applied to the same area of the skin with firm pressure and then rapidly removed.[12]

  • Sample Collection: Each tape strip removes a layer of corneocytes. A series of tape strips are collected to sample the stratum corneum at different depths.[13]

  • Extraction and Analysis: The this compound is extracted from each tape strip using a suitable solvent. The amount of this compound in the extract is then quantified by an analytical method like HPLC.[14]

  • Data Interpretation: The amount of this compound on each tape strip provides information about its distribution within the stratum corneum.[15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro skin penetration study using Franz Diffusion Cells.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_receptor Prepare & Degas Receptor Solution fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor prep_skin Prepare Skin Membrane mount_skin Mount Skin Membrane prep_skin->mount_skin prep_cells Assemble Franz Diffusion Cells prep_cells->mount_skin apply_formulation Apply Formulation to Donor Chamber mount_skin->apply_formulation fill_receptor->mount_skin run_experiment Incubate at 32°C with Stirring apply_formulation->run_experiment collect_samples Collect Samples at Time Intervals run_experiment->collect_samples hplc_analysis Analyze Samples (e.g., HPLC) collect_samples->hplc_analysis data_analysis Calculate Penetration Parameters hplc_analysis->data_analysis

Caption: Workflow for In Vitro Skin Penetration Study using Franz Diffusion Cells.

References

Synergistic Effects of 1-Phenoxyethanol with Common Preservative Boosters in Cosmetic Science: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of cosmetic science, ensuring product safety and stability against microbial contamination is paramount. 1-Phenoxyethanol is a widely utilized broad-spectrum preservative, valued for its efficacy and favorable safety profile.[1][2] However, to enhance its antimicrobial activity, reduce its use concentration, and broaden its spectrum of efficacy, formulators often employ it in synergy with other compounds. This guide provides a comparative analysis of the synergistic effects of this compound with three common preservative boosters: Ethylhexylglycerin, Caprylyl Glycol, and Chlorphenesin. The performance of these combinations is evaluated based on available experimental data from preservative efficacy tests (PET), also known as challenge tests.

Synergistic Partners of this compound: An Overview

The efficacy of a preservative system is its ability to inhibit the growth of a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and mold. Synergistic combinations are often sought to achieve this broad-spectrum protection at lower concentrations, which can also help to minimize the potential for skin irritation.[1]

  • Ethylhexylglycerin: A multifunctional ingredient that acts as a surfactant and emollient, it is known to enhance the antimicrobial activity of other preservatives. Its proposed mechanism involves disrupting the cell membrane of microorganisms, thereby allowing for greater penetration and efficacy of the primary preservative.[3][4]

  • Caprylyl Glycol: This 1,2-alkanediol is a humectant and skin conditioning agent that also exhibits antimicrobial properties. Its synergistic action is attributed to its ability to increase the permeability of microbial cell membranes, thus boosting the effectiveness of phenoxyethanol (B1677644).

  • Chlorphenesin: A synthetic compound with antifungal and antibacterial properties, it is often used in combination with other preservatives to provide a wider range of protection.[5][6] Its synergistic effect with phenoxyethanol is based on their complementary antimicrobial spectra.[6]

Data Presentation: Comparative Preservative Efficacy

The following tables summarize the available quantitative data from preservative efficacy tests for this compound in combination with Ethylhexylglycerin, Caprylyl Glycol, and Chlorphenesin. The data is presented as log reduction values at specific time points against common challenge microorganisms.

Note: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions, such as the specific formulation base and initial inoculum levels, may vary between studies.

Table 1: Synergistic Efficacy of this compound with Ethylhexylglycerin

MicroorganismPreservative SystemInoculum (CFU/g)Log Reduction - 30 minutesLog Reduction - 28 days
Escherichia coli0.675% Phenoxyethanol + 0.075% Ethylhexylglycerin105 - 106> 5Not Reported

Source:[3]

Table 2: Synergistic Efficacy of this compound with Caprylyl Glycol

MicroorganismPreservative SystemInoculum (CFU/g)Log Reduction - 14 daysLog Reduction - 28 days
Aspergillus niger0.5% Phenoxyethanol + Caprylyl Glycol in a nanoemulsion105> 2> 2
Candida albicans0.5% Phenoxyethanol + Caprylyl Glycol in a nanoemulsion105No changeNo change

Source:[7]

Table 3: Synergistic Efficacy of this compound with Chlorphenesin

MicroorganismPreservative SystemInoculum (CFU/g)Efficacy Outcome
Staphylococcus aureusPhenoxyethanol + Chlorphenesin106Very Effective
Pseudomonas aeruginosaPhenoxyethanol + Chlorphenesin106Very Effective
Escherichia coliPhenoxyethanol + Chlorphenesin106Very Effective
Candida albicansPhenoxyethanol + Chlorphenesin105Very Effective
Aspergillus brasiliensisPhenoxyethanol + Chlorphenesin105Very Effective*

Source:[8] *Note: The term "Very Effective" is used as reported in the source, which indicates that the combination met the criteria for adequate preservation, though specific log reduction values were not provided in a tabular format.

Experimental Protocols: Preservative Efficacy Testing (Challenge Test)

The data presented in this guide is typically generated through standardized preservative efficacy testing methods. The two most widely recognized protocols are ISO 11930 and USP <51>.

ISO 11930: Evaluation of the Antimicrobial Protection of a Cosmetic Product

This standard is specifically designed for cosmetic products.

  • Preparation of Inoculum: Standardized cultures of Pseudomonas aeruginosa (e.g., ATCC 9027), Staphylococcus aureus (e.g., ATCC 6538), Candida albicans (e.g., ATCC 10231), and Aspergillus brasiliensis (e.g., ATCC 16404) are prepared to a specific concentration (typically 108 CFU/mL for bacteria and 107 CFU/mL for fungi).

  • Inoculation: A known quantity of the cosmetic product is inoculated with a suspension of one of the test microorganisms to achieve an initial concentration of 105 to 106 CFU/g or mL for bacteria and 104 to 105 CFU/g or mL for fungi.

  • Incubation: The inoculated product is stored at a controlled temperature (typically 20-25°C) for 28 days.

  • Sampling and Enumeration: At specified time intervals (e.g., 7, 14, and 28 days), samples are taken from the inoculated product. The number of viable microorganisms is determined using standard plating and colony counting techniques.

  • Evaluation: The log reduction in the microbial count from the initial inoculum is calculated at each time point. The preservative system is considered effective if the log reduction meets the criteria outlined in the standard.

USP <51>: Antimicrobial Effectiveness Testing

This method is widely used for pharmaceutical and personal care products.

  • Preparation of Inoculum: Similar to ISO 11930, standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404) are prepared.

  • Inoculation: The product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve an initial concentration between 1 x 105 and 1 x 106 CFU/mL.

  • Incubation: The inoculated containers are held at 20-25°C for 28 days.

  • Sampling and Enumeration: At intervals of 7, 14, and 28 days, the number of viable microorganisms is determined.

  • Evaluation: The log reduction from the initial count is calculated. The acceptance criteria vary depending on the product category (e.g., topical, oral, ophthalmic). For topical products, bacteria should show at least a 2-log reduction from the initial count by day 14, and no increase from the day 14 count at day 28. Yeast and mold should show no increase from the initial count at days 7, 14, and 28.[9]

Mandatory Visualization

Signaling Pathways and Mechanisms of Synergy

The synergistic effect of these preservative boosters with this compound is primarily attributed to their ability to disrupt the microbial cell membrane, thereby facilitating the entry and action of phenoxyethanol.

Synergy_Mechanism Ethylhexylglycerin Ethylhexylglycerin Microbial_Cell_Membrane Microbial Cell Membrane Ethylhexylglycerin->Microbial_Cell_Membrane Acts as surfactant Caprylyl Glycol Caprylyl Glycol Caprylyl Glycol->Microbial_Cell_Membrane Increases permeability Disruption Membrane Disruption Microbial_Cell_Membrane->Disruption Increased_Permeability Increased Permeability Disruption->Increased_Permeability Phenoxyethanol Phenoxyethanol Microbial_Cell_Interior Microbial Cell Interior Phenoxyethanol->Microbial_Cell_Interior Enhanced Penetration Inhibition_of_Growth Inhibition of Microbial Growth Microbial_Cell_Interior->Inhibition_of_Growth

Caption: Proposed mechanism of synergy for preservative boosters.

Experimental Workflow for Preservative Efficacy Testing

The following diagram illustrates the general workflow for a preservative efficacy test (challenge test).

PET_Workflow Start Start Prepare_Microbial_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Microbial_Inoculum Inoculate_Product Inoculate Cosmetic Product Sample Prepare_Microbial_Inoculum->Inoculate_Product Incubate_Sample Incubate at Controlled Temperature (28 days) Inoculate_Product->Incubate_Sample Sampling Sampling Time Points Incubate_Sample->Sampling Day_7 Day 7 Sampling->Day_7 Interval 1 Day_14 Day 14 Sampling->Day_14 Interval 2 Day_28 Day 28 Sampling->Day_28 Interval 3 Enumerate_Microorganisms Enumerate Viable Microorganisms Day_7->Enumerate_Microorganisms Day_14->Enumerate_Microorganisms Day_28->Enumerate_Microorganisms Calculate_Log_Reduction Calculate Log Reduction Enumerate_Microorganisms->Calculate_Log_Reduction Compare_to_Criteria Compare to Acceptance Criteria Calculate_Log_Reduction->Compare_to_Criteria Pass Pass Compare_to_Criteria->Pass Meets Criteria Fail Fail Compare_to_Criteria->Fail Does Not Meet Criteria End End Pass->End Fail->End

Caption: General workflow of a preservative efficacy test.

Conclusion

The synergistic use of this compound with boosters like Ethylhexylglycerin, Caprylyl Glycol, and Chlorphenesin presents a viable strategy for enhancing the microbial protection of cosmetic formulations. The available data, although not always directly comparable, indicates that these combinations can lead to improved antimicrobial efficacy. Ethylhexylglycerin and Caprylyl Glycol appear to function by disrupting the microbial cell membrane, thereby increasing the effectiveness of phenoxyethanol. Chlorphenesin contributes to a broader spectrum of activity. The selection of a specific synergistic partner will depend on the formulation type, desired level of protection, and regulatory considerations. Further research providing direct comparative data from challenge tests using standardized methodologies would be invaluable for formulators seeking to optimize their preservative systems.

References

Verifying the Broad-Spectrum Efficacy of 1-Phenoxyethanol via Challenge Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial preservatives, 1-Phenoxyethanol has emerged as a widely utilized and globally approved option, particularly favored as an alternative to parabens and formaldehyde-releasers. Its broad-spectrum activity against a range of microorganisms is a key attribute for its use in pharmaceuticals and cosmetics. This guide provides an objective comparison of this compound's performance against other common preservatives, supported by experimental data from challenge testing, to assist researchers and professionals in making informed decisions for product formulation.

Comparative Antimicrobial Efficacy: Challenge Test Data

Preservative efficacy is rigorously evaluated using challenge tests, such as the ISO 11930 standard. This involves intentionally inoculating a product with a high concentration of specific microorganisms to assess the preservative's ability to reduce the microbial population over time. The data is typically presented as a log reduction in colony-forming units (CFU).

While specific challenge test results can vary based on the formulation matrix, the following tables provide a comparative overview of the antimicrobial efficacy of this compound and other common preservatives based on available data.

Table 1: Preservative Efficacy (Log Reduction) Against Bacteria

Preservative SystemConcentrationTest OrganismDay 7Day 14Day 28Acceptance Criteria (ISO 11930, Criteria A)
This compound (0.675%) + Ethylhexylglycerin (0.075%)0.75%E. coli>5--≥ 3 log reduction by day 7
Methylparaben-S. aureus-≥ 3No Increase≥ 3 log reduction by day 7
Methylparaben-P. aeruginosa-≥ 3No Increase≥ 3 log reduction by day 7
Methylparaben-E. coli-≥ 3No Increase≥ 3 log reduction by day 7
Control (No Preservative)-P. aeruginosa--Increase-

Note: A ">" symbol indicates a log reduction greater than the specified value. "-" indicates that specific data for that time point was not available in the cited sources. Data for single-agent this compound and DMDM Hydantoin log reduction was not available in the search results.

Table 2: Preservative Efficacy (Log Reduction) Against Fungi (Yeast and Mold)

Preservative SystemConcentrationTest OrganismDay 14Day 28Acceptance Criteria (ISO 11930, Criteria A)
Methylparaben-C. albicans≥ 2No Increase≥ 1 log reduction by day 7 (Yeast)
Methylparaben-A. brasiliensis≥ 2No IncreaseNo increase from initial count (Mold)

Note: Specific log reduction data for this compound and DMDM Hydantoin against fungi was not available in the search results. It is generally reported that this compound's efficacy against molds can be weaker compared to bacteria and yeast, often requiring combination with other preservatives.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismTypeMIC (%)
Escherichia coliGram-Negative Bacteria0.32%
Pseudomonas aeruginosaGram-Negative Bacteria0.32%
Staphylococcus aureusGram-Positive Bacteria0.64%
Candida albicansYeast0.32%
Aspergillus nigerMold0.32%

The MIC is the lowest concentration of a substance that will inhibit the visible growth of a microorganism.[1]

Experimental Protocols

Preservative Efficacy Testing (Challenge Test) - ISO 11930

The ISO 11930 standard is a globally recognized method for assessing the antimicrobial protection of a cosmetic product.

Objective: To determine if a preservative system is effective in preventing the growth of microorganisms that may be introduced during manufacturing or by the consumer.

Methodology:

  • Preparation of Inoculum: Standardized cultures of five specific microorganisms are prepared: Staphylococcus aureus (Gram-positive bacterium), Pseudomonas aeruginosa (Gram-negative bacterium), Escherichia coli (Gram-negative bacterium), Candida albicans (yeast), and Aspergillus brasiliensis (mold).

  • Inoculation: The product is divided into five separate containers, and each is inoculated with one of the test microorganisms to achieve an initial concentration of greater than 1 x 10^5 CFU/g or ml.

  • Incubation: The inoculated products are stored at room temperature for 28 days.

  • Sampling and Enumeration: Samples are taken from each container at specified time intervals (typically 7, 14, and 28 days). The number of surviving microorganisms is determined using standard plate count methods.

  • Evaluation: The log reduction of the microbial count from the initial concentration is calculated for each time point and for each microorganism. The results are then compared against the acceptance criteria outlined in the ISO 11930 standard (Criteria A or B).

Acceptance Criteria (Criteria A):

  • Bacteria: A log reduction of ≥ 3 by day 7, with no increase in count from day 7 to day 28.

  • Yeast (C. albicans): A log reduction of ≥ 1 by day 7, with no increase in count from day 7 to day 28.

  • Mold (A. brasiliensis): No increase from the initial count at day 14 and a log reduction of ≥ 1 by day 28.

Mechanism of Action of this compound

The primary antimicrobial mechanism of this compound involves the disruption of the microbial cell membrane. This leads to an increase in membrane permeability, causing the leakage of essential intracellular components, such as potassium ions. This loss of cellular contents and the disruption of the cell's electrochemical gradient ultimately lead to cell death.

Phenoxyethanol_Mechanism cluster_extracellular Extracellular cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Phenoxyethanol Phenoxyethanol Membrane Disruption of Membrane Integrity Phenoxyethanol->Membrane Interacts with K_Leakage Potassium Ion Leakage Membrane->K_Leakage Causes Cell_Death Cell Death K_Leakage->Cell_Death Leads to

Caption: Mechanism of this compound's antimicrobial action.

Experimental Workflow for Challenge Testing

The following diagram illustrates a typical workflow for a preservative efficacy test according to the ISO 11930 standard.

Challenge_Test_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Product Samples Prep_Inoculum->Inoculate Incubate Incubate at Room Temperature for 28 Days Inoculate->Incubate Sample_7 Day 7 Incubate->Sample_7 Sample_14 Day 14 Sample_7->Sample_14 Enumerate Enumerate Surviving Microorganisms Sample_7->Enumerate Sample_28 Day 28 Sample_14->Sample_28 Sample_14->Enumerate Sample_28->Enumerate Analyze Calculate Log Reduction & Compare to Criteria Enumerate->Analyze End End Analyze->End

Caption: ISO 11930 Challenge Test Workflow.

Comparison with Other Preservatives

This compound vs. Parabens (e.g., Methylparaben):

  • Efficacy: Both this compound and parabens exhibit broad-spectrum antimicrobial activity. However, some studies suggest that the combination of different parabens (e.g., methylparaben and propylparaben) can offer a wider range of protection.

  • Safety and Public Perception: Parabens have faced public scrutiny due to concerns about their potential for endocrine disruption. In contrast, this compound is often marketed as a safer alternative, although some studies have investigated its potential for skin irritation in sensitive individuals.

  • Formulation: this compound is known for its stability and compatibility with a wide range of cosmetic ingredients.

This compound vs. Formaldehyde-Releasers (e.g., DMDM Hydantoin):

  • Efficacy: Formaldehyde-releasers are highly effective broad-spectrum preservatives.

  • Safety and Public Perception: The primary concern with these preservatives is the release of formaldehyde, a known carcinogen and common skin allergen. This has led to a significant decline in their use in cosmetic and personal care products.

  • Formulation: The performance of formaldehyde-releasers can be pH-dependent.

Conclusion

Challenge testing is an indispensable tool for verifying the efficacy of any preservative system. This compound demonstrates effective broad-spectrum antimicrobial activity, particularly against bacteria and yeast. While its efficacy against molds may be enhanced in combination with other preservatives, its favorable safety profile and formulation compatibility make it a strong candidate for a wide range of pharmaceutical and cosmetic applications. This guide provides a foundational comparison; however, it is crucial for researchers and formulators to conduct specific challenge tests within their unique product matrices to ensure optimal and robust preservation.

References

Safety Operating Guide

Safe Disposal of 1-Phenoxyethanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 1-Phenoxyethanol are critical for ensuring laboratory safety and environmental compliance. Due to its classification as a substance harmful if swallowed and a serious eye and skin irritant, this compound must be treated as hazardous chemical waste.[1][2][3] Adherence to the following procedural guidelines is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound or its waste, consult the Safety Data Sheet (SDS) and ensure all appropriate personal protective equipment (PPE) is used.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat and ensure skin is not exposed.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3][4] If vapors or aerosols are generated, respiratory protection may be required.[3]

Chemical Profile for Disposal

This table summarizes key data for this compound relevant to its safe disposal.

PropertyDataCitation(s)
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritationH335: May cause respiratory irritation[1][3][4]
GHS Pictograms Warning Signal Word[1]
Incompatible Materials Strong oxidants, strong acids, strong bases.[1][5]
Recommended Waste Container Material Glass or high-density polyethylene (HDPE).[6]
Flash Point 124°C (255°F)[7]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through collection by a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) department.[6] Never dispose of this compound down the drain or in regular trash.[8][9]

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[6][8]

  • Designate a Waste Container: Use a dedicated, leak-proof container with a secure screw-top cap, made of a compatible material like glass or polyethylene.[6][10]

  • Classify the Waste Stream: Collect this compound waste in the non-halogenated organic solvent waste stream.

  • Prevent Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents in the same container.[8]

  • Label the Container: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound" (or "2-Phenoxyethanol").

    • Approximate concentrations of all components in the container.[11]

    • The associated hazards (e.g., "Irritant," "Harmful").[10]

    • The date accumulation started.[10]

Step 2: Storage in a Satellite Accumulation Area (SAA)

Store waste containers in a designated SAA at or near the point of generation until they are ready for pickup.[10][12]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[8][9]

  • Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant bin or tray to contain any potential leaks.[8]

  • Ensure Proper Ventilation: Store the SAA in a well-ventilated area, such as a designated cabinet for chemical waste.[13]

Step 3: Arrange for Final Disposal
  • Monitor Fill Level: Do not overfill containers; leave at least 10% of headspace for expansion.[11]

  • Request Pickup: Once the container is full, follow your institution's specific procedures to request a waste pickup from the EHS office.[8][12]

Emergency Procedures: Spills and Exposure

Accidental spills must be managed immediately and the resulting cleanup materials disposed of as hazardous waste.[9]

  • For Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material like sand, "Oil dry," or vermiculite.[2][7]

    • Collect the absorbent material and contaminated debris into a sealable, properly labeled container for disposal as hazardous waste.[2]

    • Wash the spill area with detergent and water.[7]

  • For Large Spills:

    • Evacuate all non-essential personnel from the immediate area.

    • Prevent the spill from entering drains or waterways.[3][7]

    • Notify your institution's EHS or emergency response team immediately.[8]

  • In Case of Exposure:

    • Eyes: Immediately flush with large amounts of water for at least 15-20 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][7]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]

    • Inhalation: Move to fresh air. Seek medical attention if symptoms occur.[4][7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Disposal of Empty this compound Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water or ethanol) three times.[8][11]

  • Collect First Rinseate: The first rinse is considered hazardous waste and must be collected in your designated this compound waste container.[8]

  • Manage Subsequent Rinses: Disposal of the second and third rinses depends on local regulations. The most prudent practice is to collect all rinses as hazardous waste.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[8]

  • Dispose of Container: Once clean and dry, the container can be disposed of in the regular laboratory glassware or plastic waste, as appropriate.[11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different forms of this compound waste in the laboratory.

G Figure 1. This compound Waste Disposal Workflow start Generated This compound Waste dec_type What is the nature of the waste? start->dec_type proc_liquid Liquid Waste: (Pure, solutions, first rinseate) dec_type->proc_liquid Liquid proc_solid Contaminated Solid Waste: (Spill debris, used PPE) dec_type->proc_solid Solid proc_container Empty Original Container dec_type->proc_container Empty Container action_collect 1. Segregate into Non-Halogenated Organic Waste Container 2. Label Container Correctly proc_liquid->action_collect proc_solid->action_collect action_rinse 1. Triple rinse container 2. Collect first rinseate as hazardous waste proc_container->action_rinse action_store Store sealed container in secondary containment within a Satellite Accumulation Area (SAA) action_collect->action_store action_dispose Request pickup from EHS for final disposal action_store->action_dispose action_discard Deface original label and dispose of clean container in appropriate lab trash action_rinse->action_discard

Caption: Workflow for the safe handling and disposal of this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Phenoxyethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Phenoxyethanol, a common preservative and solvent. Adherence to these procedures is critical to minimize risks and ensure operational integrity.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 122-99-6[1][2][3]

  • Molecular Formula: C8H10O2[1][3]

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesSnug-fitting, providing protection from chemical splashes.[4] A face shield may be necessary for splash-prone activities.[4]
Hand Protection Chemical-Resistant GlovesNitrile gloves are suitable for a wide range of chemicals.[4] For prolonged or high-exposure tasks, neoprene gloves are recommended.[4] Always inspect gloves for integrity before use and replace them regularly.
Body Protection Protective ClothingA lab coat or chemical-resistant apron should be worn.[5] For larger quantities or splash risks, chemical-resistant coveralls are advised.[4][5] Clothing should be long-sleeved, and closed-toe shoes are mandatory.[6][7]
Respiratory Protection RespiratorGenerally not required in a well-ventilated area due to this compound's low vapor pressure.[2] However, if vapors or aerosols are generated, a respirator with appropriate cartridges is necessary.[4]

Operational Plan for Handling this compound

This step-by-step guide outlines the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

  • Ensure an eyewash station and safety shower are readily accessible.[5][9]

  • Clear the workspace of any unnecessary equipment or chemicals.

  • Verify that all containers are properly labeled and in good condition.

2. Handling and Use:

  • Don the appropriate PPE as detailed in the table above.

  • When transferring or pouring, do so carefully to avoid splashing.[10]

  • Keep containers tightly closed when not in use to prevent vapor release.[11][12]

  • Avoid contact with skin and eyes.[13] In case of contact, follow the first-aid measures outlined below.

  • Do not eat, drink, or smoke in the handling area.[3][13]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[14]

  • Keep it away from strong oxidizing agents, strong acids, and strong bases.[15]

  • Store in tightly closed containers.[12]

4. First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][11][13] Remove contact lenses if present and easy to do.[13] Seek medical attention.[13]
Skin Contact Remove contaminated clothing.[3] Wash skin with plenty of soap and water.[8][13] If irritation persists, seek medical attention.[8]
Inhalation Move the affected person to fresh air.[3][13] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[3][13] Seek immediate medical attention.[13]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical: Dispose of this compound as hazardous waste in accordance with local, state, and federal regulations.[8][13][16] Do not pour it down the drain.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, or labware, should also be disposed of as hazardous waste.[10]

  • Empty Containers: Do not reuse empty containers.[16] They should be triple-rinsed with a suitable solvent and disposed of according to institutional guidelines.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal A Assess Risks & Select PPE B Ensure Proper Ventilation (Fume Hood) A->B C Locate Eyewash & Safety Shower B->C D Don Appropriate PPE C->D E Handle with Care to Avoid Spills D->E F Keep Containers Closed E->F J Manage Contaminated Materials E->J G Store in Cool, Dry, Ventilated Area F->G I Dispose as Hazardous Waste F->I H Segregate from Incompatibles G->H I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.